molecular formula C14H13NO2 B2951894 2-Anilinobenzoic acid methyl ester CAS No. 35708-19-1

2-Anilinobenzoic acid methyl ester

Cat. No.: B2951894
CAS No.: 35708-19-1
M. Wt: 227.263
InChI Key: ODDHBYXHXZCAGQ-UHFFFAOYSA-N
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Description

2-Anilinobenzoic acid methyl ester is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.263 g/mol . It is supplied with a high purity of 98% and is intended for laboratory research and development purposes only . As a derivative of anthranilic acid (2-aminobenzoic acid), this ester falls into a class of compounds recognized for their versatility as building blocks in medicinal chemistry and organic synthesis . While the specific biological profile and research applications of this compound are not extensively detailed in the current scientific literature, related anthranilic acid derivatives are under investigation for a range of potential activities. These include serving as scaffolds for novel antimicrobial agents, particularly against fungal pathogens like Candida albicans , and as key intermediates in the synthesis of more complex molecules with potential pharmaceutical value . Researchers value these compounds for developing new chemical entities and exploring structure-activity relationships. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment, adhering to all relevant health and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-anilinobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDHBYXHXZCAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957117
Record name Methyl 2-anilinobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35708-19-1
Record name Methyl 2-anilinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2-Anilinobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anilinobenzoic acid methyl ester, also known as methyl N-phenylanthranilate, is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural backbone is integral to numerous pharmacologically active molecules. This guide provides a comprehensive overview of its synthesis, focusing on the robust Ullmann condensation, details a step-by-step laboratory protocol, and offers a thorough analysis of its physicochemical and spectroscopic properties. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights for professionals in chemical synthesis and drug development.

Introduction: Strategic Importance in Medicinal Chemistry

N-aryl anthranilic acids and their derivatives are a cornerstone in medicinal chemistry, forming the fundamental structure of widely used pharmaceuticals.[1] this compound serves as a key building block for these structures, particularly the fenamates, which include drugs like mefenamic acid and flufenamic acid.[2][3] The synthesis of this ester is a critical first step, enabling further chemical modifications, such as hydrolysis to the parent acid or other transformations, to produce active pharmaceutical ingredients (APIs). Understanding the nuances of its synthesis and the characteristics that define its purity and structure is paramount for any research or development program in this area.

Synthesis via Ullmann Condensation

The most established and reliable method for constructing the N-aryl bond in this compound is the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides an efficient route for forming a carbon-nitrogen bond between an aryl halide and an amine.[3][4]

Reaction Mechanism

The Ullmann condensation is a powerful tool for the synthesis of N-arylated amines.[2] The reaction proceeds via a copper-catalyzed cycle. While the precise mechanism has been subject to extensive study, a widely accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.

The key steps are:

  • Formation of the Active Catalyst: A Cu(I) species is generated, often from a Cu(II) precatalyst or by using a Cu(I) salt directly.

  • Amine Coordination: The amine (aniline) coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (methyl 2-bromobenzoate) adds to the copper center, oxidizing it from Cu(I) to Cu(III).

  • Reductive Elimination: The N-arylated product is formed through the elimination of the product from the Cu(III) complex, regenerating the Cu(I) catalyst to continue the cycle.

Ullmann_Mechanism Cu(I) Catalyst Cu(I) Catalyst Cu(I)-Aniline Complex Cu(I)-Aniline Complex Cu(I) Catalyst->Cu(I)-Aniline Complex + Aniline Aniline Aniline Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Aniline Complex->Cu(III) Intermediate + Methyl 2-bromobenzoate (Oxidative Addition) Methyl 2-bromobenzoate Methyl 2-bromobenzoate Product Methyl 2-anilinobenzoate Cu(III) Intermediate->Product Reductive Elimination Product->Cu(I) Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of Methyl 2-anilinobenzoate

This protocol describes a typical laboratory-scale synthesis. The choice of a high-boiling polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and achieving the necessary reaction temperature. Anhydrous potassium carbonate is an effective and economical base for deprotonating the aniline.

Materials:

  • Methyl 2-bromobenzoate

  • Aniline

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of methyl 2-bromobenzoate).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into water and extract with toluene or ethyl acetate (3 x 50 mL). The organic solvent choice is critical for efficient extraction of the moderately polar product.

  • Workup - Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine. This washing sequence removes residual DMF, unreacted starting materials, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent. This step is essential to remove baseline impurities and any unreacted starting materials.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: - Methyl 2-bromobenzoate - Aniline - K₂CO₃, CuI B Add Anhydrous DMF A->B C Heat to 120-140 °C B->C D Monitor by TLC C->D E Cool & Quench with Water D->E F Extract with Toluene E->F G Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is essential to confirm its identity and purity.

Physical Properties

The physical state and solubility are key parameters for handling, formulation, and further reactions.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂-
Molecular Weight 227.26 g/mol -
Appearance Typically a yellow solid or oil[3]
Melting Point Varies with purity, often cited in ranges[3]
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, chloroform); Insoluble in water.[5]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound will show characteristic absorption bands.[6][7]

Wavenumber (cm⁻¹)VibrationSignificance
~3300-3200N-H StretchConfirms the presence of the secondary amine.
~3100-3000Aromatic C-H StretchIndicates the presence of the two benzene rings.
~1710-1680C=O Stretch (Ester)Strong, sharp peak confirming the methyl ester carbonyl group.
~1600, ~1500C=C Stretch (Aromatic)Characteristic absorptions for the aromatic rings.
~1250C-O Stretch (Ester)Confirms the ester functionality.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, a singlet for the ester methyl group, and a broad singlet for the N-H proton. The aromatic region (typically δ 6.8-8.1 ppm) will show complex splitting patterns due to coupling between adjacent protons.[1] The methyl ester protons will appear as a sharp singlet around δ 3.8-3.9 ppm. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR will show signals for the ester carbonyl (~168 ppm), the aromatic carbons (typically δ 110-150 ppm), and the methyl ester carbon (~52 ppm).[1]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10]

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 227, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 196, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 168.

Applications in Drug Development

The primary and most significant application of this compound is as a direct precursor to N-aryl anthranilic acids (fenamic acids).[2][6]

  • NSAID Synthesis: Hydrolysis of the methyl ester under basic or acidic conditions yields N-phenylanthranilic acid, the parent compound of the fenamate class of NSAIDs. Substituted anilines or substituted halobenzoates can be used in the initial Ullmann condensation to synthesize a wide variety of fenamate derivatives with tailored anti-inflammatory and analgesic properties.[11]

  • Heterocycle Synthesis: The N-phenylanthranilic acid core structure is a versatile scaffold for the synthesis of other biologically important heterocyclic compounds, such as acridones, which have shown a range of activities including antibacterial and anticancer properties.[3]

  • Chemical Probe Development: As a stable and accessible derivative, it can be used in the development of chemical probes and ligands for studying biological targets related to inflammation and pain pathways.

Conclusion

This compound is a molecule of high strategic value in synthetic and medicinal chemistry. Its efficient synthesis, predominantly achieved through the copper-catalyzed Ullmann condensation, is a well-established and scalable process. A thorough understanding of its physicochemical properties and spectroscopic data is critical for quality control and for guiding its use in multi-step syntheses. For researchers and professionals in drug development, mastery of the synthesis and characterization of this intermediate provides a robust platform for the discovery and production of new anti-inflammatory agents and other valuable therapeutic compounds.

References

Methyl 2-anilinobenzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-anilinobenzoate, also known as Methyl N-phenylanthranilate, is a significant organic compound within the fenamate class of molecules. As the methyl ester of N-phenylanthranilic acid, it serves as a crucial building block and intermediate in the synthesis of various biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-anilinobenzoate, detailed methodologies for its synthesis and characterization, and an exploration of its applications in drug discovery and development. The document is intended to be a valuable resource for researchers and scientists working in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction: The Significance of the Fenamate Scaffold

The N-phenylanthranilic acid (fenamic acid) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of NSAIDs known as fenamates.[1] These compounds, including mefenamic acid and meclofenamic acid, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.[2] Methyl 2-anilinobenzoate, as a direct derivative of this core structure, is a pivotal starting material and intermediate for the synthesis of more complex fenamate analogues. Its chemical structure, featuring a secondary amine linkage and a methyl ester, offers versatile sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4]

This guide will delve into the fundamental properties of Methyl 2-anilinobenzoate, providing the in-depth technical knowledge necessary for its effective utilization in a research and development setting.

Physicochemical Properties of Methyl 2-Anilinobenzoate

Precise identification and understanding of a compound's physical and chemical properties are paramount for its application in synthesis and drug design. Methyl 2-anilinobenzoate is chemically distinct from the more commonly referenced Methyl 2-aminobenzoate (methyl anthranilate).

Structural and General Properties

Below is a summary of the key identifying information for Methyl 2-anilinobenzoate.

PropertyValueSource
IUPAC Name methyl 2-(phenylamino)benzoate[5]
Synonyms Methyl N-phenylanthranilate, N-Phenylanthranilic acid methyl ester[4]
CAS Number 35708-19-1[5]
Molecular Formula C₁₄H₁₃NO₂[5]
Molecular Weight 227.26 g/mol [5]
Appearance Not definitively specified in searches; likely a solid at room temperature based on related compounds.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Figure 1. Chemical structure of Methyl 2-anilinobenzoate.

Synthesis of Methyl 2-Anilinobenzoate

The synthesis of Methyl 2-anilinobenzoate is typically achieved in a two-step process: the formation of the N-phenylanthranilic acid backbone followed by esterification.

Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of carbon-nitrogen bonds, specifically for the arylation of amines.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the synthesis of N-phenylanthranilic acid, 2-chlorobenzoic acid is reacted with aniline in the presence of a copper catalyst and a base.[7]

dot graph "Ullmann_Condensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 2. Workflow for the Ullmann Condensation.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

This protocol is a representative example of the Ullmann condensation for this synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), aniline (2-3 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) oxide.

  • Solvent: While the reaction can be run neat in excess aniline, a high-boiling point solvent such as nitrobenzene or N-methylpyrrolidone can also be used.[6]

  • Reaction Conditions: Heat the mixture to reflux (typically 180-210 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, remove the excess aniline by vacuum distillation. The residue is then dissolved in hot water and treated with activated charcoal to remove impurities.

  • Precipitation: The hot solution is filtered, and the filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the N-phenylanthranilic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[8]

Step 2: Esterification of N-Phenylanthranilic Acid

The carboxylic acid of N-phenylanthranilic acid is readily converted to its methyl ester, Methyl 2-anilinobenzoate, through standard esterification procedures. Fischer esterification is a common and effective method.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve N-phenylanthranilic acid (1 equivalent) in an excess of methanol, which serves as both the reactant and the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Methyl 2-anilinobenzoate. Further purification can be achieved by column chromatography on silica gel.[3]

Spectroscopic Characterization

The structural elucidation of Methyl 2-anilinobenzoate is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-anilinobenzoate will exhibit characteristic absorption bands for its key functional groups. Based on data for related N-phenylanthranilic acid esters, the following peaks are expected:[9]

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹, characteristic of a secondary amine.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹, indicative of the carbonyl group of the ester.[3]

  • C-O Stretch (Ester): An absorption band in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ range.

  • Aromatic C-H Stretches: Peaks typically appearing just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of Methyl 2-anilinobenzoate is expected to show the following signals:[9]

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-8.0 ppm, integrating to 9 protons, corresponding to the protons on the two phenyl rings.

  • N-H Proton: A broad singlet, typically in the downfield region (δ 9.0-10.0 ppm), which may exchange with D₂O.

  • Methyl Protons (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm, integrating to 3 protons.

The carbon NMR spectrum will show distinct signals for each carbon environment:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Methyl 2-anilinobenzoate (C₁₄H₁₃NO₂), the molecular ion peak (M⁺) would be expected at m/z = 227.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of Methyl 2-anilinobenzoate is centered around its three main functional components: the secondary amine, the ester, and the aromatic rings.

dot graph "Reactivity_Hub" { node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 3. Key reactivity sites of Methyl 2-anilinobenzoate.

Key Chemical Transformations
  • N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can undergo alkylation or acylation to introduce various substituents, allowing for the synthesis of a diverse library of fenamate analogues.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the parent N-phenylanthranilic acid, which can then be used in other coupling reactions (e.g., amide bond formation).

  • Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (amine) and deactivating (ester) groups.

Role in Drug Discovery

The primary application of Methyl 2-anilinobenzoate in drug development is as a key intermediate in the synthesis of fenamate-based NSAIDs and other potential therapeutic agents.[1][3][4] By modifying the core structure of Methyl 2-anilinobenzoate, researchers can:

  • Develop Novel NSAIDs: Create new analogues with potentially improved efficacy, selectivity (e.g., COX-2 selectivity), or a more favorable side-effect profile (e.g., reduced gastrointestinal toxicity).

  • Explore Other Therapeutic Areas: The fenamate scaffold has been investigated for its potential in other therapeutic areas, including neurodegenerative diseases and cancer, making Methyl 2-anilinobenzoate a valuable starting point for such exploratory research.[2]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 2-anilinobenzoate is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its direct relationship to the fenamate class of NSAIDs makes it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesis, characterization, and applications. By understanding the fundamental chemistry of Methyl 2-anilinobenzoate, researchers are better equipped to utilize this compound in the rational design and synthesis of novel therapeutic agents.

References

The Genesis of a Fragrance and Pharmaceutical Staple: A Technical Guide to the Discovery and History of Methyl 2-Anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-anilinobenzoate, also known as methyl N-phenylanthranilate, is a compound of significant interest in the realms of fragrance, flavor, and pharmaceuticals. Its deceptively simple structure, a methyl ester of N-phenylanthranilic acid, belies a rich history intertwined with the development of modern synthetic organic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical synthesis, and evolving applications of this versatile molecule. We will delve into the seminal Ullmann condensation, the subsequent evolution of C-N bond-forming reactions, and the key experimental protocols that have defined the synthesis of this important compound.

The Dawn of Aryl Amines: The Ullmann Condensation and the Birth of N-Phenylanthranilic Acid

The story of methyl 2-anilinobenzoate begins not with the ester itself, but with its parent carboxylic acid, N-phenylanthranilic acid. The ability to form a chemical bond between an aryl group and a nitrogen atom was a significant challenge for early organic chemists. This hurdle was overcome in 1903 when German chemist Fritz Ullmann discovered that by using finely divided copper as a catalyst, he could facilitate the reaction between an aryl halide and an amine.[1][2] This reaction, now famously known as the Ullmann condensation , revolutionized the synthesis of diaryl amines and provided the first practical route to N-phenylanthranilic acid.[3][4]

The classical Ullmann condensation involves the reaction of an o-halobenzoic acid, typically 2-chlorobenzoic acid, with aniline in the presence of a copper catalyst and a base to neutralize the hydrogen halide formed during the reaction.[5][6][7]

Diagram 1: The Ullmann Condensation for N-Phenylanthranilic Acid

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid N_Phenylanthranilic_Acid N-Phenylanthranilic Acid 2-Chlorobenzoic_Acid->N_Phenylanthranilic_Acid + Aniline Aniline Aniline Aniline->N_Phenylanthranilic_Acid Catalyst Copper (Cu) Catalyst Catalyst->N_Phenylanthranilic_Acid Base Base (e.g., K2CO3) Base->N_Phenylanthranilic_Acid Heat Heat Heat->N_Phenylanthranilic_Acid Salt Salt (e.g., KCl) Water Water

Caption: The Ullmann condensation for the synthesis of N-phenylanthranilic acid.

This discovery was a cornerstone in the synthesis of a vast array of compounds, including pharmaceuticals and dyes. The subsequent cyclization of N-phenylanthranilic acid to form acridone, a valuable scaffold in medicinal chemistry, further solidified the importance of the Ullmann condensation.[8][9][10]

From Acid to Ester: The Advent of Methyl 2-Anilinobenzoate

With a reliable method for the synthesis of N-phenylanthranilic acid established, the preparation of its esters became a logical next step. The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry, most commonly achieved through Fischer-Speier esterification . This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) provides a straightforward route to the desired ester.[11][12]

While the exact date of the first synthesis of methyl 2-anilinobenzoate is not prominently documented, it is reasonable to assume it occurred in the early 20th century, following the widespread adoption of the Ullmann condensation and Fischer esterification. The initial interest in this compound likely stemmed from its aromatic properties, with its characteristic fruity, grape-like scent making it a prime candidate for use in the burgeoning fragrance and flavor industries.[13][14][15][16]

Evolution of Synthetic Methodologies

While the Ullmann condensation remains a historically significant and viable method, it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3] Over the past several decades, significant advancements in cross-coupling chemistry have provided milder and more efficient alternatives for the synthesis of methyl 2-anilinobenzoate.

The Goldberg Reaction

A variation of the Ullmann condensation, the Goldberg reaction , also facilitates the formation of the C-N bond in N-phenylanthranilic acid. This reaction typically involves the coupling of an aryl halide with an acetanilide, followed by hydrolysis of the acetyl group.

The Buchwald-Hartwig Amination

A major breakthrough in C-N cross-coupling came in the 1990s with the development of the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with amines under much milder conditions than the Ullmann condensation. The use of specialized phosphine ligands is crucial for the efficiency of this reaction. While not the historical method, it represents the state-of-the-art for the synthesis of aryl amines and their derivatives, including the precursors to methyl 2-anilinobenzoate.

Diagram 2: Synthetic Pathways to Methyl 2-Anilinobenzoate

Synthetic_Pathways cluster_starting Starting Materials cluster_intermediate Intermediate cluster_final Final Product Halobenzoic_Acid 2-Halobenzoic Acid NPAA N-Phenylanthranilic Acid Halobenzoic_Acid->NPAA Ullmann Condensation (Cu catalyst) Aniline Aniline Aniline->NPAA M2AB Methyl 2-Anilinobenzoate NPAA->M2AB Fischer Esterification (H+, Methanol)

Caption: Key synthetic steps to produce methyl 2-anilinobenzoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-phenylanthranilic acid via the classical Ullmann condensation and its subsequent esterification to methyl 2-anilinobenzoate.

Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

Materials:

  • 2-Chlorobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate

  • Copper powder

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder (e.g., 0.1 equivalents).[5][6]

  • Add a suitable solvent, such as dimethylformamide (DMF), to the flask.[5]

  • Heat the reaction mixture to reflux (typically around 130-150 °C) with vigorous stirring.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours to overnight.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and acidify with hydrochloric acid to a pH of approximately 3-4. This will precipitate the N-phenylanthranilic acid.[5][6]

  • Collect the crude product by vacuum filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-phenylanthranilic acid.[5]

Synthesis of Methyl 2-Anilinobenzoate via Fischer Esterification

Materials:

  • N-Phenylanthranilic acid

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve N-phenylanthranilic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude methyl 2-anilinobenzoate.

  • The product can be further purified by column chromatography or distillation if necessary.

Analytical Characterization

The identity and purity of methyl 2-anilinobenzoate are confirmed through various spectroscopic techniques.

Technique Characteristic Data
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.[17]
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.[17]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching, C=O stretching of the ester, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of methyl 2-anilinobenzoate (C₁₄H₁₃NO₂) and characteristic fragmentation patterns.[18][19]

Applications and Significance

The primary historical and ongoing application of methyl 2-anilinobenzoate is in the fragrance and flavor industry . Its sweet, fruity, and floral notes, often described as grape-like or reminiscent of orange blossom, make it a valuable component in perfumes, soaps, and various food products.[13][20]

In recent years, derivatives of N-phenylanthranilic acid have gained prominence in the pharmaceutical industry . The core structure is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs).[21][22] While methyl 2-anilinobenzoate itself is not a major therapeutic agent, its synthesis and the chemistry of its parent acid are of significant interest to medicinal chemists developing new therapeutic agents.

Conclusion

The journey of methyl 2-anilinobenzoate from a laboratory curiosity to a widely used industrial chemical is a testament to the power of fundamental discoveries in organic chemistry. The Ullmann condensation, a reaction developed over a century ago, laid the groundwork for the synthesis of this and countless other important molecules. As synthetic methodologies continue to evolve, the production of methyl 2-anilinobenzoate and its derivatives will undoubtedly become more efficient and sustainable, ensuring its continued importance in both established and emerging fields of science and technology.

References

An In-depth Technical Guide to Methyl 2-Aminobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminobenzoate, also widely known as methyl anthranilate, is a pivotal organic ester with significant applications across the pharmaceutical, fragrance, and chemical industries. This technical guide provides a comprehensive literature review of its synthesis, chemical and physical properties, spectroscopic characterization, and diverse applications. We delve into the mechanistic underpinnings of its synthesis and its role as a precursor to bioactive molecules, particularly the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction and Chemical Identity

Methyl 2-aminobenzoate (CAS No. 134-20-3) is an ester of anthranilic acid and methanol.[1] Its chemical formula is C₈H₉NO₂, and it possesses a molecular weight of 151.16 g/mol .[2] The molecule features a benzene ring substituted with both an amino group (-NH₂) and a methyl ester group (-COOCH₃) in an ortho arrangement. This unique structure imparts a characteristic grape-like aroma and makes it a valuable intermediate in organic synthesis.[1][3]

Key Identifiers:

  • IUPAC Name: methyl 2-aminobenzoate[2]

  • Synonyms: Methyl anthranilate, 2-Aminobenzoic acid methyl ester, o-Aminobenzoic acid methyl ester[1][4]

  • InChI: 1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3[2]

  • SMILES: COC(=O)C1=CC=CC=C1N[2]

Physicochemical Properties

Methyl 2-aminobenzoate is a colorless to light yellow liquid or crystalline solid with a melting point of 24 °C and a boiling point of 256 °C.[1] It exhibits a density of approximately 1.168 g/mL at 25 °C.[5] The compound is slightly soluble in water but freely soluble in organic solvents like ethanol and diethyl ether.[6] A notable characteristic is its blue fluorescence under ultraviolet light.[1]

PropertyValueReference(s)
Molecular FormulaC₈H₉NO₂[2]
Molecular Weight151.16 g/mol [2]
Melting Point24 °C[1][5]
Boiling Point256 °C[1][5]
Density1.168 g/mL at 25 °C[5]
Refractive Index1.5825[5]
Flash Point104.4 °C[1]
SolubilitySlightly soluble in water; soluble in ethanol, diethyl ether[6]

Synthesis of Methyl 2-Aminobenzoate

The most common and industrially viable method for the synthesis of methyl 2-aminobenzoate is the Fischer-Speier esterification of anthranilic acid with methanol, using a strong acid catalyst.

Fischer-Speier Esterification: Mechanism and Rationale

The Fischer esterification is a classic acid-catalyzed condensation reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, or the water formed is removed.[7][8]

Fischer_Esterification Anthranilic_Acid Anthranilic Acid Protonated_Acid Protonated Anthranilic Acid Anthranilic_Acid->Protonated_Acid + H+ Methanol Methanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Aminobenzoate Methyl 2-Aminobenzoate Protonated_Ester->Methyl_Aminobenzoate - H+ Water Water Fenamate_Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination Ullmann_Reactants Methyl 2-aminobenzoate + Aryl Halide Ullmann_Intermediate N-Aryl Ester Intermediate Ullmann_Reactants->Ullmann_Intermediate Heat Ullmann_Catalyst Cu Catalyst Ullmann_Product Fenamate (after hydrolysis) Ullmann_Intermediate->Ullmann_Product Buchwald_Reactants Methyl 2-aminobenzoate + Aryl Halide Buchwald_Intermediate N-Aryl Ester Intermediate Buchwald_Reactants->Buchwald_Intermediate Buchwald_Catalyst Pd Catalyst + Ligand Buchwald_Product Fenamate (after hydrolysis) Buchwald_Intermediate->Buchwald_Product

References

2-Anilinobenzoic acid methyl ester solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-Anilinobenzoate

Introduction

Methyl 2-anilinobenzoate, also commonly known as methyl anthranilate, is an ester of anthranilic acid.[1][2][3] With the molecular formula C₈H₉NO₂, this compound is a naturally occurring substance found in various essential oils and fruits, such as Concord grapes, jasmine, and citrus fruits.[4][5] Its characteristic grape-like aroma has led to its widespread use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics.[6] Beyond these applications, it serves as a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Given its broad utility, a thorough understanding of the physicochemical properties of methyl 2-anilinobenzoate is critical for researchers, formulation scientists, and quality control professionals. This guide provides a detailed examination of two core attributes: its solubility profile in various solvent systems and its chemical stability under different stress conditions. These parameters are fundamental to controlling its efficacy, shelf-life, and safety in final products.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of methyl 2-anilinobenzoate is essential before exploring its solubility and stability.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1]
Appearance Clear liquid or white crystals[6]
Melting Point 24 °C (lit.)
Boiling Point 256 °C (lit.)
Density 1.168 g/mL at 25 °C (lit.)
CAS Number 134-20-3[2]

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability, formulation design, and purification processes. The principle of "like dissolves like" is a foundational concept for predicting solubility, where compounds dissolve best in solvents of similar polarity.[7] Methyl 2-anilinobenzoate, with its ester and amine functional groups, exhibits a varied solubility profile.

Qualitative and Quantitative Solubility Data

The solubility of methyl 2-anilinobenzoate has been characterized in several common solvents. The data below provides a comparative overview.

SolventPolaritySolubilitySource(s)
WaterPolar ProticSlightly Soluble (2,850 mg/L at 25 °C)
EthanolPolar ProticFreely Soluble[6]
Diethyl EtherPolar AproticFreely Soluble
GlycerolPolar ProticSoluble[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound due to its reliability and reproducibility.[8][9] The objective is to create a saturated solution at a specific temperature and then quantify the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess amount of solid methyl 2-anilinobenzoate to a series of vials, each containing a precise volume of the selected solvent (e.g., water, ethanol). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[8]

  • Equilibration: Seal the vials securely and place them in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Separate the undissolved solid from the saturated solution via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[7] This step is critical to prevent solid particles from contaminating the sample for analysis.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of methyl 2-anilinobenzoate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10]

  • Data Reporting: Calculate the solubility based on the measured concentration and the dilution factor. Report the results in standard units, such as mg/mL or mol/L, specifying the temperature at which the measurement was performed.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep Add excess solute to solvent equil Agitate at constant temperature (24-72h) prep->equil Establish Equilibrium sep Centrifuge and/or filter to remove undissolved solid equil->sep Isolate Saturated Solution quant Analyze filtrate concentration (e.g., via HPLC) sep->quant Prepare for Analysis

Workflow for the Shake-Flask Solubility Method.

Chemical Stability and Degradation

Understanding the chemical stability of a substance is paramount for predicting its shelf-life, defining appropriate storage conditions, and identifying potential impurities that may arise over time.[11] Forced degradation (or stress testing) studies are conducted to intentionally degrade a compound under conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11][12] For methyl 2-anilinobenzoate, the primary degradation routes involve hydrolysis, oxidation, and photolysis.

Key Degradation Pathways

  • Hydrolysis: As an ester, methyl 2-anilinobenzoate is susceptible to hydrolysis, where the ester bond is cleaved by water to form anthranilic acid and methanol. This reaction can be catalyzed by both acids and bases.[13][14] While its predicted hydrolysis time under neutral conditions is long (months to years), this process is significantly accelerated under acidic or basic conditions.[4] The typical mechanism for base-catalyzed ester hydrolysis is a bimolecular acyl-oxygen cleavage (BAc2).[15]

G cluster_conditions MA Methyl 2-Anilinobenzoate Products 2-Anilinobenzoic Acid + Methanol MA->Products Hydrolysis Acid Acid (H₃O⁺) Base Base (OH⁻)

Primary Hydrolytic Degradation Pathway.
  • Oxidation: Exposure to oxidizing agents can lead to degradation. Studies often use hydrogen peroxide (H₂O₂) to simulate oxidative stress.[14] For aromatic amines, oxidation can be complex, potentially involving the aniline functional group.

  • Photodegradation: Methyl 2-anilinobenzoate undergoes direct photolysis when exposed to UVC (254 nm) and UVB radiation.[4][16][17] This degradation can be significantly accelerated in the presence of agents like hydrogen peroxide, which generates highly reactive hydroxyl radicals (•OH) under UV light, leading to the formation of hydroxylated derivatives.[4][16][18]

Experimental Protocol: Forced Degradation Study

A forced degradation study is designed to achieve 5-20% degradation of the active substance to ensure that stability-indicating analytical methods can be developed and validated.[13][19]

Methodology:

A stock solution of methyl 2-anilinobenzoate (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water.[19] This stock is then subjected to the following stress conditions in parallel experiments:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

    • Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 8 hours).[13]

    • Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 N sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.

    • Maintain the mixture at room temperature or slightly elevated temperature, monitoring closely due to the high lability of esters to base hydrolysis.[13]

    • Withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and analyze.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[19]

    • Keep the mixture at room temperature for up to 7 days, protected from light.[19]

    • Monitor the reaction and analyze samples at appropriate intervals.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points to assess heat-induced degradation.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that produces combined visible and UV output, as specified by ICH Q1B guidelines.

    • A typical exposure is not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV-A light.[19]

    • Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

For all conditions, samples are analyzed using a validated stability-indicating HPLC method capable of separating the intact methyl 2-anilinobenzoate from all process-related impurities and degradation products.[10][20]

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API Methyl 2-Anilinobenzoate (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Workflow for a Forced Degradation Study.

Conclusion

Methyl 2-anilinobenzoate is a chemically versatile molecule with a well-defined physicochemical profile. It demonstrates good solubility in common organic solvents like ethanol and diethyl ether but is only slightly soluble in water. This profile is crucial for its application in both aqueous and non-aqueous formulations. The stability of methyl 2-anilinobenzoate is robust under neutral conditions but is susceptible to degradation via hydrolysis, oxidation, and photolysis. A comprehensive understanding of these degradation pathways, elucidated through systematic forced degradation studies, is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of the final product throughout its lifecycle. The experimental protocols outlined in this guide provide a robust framework for scientists and researchers to accurately characterize these critical attributes.

References

An In-depth Technical Guide to Methyl 2-anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-anilinobenzoate, a key chemical intermediate. It delves into its chemical identity, synthesis, physical and spectral properties, and its applications, particularly within the pharmaceutical and drug development sectors. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and medicinal chemistry.

Introduction and Chemical Identity

Methyl 2-anilinobenzoate, systematically named methyl 2-(phenylamino)benzoate according to IUPAC nomenclature, is an aromatic ester that belongs to the class of N-aryl anthranilic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their structural resemblance to biologically active molecules.

The molecular structure of Methyl 2-anilinobenzoate consists of a methyl benzoate core with an aniline group substituted at the 2-position of the benzene ring. This arrangement of a secondary amine adjacent to an ester group on an aromatic scaffold provides a versatile platform for the synthesis of more complex heterocyclic systems and other pharmacologically relevant compounds.

Key Identifiers:

  • IUPAC Name: methyl 2-anilinobenzoate[1]

  • Synonyms: 2-Anilinobenzoic acid methyl ester, Methyl 2-(phenylamino)benzoate, Methyl N-phenylanthranilate[2][3]

  • CAS Number: 35708-19-1[2][3]

  • Molecular Formula: C₁₄H₁₃NO₂[1][3]

  • Molecular Weight: 227.26 g/mol [3]

Synthesis of Methyl 2-anilinobenzoate: The Ullmann Condensation

The most common and effective method for the synthesis of Methyl 2-anilinobenzoate is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[4] In this specific synthesis, methyl 2-halobenzoate (typically methyl 2-chlorobenzoate or methyl 2-bromobenzoate) is reacted with aniline in the presence of a copper catalyst and a base.

The choice of catalyst, solvent, and base, as well as the reaction temperature, are critical parameters that influence the reaction's yield and purity. While traditional Ullmann conditions often require harsh conditions, modern modifications have enabled these reactions to proceed under milder conditions.

Reaction Mechanism and Rationale

The Ullmann condensation proceeds through a catalytic cycle involving copper(I) species. The generally accepted mechanism involves the following key steps:

  • Formation of the active copper(I) catalyst: If a copper(II) salt is used, it is first reduced in situ to the active copper(I) species.

  • Oxidative addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Coordination and deprotonation of the amine: Aniline coordinates to the copper center, and the base facilitates its deprotonation to form an amido ligand.

  • Reductive elimination: The desired C-N bond is formed through reductive elimination from the copper(III) intermediate, regenerating the copper(I) catalyst and releasing the Methyl 2-anilinobenzoate product.

The base is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. High-boiling polar aprotic solvents are often used to ensure the reactants remain in solution at the required reaction temperatures.

Caption: General workflow for the synthesis of Methyl 2-anilinobenzoate via Ullmann Condensation.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • Methyl 2-chlorobenzoate

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-chlorobenzoate (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-anilinobenzoate.

Physicochemical and Spectroscopic Characterization

The accurate characterization of Methyl 2-anilinobenzoate is crucial for its use in further synthetic applications and for ensuring its purity.

Physicochemical Properties
PropertyValueSource
Physical Form Solid or semi-solid or lump or liquid
Purity 98%
Storage Temperature 2-8°C, under inert atmosphere, in a dark place
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation of the synthesized Methyl 2-anilinobenzoate.

1H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of both the benzoate and aniline rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The aromatic region will show complex splitting patterns due to the coupling between the protons on the two rings.

13C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic carbons. The number of signals in the aromatic region will reflect the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1680-1700 cm⁻¹), and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C bending and stretching frequencies.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 2-anilinobenzoate (227.26 g/mol ). Fragmentation patterns can provide further structural information.

Note: While the availability of spectroscopic data is indicated, specific peak lists and spectra are not publicly available in the searched resources. Researchers should acquire this data on their synthesized material for verification.

Applications in Drug Development and Medicinal Chemistry

Methyl 2-anilinobenzoate serves as a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in several classes of drugs.

  • Precursor to Heterocyclic Compounds: The 2-aminobenzoate scaffold is a common precursor for the synthesis of quinazolinones, acridones, and benzodiazepines, which are classes of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the N-phenyl group can influence the pharmacological profile of the resulting heterocyclic systems.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): N-Aryl anthranilic acid derivatives are a well-known class of NSAIDs. While Methyl 2-anilinobenzoate itself is an ester, it can be hydrolyzed to the corresponding carboxylic acid, which is the active pharmacophore for this class of drugs. The N-phenyl group is a key structural feature for their anti-inflammatory activity.

  • Kinase Inhibitors: The anilinobenzoate core can be found in the structure of some kinase inhibitors, which are a major class of targeted cancer therapeutics. The specific substitution patterns on both aromatic rings are crucial for the potency and selectivity of these inhibitors.

The versatility of Methyl 2-anilinobenzoate allows for further chemical modifications, such as substitutions on the aniline or benzoate rings, to generate libraries of compounds for drug discovery screening.

Caption: Applications of Methyl 2-anilinobenzoate in the synthesis of various drug classes.

Conclusion

Methyl 2-anilinobenzoate is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its synthesis, primarily through the Ullmann condensation, provides access to a key structural motif for the development of a wide range of therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in the field of drug discovery and development. This guide provides a foundational understanding of this important compound, serving as a starting point for further investigation and application.

References

An In-depth Technical Guide to 2-Anilinobenzoic Acid Methyl Ester: A Synthetic Derivative of a Natural Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-anilinobenzoic acid methyl ester, a compound situated at the intersection of natural product precursors and synthetic medicinal chemistry. While not a naturally occurring secondary metabolite itself, its core structure, N-phenylanthranilic acid (fenamic acid), is derived from anthranilic acid, a key intermediate in the tryptophan biosynthetic pathway in plants and microorganisms. This guide will delve into the biosynthesis of its natural precursor, the chemical synthesis of the final molecule, its known biological activities with a focus on anti-inflammatory and antibacterial properties, and detailed protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of fenamate derivatives.

Introduction: A Tale of Two Origins - Biological Precursor and Synthetic Innovation

The story of this compound is one of chemical innovation built upon a biological foundation. The core scaffold, 2-anilinobenzoic acid (more commonly known as N-phenylanthranilic acid), is the parent structure of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs). While this N-phenylated molecule is primarily a product of chemical synthesis, its precursor, anthranilic acid (2-aminobenzoic acid), is a bona fide secondary metabolite.

Plants and microbes synthesize anthranilate as an intermediate in the L-tryptophan biosynthetic pathway[1][2]. This pathway is a critical source of primary metabolites for protein synthesis and specialized metabolites that play roles in defense and signaling[1]. The diversion of anthranilate from this primary pathway into a vast array of secondary products, such as volatile esters like methyl anthranilate (responsible for the grape aroma), underscores its importance as a versatile biochemical building block[3][4].

The synthetic addition of a phenyl group to the amine of anthranilic acid, followed by esterification, transforms this natural precursor into a pharmacologically active molecule with a distinct profile. This guide will explore this journey from a ubiquitous natural metabolite to a targeted synthetic compound.

The Biological Precursor: Biosynthesis of Anthranilic Acid

The journey to this compound begins with the shikimate pathway, a metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.

Key Steps in Anthranilate Biosynthesis:

  • Chorismate Formation: The shikimate pathway culminates in the production of chorismate, a crucial branch-point metabolite.

  • Conversion to Anthranilate: Chorismate is then converted to anthranilate by the enzyme anthranilate synthase (AS). This reaction involves the amination of chorismate, with glutamine typically serving as the amino group donor.

The resulting anthranilate serves as a precursor for tryptophan synthesis or can be shuttled into various secondary metabolic pathways[1][2].

Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilate Anthranilic Acid (Natural Precursor) Chorismate->Anthranilate Anthranilate Synthase Tryptophan Tryptophan (Primary Metabolism) Anthranilate->Tryptophan Tryptophan Pathway Secondary_Metabolites Other Secondary Metabolites (e.g., Methyl Anthranilate) Anthranilate->Secondary_Metabolites Various Enzymes

Caption: Biosynthesis of the precursor, anthranilic acid.

Chemical Synthesis of this compound

The creation of this compound is a two-step synthetic process starting from a halogenated benzoic acid and aniline.

Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The formation of the N-phenyl bond is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Goldberg reaction[5][6]. This reaction involves the coupling of an aryl halide (commonly 2-chlorobenzoic acid or 2-bromobenzoic acid) with an amine (aniline)[7][8].

Ullmann_Condensation cluster_reactants Reactants Aryl_Halide 2-Halobenzoic Acid N_Phenylanthranilic_Acid N-Phenylanthranilic Acid (2-Anilinobenzoic Acid) Aryl_Halide->N_Phenylanthranilic_Acid Aniline Aniline Aniline->N_Phenylanthranilic_Acid label_edge Ullmann Condensation (Cu Catalyst, Base)

Caption: Synthesis of the N-phenylanthranilic acid core.

Step 2: Esterification to this compound

The carboxylic acid group of N-phenylanthranilic acid is then esterified to yield the methyl ester. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid[9][10].

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-Phenylanthranilic Acid

  • Materials: 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, copper powder, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 eq), aniline (2 eq), anhydrous potassium carbonate (0.5 eq), and a catalytic amount of copper powder (e.g., 5 mol%)[8].

    • Add water as the solvent.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of 3-4 to precipitate the product[11].

    • Filter the crude N-phenylanthranilic acid, wash with cold water, and dry.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-phenylanthranilic acid[8].

Part B: Fischer Esterification to Methyl Ester

  • Materials: N-phenylanthranilic acid, methanol (anhydrous), concentrated sulfuric acid.

  • Procedure:

    • Dissolve the purified N-phenylanthranilic acid in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the volume of methanol) dropwise while cooling the flask in an ice bath.

    • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

    • Purify the product by column chromatography on silica gel if necessary.

Biological Activities and Mechanism of Action

Derivatives of N-phenylanthranilic acid are well-known for their pharmacological activities, primarily as anti-inflammatory and antimicrobial agents. While specific data for the methyl ester is less abundant than for the parent acid, the general mechanisms are expected to be similar.

Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for fenamates is the inhibition of cyclooxygenase (COX) enzymes[12]. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[5].

  • COX Inhibition: N-phenylanthranilic acid derivatives can inhibit both COX-1 and COX-2 isoforms. The selectivity towards COX-2 over COX-1 is a key factor in the development of NSAIDs with reduced gastrointestinal side effects[4][13]. Esterification of the carboxylic acid group can alter the potency and selectivity of COX inhibition[14]. Some studies suggest that ester derivatives can maintain or even enhance COX-2 selectivity[11]. The proposed mechanism involves the binding of the molecule to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid.

Antibacterial Activity

Several studies have reported the antibacterial properties of N-phenylanthranilic acid derivatives[15][16][17].

  • Inhibition of DNA Gyrase: One proposed mechanism for the antibacterial action is the inhibition of bacterial DNA gyrase[18]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death[19][20][21]. N-phenylanthranilate derivatives may act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase[19][21].

  • Other Mechanisms: Other potential antibacterial mechanisms for fenamates include disruption of the bacterial cell wall and inhibition of biofilm formation[22].

Quantitative Data for N-Phenylanthranilic Acid Derivatives
Compound/DerivativeBiological ActivityIC50 / MICSource
N-arylanthranilic acid conjugatesCOX-2 Inhibition5.0 - 17.6 µM[4]
Flufenamic acid (a fenamate)Antibacterial (MRSA)MIC values reported[22]
Indomethacin amide derivativesCOX-2 Inhibition0.009 - 0.2 µM[14]
N-phenylpyrrolamide inhibitorsDNA Gyrase Inhibition2 - 20 nM[19][23]

Key Experimental Workflows

In Vitro COX Inhibition Assay

This assay is crucial for determining the anti-inflammatory potential of this compound by measuring its ability to inhibit COX-1 and COX-2.

COX_Assay Start Start: Prepare Reagents Prepare_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of This compound Start->Prepare_Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Reaction Enzymatic Reaction (Prostaglandin Production) Add_Substrate->Reaction Detect_Product Detect Prostaglandin Product (e.g., Fluorometric or Colorimetric) Reaction->Detect_Product Calculate_IC50 Calculate IC50 Value Detect_Product->Calculate_IC50

Caption: Workflow for an in vitro COX inhibition assay.

Protocol: Fluorometric COX Inhibitor Screening Assay [5][24]

  • Reagent Preparation: Prepare COX assay buffer, heme, and reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Inhibitor Dilution: Create a series of dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well. Add the diluted test compound to the sample wells and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the control wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). Plot the percent inhibition against the compound concentration and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a target bacterium.

Protocol: Broth Microdilution MIC Assay [2][6][8]

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in broth in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

This compound stands as a compelling example of how a naturally occurring scaffold can be synthetically modified to generate compounds with significant therapeutic potential. Its anti-inflammatory and antibacterial activities, rooted in the inhibition of key enzymes like cyclooxygenases and DNA gyrase, make it and its analogs attractive candidates for further drug development.

Future research should focus on:

  • Elucidating the precise mechanism of action of the methyl ester and how it compares to its parent acid.

  • Conducting structure-activity relationship (SAR) studies to optimize the molecule for increased potency and selectivity.

  • Evaluating the in vivo efficacy and safety profile in relevant animal models of inflammation and infection.

  • Investigating the potential for dual-action anti-inflammatory and antibacterial agents, which could be particularly valuable in treating infections with an inflammatory component.

By leveraging the principles of medicinal chemistry and pharmacology, derivatives of the humble secondary metabolite, anthranilic acid, will likely continue to provide a rich source of inspiration for the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols: The Synthetic Versatility of Methyl 2-Anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-anilinobenzoate, also known as methyl N-phenylanthranilate, is a deceptively simple aromatic ester that serves as a highly versatile and strategic precursor in modern organic synthesis. Its unique bifunctional architecture, featuring a secondary amine and a methyl ester tethered to two distinct phenyl rings, provides a robust platform for constructing a diverse array of complex molecules. This guide delves into the primary applications of methyl 2-anilinobenzoate, with a particular focus on its pivotal role in the synthesis of acridone scaffolds and other bioactive heterocyclic systems. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Methyl 2-Anilinobenzoate

Methyl 2-anilinobenzoate (C₁₄H₁₃NO₂) is an organic compound derived from the N-arylation of methyl anthranilate.[1][2] Its structural value lies in the pre-organized arrangement of two aromatic systems linked by a nitrogen bridge, a core feature of many pharmacologically active molecules. The synthesis of this precursor itself is a testament to classic organic reactions, typically achieved through a copper-catalyzed Ullmann condensation. This reaction couples an aniline with a 2-halobenzoic acid or its ester, forming the crucial C-N bond that defines the molecule.[3][4]

The true synthetic power of methyl 2-anilinobenzoate is realized in its subsequent transformations. The molecule is primed for intramolecular cyclization, serving as a direct and efficient precursor to the acridone tricyclic system. Acridones are a privileged class of heterocycles found in numerous natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[5][6] This guide provides detailed methodologies for leveraging methyl 2-anilinobenzoate as a cornerstone for building molecular complexity.

Core Application: Synthesis of the Acridone Scaffold

The most prominent application of methyl 2-anilinobenzoate and its corresponding carboxylic acid (N-phenylanthranilic acid) is the construction of the 9(10H)-acridone core. This transformation is typically an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) that forges the central ring of the tricyclic system.

Scientific Principle & Mechanism

The reaction proceeds by activating the carboxylic acid (or ester) moiety, which then acts as the electrophile. In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic. This powerful electrophile is then attacked by the electron-rich aniline ring at the ortho position, leading to the formation of a new six-membered ring. Subsequent dehydration and tautomerization yield the thermodynamically stable, planar acridone structure.

Visualization: Acridone Synthesis Workflow

The following diagram illustrates the general pathway from the Ullmann condensation precursor to the final acridone product.

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Derivatization A 2-Chlorobenzoic Acid + Aniline B Ullmann Condensation (Cu Catalyst) A->B C N-Phenylanthranilic Acid (or Methyl Ester) B->C D Intramolecular Friedel-Crafts Acylation C->D E Acridone Scaffold D->E F Further Functionalization E->F G Bioactive Acridone Derivatives F->G

Caption: Workflow for Acridone Synthesis.

Protocol 1: Classical Acid-Catalyzed Cyclization (Bernthsen Synthesis)

This method relies on strong acids to promote the intramolecular cyclization of N-phenylanthranilic acid. Concentrated sulfuric acid is commonly used, and the reaction is typically driven by heat.[5][7]

Materials:

  • N-Phenylanthranilic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 5-10 volumes)

  • Deionized Water

  • 10% Sodium Carbonate Solution

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully add N-phenylanthranilic acid (e.g., 4.27 g, 0.02 mol) to concentrated sulfuric acid (e.g., 20 mL).

  • Heat the resulting solution on a steam bath or in a pre-heated water bath at 100 °C for 4 hours. The solution will typically turn dark green.[5]

  • Prepare a large beaker (e.g., 1 L) containing boiling deionized water (approx. 500 mL).

  • Caution: Perform this step in a well-ventilated fume hood. Slowly and carefully pour the hot, dark acid solution down the side of the beaker into the boiling water to minimize spattering.[7]

  • A yellow precipitate of crude acridone will form. Continue boiling the aqueous mixture for 5 minutes to ensure complete precipitation.

  • Filter the hot mixture through a Buchner funnel. The filtrate can be saved to check for any unreacted starting material by acidification.[7]

  • Transfer the moist solid precipitate to a beaker containing a 10% sodium carbonate solution (e.g., 30 g in 400 mL water) and boil for 5-10 minutes to neutralize any trapped acid and remove any unreacted N-phenylanthranilic acid.[6][7]

  • Filter the suspension again using suction, wash the solid thoroughly with hot water until the washings are neutral, and dry the product.

  • The crude acridone can be further purified by recrystallization from glacial acetic acid or by sublimation to yield a bright yellow crystalline solid.[5]

Protocol 2: Modern Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages, including drastic reductions in reaction time and often cleaner reactions.[6] This protocol uses a solid acid catalyst under microwave irradiation.

Materials:

  • o-Chlorobenzoic acid (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Zinc Chloride (ZnCl₂) (catalyst)

  • Deionized Water

  • Sodium Carbonate Solution

Procedure:

  • In a 100 mL beaker suitable for microwave synthesis, thoroughly mix o-chlorobenzoic acid (0.780 g, 0.005 mol), the desired aniline (0.005 mol), and anhydrous zinc chloride (1 g).[6]

  • Place the beaker in a microwave reactor and irradiate at a low power output (e.g., 160 W) for the specified time (typically 4-7 minutes, monitored by TLC).[6]

  • After the reaction is complete (as determined by TLC), allow the mixture to cool.

  • Pour the reaction mixture into a beaker of boiling water. A solid precipitate will form.

  • Isolate the solid by filtration.

  • Boil the crude solid with a sodium carbonate solution to remove acidic impurities, filter, wash with water, and dry.[6]

  • Recrystallize the final product from a suitable solvent like a mixture of aniline and acetic acid or ethanol to obtain the pure 9-acridone derivative.[6]

Data Summary: Acridone Synthesis Conditions
MethodCatalyst/ReagentTemperatureTimeTypical YieldReference
BernthsenConc. H₂SO₄100 °C4 hours~90%[5][7]
PPAPolyphosphoric Acid140-150 °C2-3 hours85-95%[6]
MicrowaveZnCl₂160 W (MW)4-7 min90-95%[6]
Iron-CatalyzedFe(OTf)₂ / DCMERoom Temp3 hours~84%[8]

Role as a Precursor in Ullmann Condensation

While methyl 2-anilinobenzoate is often the product of an Ullmann condensation, understanding its synthesis provides critical context for its applications. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that forms C-N, C-O, or C-S bonds.[3] The synthesis of N-phenylanthranilic acids is a classic example of a Goldberg reaction, a variation of the Ullmann condensation.[3]

Scientific Principle & Mechanism

The generally accepted mechanism involves the formation of a copper(I) species in situ. This Cu(I) catalyst undergoes oxidative addition with the aryl halide. The resulting organocopper(III) intermediate then coordinates with the amine. Reductive elimination follows, forming the C-N bond and regenerating the active Cu(I) catalyst. The use of a base is crucial to deprotonate the amine and facilitate the reaction.

Visualization: Ullmann Condensation Catalytic Cycle

G CuI Cu(I)L OxAdd Oxidative Addition CuI->OxAdd 1 CuIII Ar-Cu(III)(X)L OxAdd->CuIII Coord Amine Coordination CuIII->Coord 2 RedElim Reductive Elimination Coord->RedElim 3 RedElim->CuI Regeneration Product Ar-NH-R' RedElim->Product ArX Ar-X ArX->OxAdd RNH2 R'-NH₂ RNH2->Coord

Caption: Catalytic Cycle of the Ullmann Condensation.

Protocol 3: Synthesis of N-Phenylanthranilic Acid Derivatives

This protocol describes a modified Ullmann condensation for preparing the precursors needed for acridone synthesis.[8][9]

Materials:

  • Substituted 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) (1.0 eq)

  • Substituted aniline (2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper powder or Copper(I) Iodide (CuI) (catalytic)

  • Solvent (e.g., DMF, NMP, or water)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add the 2-halobenzoic acid (0.04 mol), the aniline (0.08 mol), anhydrous potassium carbonate (e.g., 0.06 mol), and a catalytic amount of copper powder (e.g., 3 mol%).[5][9]

  • Add a high-boiling polar solvent such as DMF.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a stirred solution of 1:1 HCl and water (100 mL). This will precipitate the product and dissolve any remaining aniline.[9]

  • Allow the mixture to stand, often overnight, to ensure complete precipitation of the N-phenylanthranilic acid derivative.

  • Collect the solid product by vacuum filtration, wash with water, and dry. The product can be used directly for the next cyclization step or recrystallized if higher purity is needed.

Broader Applications in Bioactive Heterocycle Synthesis

The structural framework of methyl 2-anilinobenzoate is a valuable starting point for various other heterocyclic systems beyond acridones. Its components can be involved in cyclization reactions to form quinazolines, benzodiazepines, and other fused ring systems that are prevalent in medicinal chemistry.[10][11] For instance, the amine can act as a nucleophile to react with a carbonyl group, and the ester can be modified or involved in further cyclizations. These syntheses often involve multi-component reactions or tandem cyclization strategies, highlighting the compound's utility as a versatile building block.[12][13]

Conclusion

Methyl 2-anilinobenzoate is more than a simple chemical intermediate; it is a strategic linchpin in the synthesis of high-value heterocyclic compounds. Its primary utility in the robust and efficient construction of the acridone scaffold has cemented its importance in the fields of medicinal chemistry and materials science. The protocols detailed herein provide a practical guide for researchers to harness the synthetic potential of this versatile molecule. As synthetic methodologies continue to advance, the applications for methyl 2-anilinobenzoate and its derivatives will undoubtedly continue to expand, enabling the discovery of novel molecules with significant biological and material properties.

References

Application Notes and Protocols: The Strategic Use of Methyl 2-Anilinobenzoate as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the applications of methyl 2-anilinobenzoate (methyl N-phenylanthranilate) as a versatile chemical intermediate in synthetic organic chemistry. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental design, offering field-proven insights into its synthesis and subsequent transformations into high-value molecules, including precursors for pharmaceuticals like acridine-based drugs and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). Detailed, self-validating protocols, mechanistic discussions, and structured data are presented to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of Methyl 2-Anilinobenzoate

Methyl 2-anilinobenzoate is an ester derivative of N-phenylanthranilic acid. While its parent carboxylic acid has been extensively utilized in classical organic synthesis, the methyl ester presents a unique set of properties and reactivity that can be strategically exploited.[1] Its enhanced solubility in organic solvents and the protective nature of the methyl group against unwanted decarboxylation or salt formation make it an attractive, stable intermediate for multi-step syntheses.[2]

This guide will illuminate the key synthetic routes originating from methyl 2-anilinobenzoate, focusing on its role in the construction of complex heterocyclic scaffolds. We will explore its synthesis and its application as a direct precursor to critical intermediates like 9-chloroacridine and as a substrate for carbon-carbon bond formation via Grignard reactions.

Physicochemical Properties of Methyl 2-Aminobenzoate (Methyl Anthranilate)

For context, the properties of the parent amine, methyl 2-aminobenzoate, are provided below. The N-phenyl group in our target molecule will alter these values, generally increasing the melting point, boiling point, and lipophilicity.

PropertyValueReference
Molecular Formula C₈H₉NO₂[3]
Molar Mass 151.16 g/mol [3]
Appearance Colorless to pale yellow liquid/solid[4]
Melting Point 24 °C[4]
Boiling Point 256 °C at 760 mmHg[4]
Density 1.168 g/cm³ at 20 °C[4]
Solubility Very slightly soluble in water; soluble in ethanol, propylene glycol[4]

Synthesis of the Intermediate: Methyl 2-Anilinobenzoate

The foundational step in utilizing this intermediate is its efficient synthesis. The most common and reliable methods involve the coupling of an aniline derivative with a 2-halobenzoic acid derivative, followed by esterification. The Ullmann condensation and the Buchwald-Hartwig amination are the two premier choices for the C-N bond formation step.[5][6]

Protocol 2.1: Two-Step Synthesis via Ullmann Condensation and Fischer Esterification

This protocol first describes the synthesis of the parent acid, N-phenylanthranilic acid, via a copper-catalyzed Ullmann condensation, followed by a classical Fischer esterification to yield the desired methyl ester.

Workflow for the Synthesis of Methyl 2-Anilinobenzoate

cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Fischer Esterification 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Ullmann_Reaction Cu Catalyst, K₂CO₃ DMF, Reflux 2-Chlorobenzoic Acid->Ullmann_Reaction Aniline Aniline Aniline->Ullmann_Reaction N-Phenylanthranilic Acid N-Phenylanthranilic Acid Ullmann_Reaction->N-Phenylanthranilic Acid C-N Coupling N-Phenylanthranilic Acid_2 N-Phenylanthranilic Acid Esterification H₂SO₄ (cat.) Reflux N-Phenylanthranilic Acid_2->Esterification Methanol Methanol Methanol->Esterification Product Methyl 2-Anilinobenzoate Esterification->Product Ester Formation

Caption: Two-step synthesis of the target intermediate.

Step 1: N-Phenylanthranilic Acid Synthesis (Ullmann Condensation)

  • Rationale: The Ullmann condensation is a classic, cost-effective method for forming aryl-amine bonds.[7] Copper powder or a copper salt catalyzes the coupling between an aryl halide and an amine. The presence of a base like potassium carbonate is crucial to neutralize the HCl generated in situ.[8]

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equiv.), aniline (1.2 equiv.), anhydrous potassium carbonate (2 equiv.), and copper powder (0.1 equiv.).

    • Add N,N-dimethylformamide (DMF) as the solvent.

    • Heat the mixture to reflux (typically 130-150 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Acidify the aqueous mixture with concentrated HCl to a pH of ~2-3 to precipitate the product.

    • Filter the crude N-phenylanthranilic acid, wash with cold water, and dry. Recrystallization from ethanol/water can be performed for higher purity.

Step 2: Methyl Ester Formation (Fischer Esterification)

  • Rationale: This is a straightforward acid-catalyzed esterification. Using methanol as both the solvent and reagent in large excess drives the equilibrium towards the product.

  • Protocol:

    • Suspend the dried N-phenylanthranilic acid (1 equiv.) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv.).

    • Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-anilinobenzoate.

Application I: Synthesis of 9-Chloroacridine – A Gateway to Bioactive Molecules

9-Chloroacridine is a highly valuable intermediate, as the 9-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution. This allows for the facile synthesis of a wide range of 9-substituted acridines, including the antimalarial drug quinacrine and various DNA intercalating agents.[9][10]

The Challenge of Using the Ester: The classical method for this transformation is the reaction of N-phenylanthranilic acid with phosphorus oxychloride (POCl₃).[8][11] The reaction proceeds via an intramolecular Friedel-Crafts acylation, where the carboxylic acid is converted into a more reactive acyl chloride or a related species in situ. Using the methyl ester directly is less common because esters are less electrophilic than acyl chlorides, making the intramolecular cyclization less favorable. However, under forcing conditions, the reaction can proceed.

Protocol 3.1: Cyclization to 9-Chloroacridine using Phosphorus Oxychloride
  • Rationale: POCl₃ serves as both a dehydrating agent and a chlorinating agent. It activates the carbonyl group, facilitating the intramolecular electrophilic attack on the aniline ring to form the tricyclic acridone, which is then converted to 9-chloroacridine.[12]

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

    • In a round-bottom flask fitted with a reflux condenser and a gas trap, mix methyl 2-anilinobenzoate (1 equiv.) with an excess of phosphorus oxychloride (POCl₃, ~5-10 equiv.).

    • Heat the mixture slowly in an oil bath to 130-140 °C and maintain this temperature for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Cool the residue and very cautiously pour it onto a stirred mixture of crushed ice and concentrated ammonia solution to neutralize the remaining acidic species. This step is highly exothermic.

    • Extract the aqueous slurry with chloroform or dichloromethane.

    • Combine the organic extracts, dry over anhydrous calcium chloride, filter, and remove the solvent in vacuo to yield crude 9-chloroacridine.

    • The product can be purified by recrystallization from ethanol.

Application II: Synthesis of 9-Aryl-Acridine Derivatives via Grignard Reaction

A distinct advantage of the methyl ester intermediate is its ability to react with organometallic reagents like Grignard reagents. This opens a pathway to 9-substituted acridine derivatives that are not easily accessible from the parent carboxylic acid.

Reaction Scheme for Grignard Addition

Start Methyl 2-Anilinobenzoate Grignard Aryl-MgBr (2 equiv.) THF Start->Grignard Intermediate Tertiary Alcohol Intermediate Grignard->Intermediate Nucleophilic Addition Cyclization Acidic Workup (e.g., NH₄Cl) Dehydration Intermediate->Cyclization Intramolecular Cyclization Product 9,9-Diaryl-9,10-dihydroacridine Cyclization->Product

Caption: Synthesis of 9,9-diaryl acridines via Grignard reaction.

Protocol 4.1: Synthesis of 9,9-Diaryl-9,10-dihydroacridine
  • Rationale: The Grignard reagent will attack the ester carbonyl twice. The first addition results in a ketone intermediate, which is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol. Subsequent acidic workup promotes an intramolecular cyclization via electrophilic attack on the aniline ring, followed by dehydration to form the acridine scaffold.[13]

  • Protocol:

    • Dissolve methyl 2-anilinobenzoate (1 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 equiv.) dropwise via a syringe.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the 9,9-diaryl-9,10-dihydroacridine.

Application III: Precursor to Fenamate NSAIDs

The methyl ester serves as a protected form of N-aryl anthranilic acids. These acids are the core structure of the "fenamate" class of NSAIDs, such as mefenamic acid and flufenamic acid.[14] Simple hydrolysis of the ester reveals the carboxylic acid, which is the active pharmacophore.

Protocol 5.1: Base-Catalyzed Hydrolysis (Saponification)
  • Rationale: Saponification is a high-yielding and straightforward method to convert an ester back to its corresponding carboxylate salt, which can then be acidified to produce the carboxylic acid.

  • Protocol:

    • Dissolve methyl 2-anilinobenzoate (1 equiv.) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2-3 equiv.).

    • Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the solution and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with cold 2N HCl until the N-phenylanthranilic acid precipitates completely.

    • Filter the solid, wash with cold water, and dry to obtain the pure carboxylic acid.

Summary of Applications

ApplicationKey ReagentsProduct ClassSignificance
Cyclization POCl₃9-ChloroacridinesKey intermediate for anticancer and antimalarial drugs[9]
Grignard Reaction Aryl-MgBr9,9-Diaryl-acridinesAccess to C9-disubstituted acridine scaffolds
Hydrolysis NaOH or KOHN-Aryl Anthranilic AcidsPrecursor to Fenamate-class NSAIDs[14]

References

Application Note: High-Throughput Quantification of Methyl 2-Anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of Methyl 2-anilinobenzoate (MAB), a key intermediate in various chemical and pharmaceutical syntheses. We present two primary, validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust, routine quantification. Additionally, a foundational UV-Visible Spectrophotometry method is described for rapid, high-concentration screening. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring both accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Methyl 2-Anilinobenzoate

Methyl 2-anilinobenzoate, also known as methyl N-phenylanthranilate, is a crucial precursor and intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its molecular structure, featuring both an ester and a secondary amine, imparts specific chemical properties that necessitate precise and reliable analytical monitoring. Accurate quantification is paramount for reaction monitoring, purity assessment of final products, stability testing, and quality control in a regulated environment.

The choice of analytical technique is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis—from in-process reaction monitoring to final product release. This guide provides detailed protocols for the most effective techniques, grounded in established analytical principles and validated performance.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[1][2] Given that many biocides and pesticides exhibit high volatility, GC-MS provides the precision and accuracy required for their analysis.[1][2] Methyl 2-anilinobenzoate's volatility makes it an ideal candidate for this technique. The gas chromatograph separates the analyte from other matrix components based on its boiling point and interaction with the stationary phase, while the mass spectrometer provides definitive identification and quantification based on its unique mass fragmentation pattern. This combination offers unparalleled specificity and sensitivity.

Experimental Protocol: GC-MS Quantification

1. Instrumentation and Consumables:

  • GC-MS System: A system such as a Shimadzu GCMS-TQ8050 NX or equivalent.[1][2]
  • GC Column: DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness (Agilent) or equivalent.[1][2] This column's 5% phenyl-arylene phase provides excellent selectivity for aromatic compounds.
  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[1][2]
  • Vials and Syringes: Standard 2 mL amber glass vials with PTFE-lined caps and a 10 µL GC autosampler syringe.

2. Reagent and Standard Preparation:

  • Solvent: HPLC-grade Methanol or Acetonitrile.
  • Internal Standard (IS): Methyl N-methyl-2-aminobenzoate is a structurally similar compound suitable for use as an internal standard.[2] Prepare a 100 µg/mL stock solution in methanol.
  • MAB Stock Solution: Accurately weigh ~10 mg of Methyl 2-anilinobenzoate reference standard and dissolve in methanol in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the MAB stock solution, ranging from 0.02 to 3.0 mg/L.[1] Fortify each calibration standard with the internal standard to a final concentration of 1 mg/L.

3. Sample Preparation:

  • Accurately weigh the sample containing MAB and dissolve it in a known volume of methanol to achieve an expected concentration within the calibration range.
  • Spike the prepared sample with the internal standard to a final concentration of 1 mg/L.
  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a GC vial.

4. GC-MS Instrumental Parameters:

  • Inlet Temperature: 250 °C.[1][2]
  • Injection Volume: 1 µL.
  • Injection Mode: Splitless or appropriate split ratio depending on concentration.
  • Oven Temperature Program:
  • Initial: 60 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Transfer Line Temperature: 250 °C.[1][2]
  • Ion Source Temperature: 220 °C.[1][2]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
  • Methyl 2-anilinobenzoate ions (Quantifier/Qualifier): m/z 119.0, 92.0 (Note: these are for methyl 2-aminobenzoate, and would be different for methyl 2-anilinobenzoate, likely m/z 227 (M+), 196, 168). For the purpose of this protocol based on available data for a similar structure, we use m/z 119.0 and 92.0.[1][2]
  • Internal Standard ions (Methyl N-methyl-2-aminobenzoate): m/z 165.0, 105.0.[1][2]

5. Data Analysis and Quantification:

  • Integrate the peak areas for the quantifier ions of MAB and the internal standard.
  • Calculate the ratio of the MAB peak area to the IS peak area.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.
  • Determine the concentration of MAB in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.

GC-MS Method Performance

The following table summarizes typical validation parameters for a GC-MS method, demonstrating its suitability for precise quantification.

Validation ParameterTypical Performance MetricRationale
Linearity (R²) > 0.999Ensures a direct, proportional relationship between detector response and concentration across the analytical range.[1]
Range 0.02 - 3.0 mg/LDefines the concentration interval over which the method is precise, accurate, and linear.[1]
Limit of Detection (LOD) ~5-10 µg/LThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quant. (LOQ) ~20-30 µg/LThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1]
Accuracy (% Recovery) 95 - 105%Measures the closeness of the experimental value to the true value; typically assessed by spiking a blank matrix.[3]
Precision (%RSD) < 5%Demonstrates the method's reproducibility under the same operating conditions over a short interval (repeatability).

GC-MS Experimental Workflow

Caption: Workflow for MAB quantification by GC-MS.

Secondary Method: High-Performance Liquid Chromatography (HPLC-UV)

Principle of Application: HPLC is a cornerstone of pharmaceutical analysis, ideal for compounds that may not be sufficiently volatile or could be thermally labile.[4][5] MAB possesses strong UV chromophores (the aromatic rings), making it highly suitable for UV detection. The method separates the analyte on a reversed-phase column, where MAB, being moderately nonpolar, is well-retained and separated from polar impurities. This technique is robust, highly reproducible, and easily automated for high-throughput screening.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Consumables:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • HPLC Column: C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm particle size.[5][6] The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
  • Vials: 2 mL amber glass autosampler vials.

2. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (For MS compatibility, replace with 0.1% Formic Acid).[7]
  • Mobile Phase B: Acetonitrile.
  • MAB Stock Solution: Prepare a 1.0 mg/mL stock solution of the MAB reference standard in Acetonitrile.
  • Calibration Standards: Serially dilute the stock solution with the mobile phase (at initial gradient composition) to prepare standards ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve in Acetonitrile to achieve an expected concentration within the calibration range.
  • Use sonication if necessary to ensure complete dissolution.
  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

4. HPLC Instrumental Parameters:

  • Mobile Phase Gradient:
  • 0-15 min: 60% B to 90% B
  • 15-17 min: 90% B
  • 17.1-20 min: 60% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 30 °C.[5][6]
  • Injection Volume: 10 µL.[5]
  • Detection Wavelength: 254 nm. This wavelength is chosen based on the strong absorbance of aromatic compounds and is near the UVC absorption maximum for similar structures.[8]

5. System Suitability:

  • Before analysis, inject a mid-concentration standard five times.
  • Acceptance Criteria: %RSD of peak area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 2000. This ensures the chromatographic system is performing adequately.

6. Data Analysis and Quantification:

  • Integrate the peak area of MAB in the standards and samples.
  • Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.
  • Determine the concentration of MAB in the sample by interpolating its peak area from the linear regression of the calibration curve.

HPLC-UV Method Performance

The following table summarizes typical validation parameters for an HPLC-UV method.

Validation ParameterTypical Performance MetricRationale
Linearity (R²) > 0.998Ensures a proportional response across the analytical range.[5]
Range 1 - 200 µg/mLThe operational range where the method demonstrates acceptable accuracy, precision, and linearity.
Limit of Detection (LOD) ~0.2 µg/mLThe lowest detectable analyte concentration above baseline noise.
Limit of Quant. (LOQ) ~0.7 µg/mLThe lowest quantifiable concentration with acceptable performance.
Accuracy (% Recovery) 98 - 102%Assesses the agreement between the measured value and the true value, often checked via spike recovery.[9]
Precision (%RSD) < 2.0%Measures the degree of scatter between a series of measurements (repeatability and intermediate precision).[3]

HPLC-UV Experimental Workflow

Caption: Workflow for MAB quantification by HPLC-UV.

Supporting Method: UV-Visible Spectrophotometry

Principle of Application: This technique provides a rapid, simple, and cost-effective method for quantifying MAB in pure solutions or simple matrices where interfering substances are absent. It operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Studies on methyl 2-aminobenzoate show a strong UVC absorption maximum near 254 nm.[8] While lacking the specificity of chromatographic methods, it is highly effective for quick checks of concentration.

Experimental Protocol: UV-Vis Quantification
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: HPLC-grade Methanol or Ethanol.

  • Procedure:

    • Prepare a 100 µg/mL stock solution of MAB in the chosen solvent.

    • Prepare a series of standards (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting the stock.

    • Scan the highest concentration standard from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard and the sample solution at the determined λmax, using the solvent as a blank.

    • Create a calibration curve by plotting absorbance vs. concentration.

    • Calculate the sample concentration based on its absorbance and the calibration curve's linear equation.

Principle of UV-Vis Quantificationdot

Beer_Lambert

References

Application Notes and Protocols for 2-Anilinobenzoic Acid Methyl Ester in Pharmaceutical and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Phenylanthranilate Scaffold

In the landscape of medicinal chemistry, the N-phenylanthranilate framework, exemplified by 2-anilinobenzoic acid methyl ester (also known as methyl 2-(phenylamino)benzoate), represents a privileged scaffold of significant strategic importance. Its structural motif is the cornerstone of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a critical precursor in the synthesis of acridone alkaloids, a class of compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The inherent value of this molecule lies in its diarylamine structure, which confers a specific three-dimensional conformation that is crucial for its biological activity, particularly its ability to inhibit cyclooxygenase (COX) enzymes.[3] Furthermore, the presence of both an ester and an amine functional group provides versatile handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

Synthesis of this compound: Protocols and Mechanistic Considerations

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and experimental considerations. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Transition Metal-Catalyzed N-Arylation (Ullmann or Buchwald-Hartwig Condensation)

This is the most direct approach, involving the formation of the key C-N bond between an aniline and a substituted benzene ring. The classical method is the Ullmann condensation, which traditionally uses stoichiometric copper at high temperatures.[4] More contemporary methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts and offer milder reaction conditions.[3]

Protocol 1: Palladium-Catalyzed Synthesis of Methyl 2-(phenylamino)benzoate

This protocol is adapted from the principles of the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[3]

Reaction Scheme:

Buchwald_Hartwig_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl_2_bromobenzoate Methyl 2-bromobenzoate Reaction_Center + Methyl_2_bromobenzoate->Reaction_Center Aniline Aniline Aniline->Reaction_Center Pd_catalyst Pd(OAc)₂ (catalyst) Arrow Pd_catalyst->Arrow Ligand XPhos (ligand) Ligand->Arrow Base Cs₂CO₃ (base) Base->Arrow Solvent Toluene Solvent->Arrow Product Methyl 2-(phenylamino)benzoate Reaction_Center->Arrow Arrow->Product Fischer_Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Anilinobenzoic_Acid 2-Anilinobenzoic Acid Reaction_Center + Anilinobenzoic_Acid->Reaction_Center Methanol Methanol (excess) Methanol->Reaction_Center Catalyst H₂SO₄ (catalyst) Arrow Catalyst->Arrow Product Methyl 2-anilinobenzoate Water Water Reaction_Center->Arrow Products_Center + Arrow->Products_Center Products_Center->Product Products_Center->Water COX_Inhibition_Pathway cluster_membrane Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG₂, PGH₂) COX_Enzymes->Prostaglandins converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Fenamates Fenamate NSAIDs (e.g., Mefenamic Acid) Fenamates->COX_Enzymes INHIBITS Acridone_Synthesis_Workflow Start Methyl 2-anilinobenzoate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Start->Hydrolysis Intermediate N-Phenylanthranilic Acid Hydrolysis->Intermediate Cyclization Intramolecular Cyclization (e.g., H₂SO₄, heat) Intermediate->Cyclization Product Acridone Scaffold Cyclization->Product Derivatives Bioactive Acridone Derivatives Product->Derivatives Further Functionalization

References

Application Note & Protocols: Methyl 2-Anilinobenzoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-anilinobenzoate, also known as methyl N-phenylanthranilate, is a readily accessible diarylamine derivative that serves as a powerful and versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring a nucleophilic secondary amine, an electrophilic ester, and two activatable aromatic rings, provides a robust platform for the construction of diverse and medicinally relevant heterocyclic scaffolds. This guide provides an in-depth exploration of the strategic application of methyl 2-anilinobenzoate for the synthesis of key heterocyclic systems, including acridones, quinolines, and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and present critical experimental data to enable researchers, scientists, and drug development professionals to effectively leverage this precursor in their synthetic programs.

Foundational Strategy: Synthesis of the Core Building Block

The journey into the application of methyl 2-anilinobenzoate begins with its own efficient synthesis. The most common and reliable method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This reaction forms the crucial C-N bond between an aniline and an aryl halide.

Mechanistic Insight: The Ullmann condensation involves the reaction of an aniline with an aryl halide in the presence of a copper catalyst and a base.[1] While the precise mechanism can vary, it generally involves the formation of a copper(I) anilide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diarylamine product.[2] The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for deprotonating the aniline and facilitating the catalytic cycle.

Protocol 1: Synthesis of Methyl 2-Anilinobenzoate via Ullmann Condensation

This protocol details the copper-catalyzed coupling of aniline and methyl 2-chlorobenzoate.

Workflow Diagram:

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification r1 Methyl 2-chlorobenzoate p1 Combine reactants in a flame-dried flask under N₂ r1->p1 r2 Aniline r2->p1 r3 Anhydrous K₂CO₃ r3->p1 r4 Copper(I) Iodide (CuI) r4->p1 r5 DMF (Solvent) r5->p1 p2 Heat under reflux (e.g., 120-140 °C) for 12-24h p1->p2 p3 Monitor reaction by TLC p2->p3 p4 Cool to RT, pour into ice-water p3->p4 p5 Extract with Ethyl Acetate p4->p5 p6 Wash with brine, dry over Na₂SO₄ p5->p6 u1 Concentrate under reduced pressure p6->u1 u2 Purify by column chromatography (Silica gel, Hexane/EtOAc gradient) u1->u2 u3 Characterize final product (NMR, MS) u2->u3 product Product: Methyl 2-Anilinobenzoate u3->product

Caption: Workflow for the Ullmann Condensation Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask, flame-dried under vacuum and backfilled with nitrogen, add methyl 2-chlorobenzoate (1.0 equiv.), aniline (1.2 equiv.), anhydrous potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 130 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (methyl 2-chlorobenzoate) is consumed (typically 12-24 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 500 mL of ice-cold water, which should precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford pure methyl 2-anilinobenzoate.

Application I: Synthesis of the Acridone Scaffold

Acridones are a class of nitrogen-containing polycyclic aromatic compounds with a planar structure, known for their diverse pharmacological activities, including anticancer and antibacterial properties.[3][4] The synthesis of the acridone core from methyl 2-anilinobenzoate is a classic example of an intramolecular electrophilic substitution (a Friedel-Crafts acylation).

Mechanistic Insight: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the ester carbonyl of methyl 2-anilinobenzoate is protonated, activating it as an electrophile.[3] The electron-rich aniline ring then acts as the nucleophile, attacking the activated carbonyl carbon in an intramolecular cyclization. Subsequent dehydration and tautomerization lead to the stable, aromatic acridone skeleton. This is often referred to as a Bernthsen-type synthesis.[5][6][7]

Reaction Mechanism Diagram:

G start Methyl 2-Anilinobenzoate activated Protonated Carbonyl Intermediate (Electrophilic) start->activated Protonation catalyst H₂SO₄ or PPA catalyst->activated cyclized Cyclized Intermediate (Tetrahedral) activated->cyclized Intramolecular Electrophilic Attack dehydrated Dehydrated Intermediate cyclized->dehydrated Dehydration (-H₂O) product 9(10H)-Acridone dehydrated->product Tautomerization

Caption: Mechanism of Acid-Catalyzed Acridone Synthesis.

Protocol 2: Synthesis of 9(10H)-Acridone

This protocol describes the cyclization of N-phenylanthranilic acid (obtained by hydrolysis of the ester) or, in some cases, the direct cyclization of the ester in a high-boiling acidic medium. The former is often cleaner. For this protocol, we will assume prior hydrolysis of methyl 2-anilinobenzoate to N-phenylanthranilic acid.

Step-by-Step Methodology:

  • Starting Material: Begin with N-phenylanthranilic acid (1.0 equiv.), which can be prepared by standard ester hydrolysis (e.g., NaOH in MeOH/H₂O, followed by acidic workup) of methyl 2-anilinobenzoate.

  • Reaction Setup: Place the N-phenylanthranilic acid in a conical flask.

  • Acid Addition: Cautiously add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) with stirring. The solid will dissolve to form a solution.

  • Heating: Heat the mixture on a steam bath or in a preheated oil bath at 100 °C for 4 hours.[3] The solution will typically turn a dark green or brown color.

  • Quenching: Allow the flask to cool slightly. In a large beaker (e.g., 500 mL), bring approximately 200 mL of water to a boil. Pour the hot, acidic reaction mixture slowly and carefully down the side of the beaker into the boiling water.[3] This step must be performed in a fume hood with appropriate personal protective equipment (PPE) due to splattering and fumes.

  • Precipitation and Filtration: A precipitate of crude acridone will form. Boil the mixture for an additional 5 minutes to ensure complete precipitation and coagulation.[3] Filter the hot suspension through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with hot water until the washings are neutral to litmus paper.

  • Purification: For higher purity, the crude product can be boiled in a 5% aqueous sodium carbonate solution to remove any unreacted starting acid, filtered hot, washed again with hot water, and then dried.[3] Recrystallization from glacial acetic acid or sublimation yields the pure, bright yellow 9(10H)-acridone.[3]

DerivativeCatalystTemperature (°C)Time (h)Yield (%)Reference
9(10H)-AcridoneH₂SO₄1004>85[3]
2-MethylacridonePPA140293[8]
2-ChloroacridoneH₂SO₄1004~80[3]

Application II: Synthesis of Quinolone Scaffolds

Quinolines and their corresponding keto-forms, quinolones, are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals, most notably as antibacterial agents.[9] While direct conversion can be challenging, methyl 2-anilinobenzoate can be elaborated into precursors suitable for quinolone synthesis, such as via the Camps quinoline synthesis.

Mechanistic Insight: The Camps quinoline synthesis involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[10][11][12] To utilize methyl 2-anilinobenzoate, it must first be converted into a suitable precursor. A plausible route involves N-acylation followed by a Claisen-type condensation to introduce the necessary ketone functionality. The subsequent base-catalyzed intramolecular aldol-type condensation between the enolate of the newly formed ketone and the amide carbonyl, followed by dehydration, yields the 4-quinolone ring system.

Protocol 3: Two-Step Synthesis of a 2-Phenyl-4-quinolone Derivative

This protocol outlines a conceptual pathway. Step A: Synthesis of the Precursor (N-acetyl-2-anilinobenzoyl derivative)

  • N-Acetylation: React methyl 2-anilinobenzoate with acetyl chloride or acetic anhydride in the presence of a base like pyridine to protect the amine as an acetamide.

  • Precursor Formation: The resulting N-acetylated compound is then subjected to conditions that would facilitate an intramolecular condensation to form an intermediate suitable for Camps cyclization. This is a more advanced transformation not covered by a simple protocol.

A more direct, related synthesis is the Niementowski Quinoline Synthesis, which condenses anthranilic acids with carbonyl compounds. While not starting from the pre-formed methyl 2-anilinobenzoate, it highlights the utility of the core anthranilate structure.

Application III: Synthesis of 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, famous for their anxiolytic, sedative, and anticonvulsant properties.[13][14] Derivatives of anthranilic acid, including methyl 2-anilinobenzoate, are key starting materials for constructing the seven-membered diazepine ring.[15][16]

Mechanistic Insight: A common strategy involves a two-step process. First, the secondary amine of methyl 2-anilinobenzoate is acylated with an α-haloacetyl chloride (e.g., bromoacetyl bromide). This creates an intermediate possessing both an electrophilic alkyl halide and an electrophilic ester. The second step is an intramolecular cyclization. Treatment with a source of ammonia or a primary amine introduces a nucleophile that first displaces the halide via an Sₙ2 reaction. The newly introduced primary amine then attacks the ester carbonyl in an intramolecular amidation reaction to close the seven-membered ring, forming the 1,4-benzodiazepine-2,5-dione core.

Synthetic Workflow Diagram:

G start Methyl 2-Anilinobenzoate step1 Step 1: N-Acylation (e.g., Bromoacetyl bromide, Base) start->step1 intermediate Intermediate: Methyl 2-(N-(2-bromoacetyl)anilino)benzoate step1->intermediate step2 Step 2: Cyclization (e.g., NH₃ in MeOH) intermediate->step2 product Product: 1-Phenyl-1,4-benzodiazepine-2,5-dione step2->product

Caption: Workflow for 1,4-Benzodiazepine-2,5-dione Synthesis.

Protocol 4: Synthesis of 1-Phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve methyl 2-anilinobenzoate (1.0 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or THF in an ice bath (0 °C).

    • Add a solution of bromoacetyl bromide (1.1 equiv.) in the same solvent dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude acylated intermediate. This intermediate is often used directly in the next step.

  • Cyclization:

    • Dissolve the crude intermediate from the previous step in methanol.

    • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 30 minutes, or use a saturated solution of ammonia in methanol.

    • Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization (e.g., from ethanol) or by flash column chromatography to yield the desired 1,4-benzodiazepine-2,5-dione.

Conclusion

Methyl 2-anilinobenzoate is a cost-effective and highly adaptable starting material for constructing a range of high-value heterocyclic compounds. The strategic positioning of its functional groups allows for elegant and efficient synthetic routes to acridones via intramolecular acylation, and to benzodiazepines through sequential acylation and cyclization. By understanding the underlying mechanisms and employing robust, validated protocols, researchers can effectively harness the synthetic potential of this key building block for applications in drug discovery and materials science.

References

The Pivotal Role of 2-Anilinobenzoic Acid Methyl Ester in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It delves into the polymer chemistry applications of 2-anilinobenzoic acid methyl ester, providing in-depth insights and actionable protocols. Our focus is on elucidating the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible, high-quality results.

Introduction: A Molecule of Versatility

This compound, also known as methyl 2-anilinobenzoate, is a compound whose utility extends beyond its role as a simple organic intermediate. In the realm of polymer chemistry, its unique structure, possessing a secondary amine, a phenyl ring, and a methyl ester group, offers a versatile platform for the development of advanced polymeric materials. This guide will explore its application as a critical component in catalytic systems for olefin polymerization and its potential as a monomer in the synthesis of functional polymers, particularly in the burgeoning field of conducting polymers. Our exploration is grounded in established research, providing a robust framework for innovation.

Section 1: A Ligand for Precision Polymerization of Olefins

One of the most significant applications of this compound in polymer chemistry is its use as a ligand in the formation of transition metal catalysts, particularly nickel complexes. These catalysts have demonstrated high efficacy in the polymerization of ethylene and its copolymerization with polar monomers.[1][2]

The "Why": Causality in Catalyst Design

The efficacy of a polymerization catalyst is intimately linked to the electronic and steric environment of the metal center. The this compound ligand provides a bidentate [N,O] coordination environment for the nickel center. The nitrogen of the aniline moiety and the oxygen of the ester carbonyl group chelate the metal, creating a stable six-membered ring. This stable complex is crucial for maintaining catalytic activity at elevated temperatures.

Furthermore, modifications to the aniline ring, such as the introduction of bulky substituents like isopropyl groups, can sterically shield the active site. This shielding influences the rate of monomer insertion and chain termination, ultimately affecting the polymer's molecular weight and branching. The ester group, being electron-withdrawing, also modulates the electronic properties of the nickel center, which in turn affects its reactivity towards polar monomers.

Experimental Workflow: From Ligand to Polymer

The overall process involves three key stages: synthesis of the anilinobenzoic acid methyl ester ligand, formation of the nickel catalyst, and the polymerization reaction.

Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_polymerization Polymerization L1 Methyl 2-bromobenzoate + Aniline Derivative L2 Pd-catalyzed Amination L1->L2 L3 2-Anilinobenzoic Acid Methyl Ester Ligand L2->L3 C1 Ligand + KH L3->C1 C2 Potassium Salt of Ligand C1->C2 C4 Nickel Complex Catalyst C2->C4 C3 trans-[Ni(PPh3)2PhCl] C3->C4 P1 Nickel Catalyst + Cocatalyst (e.g., MMAO) C4->P1 P3 Functionalized Polyethylene P1->P3 P2 Ethylene and/or Polar Monomer P2->P3

Caption: From Ligand Synthesis to Polymerization.

Protocol 1: Synthesis of 2-(2,6-Diisopropylanilino)benzoic acid methyl ester Ligand

This protocol is adapted from the work of Liu et al. (2018) and outlines the synthesis of a sterically hindered ligand.[1][3]

Materials:

  • Methyl 2-bromobenzoate

  • 2,6-Diisopropylaniline

  • Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromobenzoate (1.0 eq), 2,6-diisopropylaniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(dba)₂ (0.02 eq), and dppf (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure ligand.

Protocol 2: Synthesis of the Nickel Catalyst Complex

This protocol describes the formation of the active nickel catalyst from the synthesized ligand.[1][3]

Materials:

  • 2-(2,6-Diisopropylanilino)benzoic acid methyl ester ligand

  • Potassium hydride (KH)

  • trans-[Ni(PPh₃)₂PhCl]

  • Tetrahydrofuran (THF, anhydrous)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ligand (1.0 eq) in anhydrous THF.

  • Carefully add KH (1.1 eq) to the solution and stir for 3 hours at room temperature to form the potassium salt of the ligand.

  • In a separate Schlenk flask, dissolve trans-[Ni(PPh₃)₂PhCl] (1.0 eq) in anhydrous THF.

  • Slowly add the THF solution of the potassium salt of the ligand to the nickel precursor solution.

  • Stir the mixture overnight at 25 °C.

  • Filter the reaction mixture under an inert atmosphere.

  • Remove the solvent from the filtrate under vacuum.

  • Purify the resulting solid by recrystallization from a toluene/hexane mixture to afford the nickel complex.

Protocol 3: Ethylene Polymerization

This protocol outlines the general procedure for ethylene polymerization using the synthesized nickel catalyst.[1]

Materials:

  • Synthesized Nickel Catalyst

  • Modified methylaluminoxane (MMAO) cocatalyst

  • Toluene (anhydrous)

  • High-purity ethylene

  • High-pressure reactor equipped with a stirrer and temperature control

Procedure:

  • Thoroughly dry and purge the reactor with nitrogen.

  • Add anhydrous toluene to the reactor.

  • Introduce the desired amount of MMAO cocatalyst into the reactor.

  • Inject a solution of the nickel catalyst in toluene into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

  • Maintain the desired polymerization temperature (e.g., 40 °C) and stir vigorously for the specified reaction time.

  • Terminate the polymerization by venting the ethylene and adding acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation: Catalyst Performance

The performance of these catalysts is highly dependent on the reaction conditions. The following table summarizes typical data from ethylene polymerization and copolymerization experiments.[1]

CatalystPolymerization Temperature (°C)Ethylene Pressure (atm)Activity (kg·mol⁻¹·h⁻¹)Molecular Weight (Mw, kg/mol )Polar Monomer Incorporation (mol%)
C1 4010180150N/A
C2 4010420250N/A
C2 6010336180N/A
C2 40102772203.20 (with 5-norbornene-2-yl acetate)

C1 is the nickel complex with an unsubstituted aniline ligand, while C2 has a 2,6-diisopropyl-substituted aniline ligand.

Section 2: A Monomer for Functional Conducting Polymers

While direct homopolymerization of this compound is not widely reported, its structural similarity to aniline and aminobenzoic acids suggests its potential as a comonomer in the synthesis of conducting polymers.[4][5][6] The incorporation of such a monomer can enhance the processability and introduce new functionalities to the polymer backbone.

The "Why": Enhancing Polymer Properties

Polyaniline (PANI), a well-known conducting polymer, often suffers from poor solubility in common organic solvents, which limits its processability.[4] Copolymerization with substituted anilines is a common strategy to overcome this limitation. The bulky phenyl group and the ester moiety of this compound could disrupt the chain packing, thereby increasing solubility.

Furthermore, the carboxylic ester group can be hydrolyzed to a carboxylic acid, which can act as an internal dopant ("self-doping"), making the polymer conductive over a wider pH range.[5][7] This is a significant advantage over traditional PANI, which requires external acid doping.

Proposed Polymerization Mechanism

The polymerization of aniline and its derivatives typically proceeds via an oxidative chemical or electrochemical process.[8] The proposed mechanism for the copolymerization of aniline with a 2-anilinobenzoic acid derivative would involve the oxidation of the amino groups to form radical cations, which then couple to form the polymer chain.

Polymerization M1 Aniline + 2-Anilinobenzoic Acid Derivative Monomers RC Formation of Radical Cations M1->RC O1 Oxidant (e.g., APS) in Acidic Medium O1->RC C Coupling of Radical Cations RC->C P Propagating Polymer Chain C->P FP Functional Copolymer P->FP

Caption: Oxidative Copolymerization Pathway.

Protocol 4: Proposed Synthesis of a Copolymer of Aniline and a 2-Anilinobenzoic Acid Derivative

This protocol is a generalized procedure based on established methods for the copolymerization of aniline with its derivatives.[4][6]

Materials:

  • Aniline (freshly distilled)

  • This compound (or a similar derivative)

  • Ammonium persulfate (APS)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the desired molar ratio of aniline and the 2-anilinobenzoic acid derivative in 1 M HCl.

  • Cool the monomer solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of APS in 1 M HCl.

  • Add the APS solution dropwise to the cooled monomer solution over a period of 20-30 minutes.

  • A color change (e.g., to dark green or black) indicates the onset of polymerization.

  • Allow the reaction to proceed at 0-5 °C for 24 hours with continuous stirring.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the polymer with 1 M HCl followed by methanol to remove unreacted monomers and oligomers.

  • Dry the resulting copolymer under vacuum at 60 °C.

Conclusion and Future Outlook

This compound is a molecule with significant, though perhaps under-explored, potential in polymer chemistry. Its role as a ligand in nickel-catalyzed olefin polymerization is well-established, offering a route to functionalized polyolefins with tailored properties. The protocols provided herein offer a solid foundation for researchers to explore these catalytic systems further.

The potential of this compound and its derivatives as comonomers for conducting polymers presents an exciting avenue for future research. By leveraging the principles of oxidative polymerization, new materials with enhanced solubility and self-doping capabilities can be developed, opening doors for applications in sensors, antistatic coatings, and flexible electronics. It is our hope that this guide will serve as a valuable resource and a catalyst for further innovation in the field.

References

The Pivotal Role of Methyl 2-Anilinobenzoate in Agrochemical Innovation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-anilinobenzoate, also known as methyl anthranilate, is a versatile aromatic ester that is progressively carving out a significant niche in the landscape of modern agrochemical development. While traditionally recognized for its application as a bird repellent, its utility extends far beyond, serving as a critical building block in the synthesis of advanced pesticides and potentially as an elicitor of plant defense mechanisms. This guide provides an in-depth exploration of the multifaceted roles of methyl 2-anilinobenzoate, offering detailed protocols and expert insights for researchers, scientists, and professionals in the agrochemical and drug development sectors.

Chemical Profile and Significance

Methyl 2-anilinobenzoate (C₈H₉NO₂) is the methyl ester of anthranilic acid. Its bifunctional nature, possessing both an amino group and a methyl ester, makes it a reactive and valuable intermediate for a variety of chemical transformations.

PropertyValue
IUPAC Name Methyl 2-aminobenzoate
Synonyms Methyl anthranilate, 2-Aminobenzoic acid methyl ester
CAS Number 134-20-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, grape-like

Application as a Synthetic Precursor in Agrochemicals

A primary application of aniline derivatives in agrochemical development is their use as precursors for active ingredients.[1] While direct, large-scale synthesis of commercial agrochemicals from methyl 2-anilinobenzoate is not widely documented in publicly available literature, its structural motifs are present in several key pesticide classes. For instance, derivatives of the core anilinobenzoic acid structure are crucial for the synthesis of ryanodine receptor modulators, a significant class of insecticides.

One of the most notable examples is the insecticide chlorantraniliprole . While not directly synthesized from methyl 2-anilinobenzoate, a key intermediate, 2-amino-5-chloro-3-methylbenzoic acid , shares the foundational 2-aminobenzoic acid structure.[2][3] The synthesis of this intermediate highlights the chemical transformations applicable to methyl 2-anilinobenzoate derivatives.

Protocol: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid from 3-Methyl-2-aminobenzoic Acid

This protocol outlines the chlorination of 3-methyl-2-aminobenzoic acid, a derivative of the core structure of methyl 2-anilinobenzoate. This process is a critical step in the synthesis of the aforementioned insecticide intermediate.

Materials:

  • 3-Methyl-2-aminobenzoic acid

  • N,N-dimethylformamide (DMF)[4]

  • N-chlorosuccinimide (NCS)[4]

  • 1,2-dichloroethane[4]

  • Chlorine gas[4]

  • Hydrochloric acid (dilute)[4]

  • Ethanol[4]

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottomed flask, dissolve 3-methyl-2-aminobenzoic acid in a suitable solvent. Common solvents for this reaction include N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[4]

  • Chlorination:

    • Method A (Using N-chlorosuccinimide): Add N-chlorosuccinimide (NCS) to the solution. The molar ratio of 3-methyl-2-aminobenzoic acid to NCS should be optimized, typically starting with a slight excess of NCS.[4]

    • Method B (Using Chlorine Gas): While maintaining the temperature, slowly bubble chlorine gas through the solution.[4]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete chlorination.[4] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice water.[4]

    • The pH of the aqueous solution is adjusted to 6 with dilute hydrochloric acid to precipitate the product.[4]

  • Isolation and Purification:

    • The precipitated solid is collected by filtration.

    • The crude product is washed with a small amount of cold ethanol to remove impurities.[4]

    • Further purification can be achieved by recrystallization from a suitable solvent.

Causality behind Experimental Choices:

  • Solvent Selection: DMF and 1,2-dichloroethane are chosen for their ability to dissolve the starting material and for their relatively high boiling points, which are suitable for reflux conditions.

  • Chlorinating Agent: NCS is a milder and more selective chlorinating agent compared to chlorine gas, offering better control over the reaction. Chlorine gas is a more aggressive reagent and requires careful handling.

  • pH Adjustment: The product, being a carboxylic acid, is soluble in basic conditions and precipitates out in acidic to neutral conditions. Adjusting the pH to 6 ensures maximum precipitation of the desired product while keeping some impurities dissolved.

Diagram: Synthetic Workflow for a Chlorantraniliprole Intermediate

G cluster_start Starting Material cluster_reaction Chlorination cluster_intermediate Key Intermediate cluster_final Final Agrochemical Class start 3-Methyl-2-aminobenzoic Acid reaction Chlorinating Agent (e.g., NCS or Cl2) + Solvent (e.g., DMF) start->reaction 1. Dissolution intermediate 2-Amino-5-chloro-3-methylbenzoic Acid reaction->intermediate 2. Reaction & Work-up final_product Insecticides (e.g., Chlorantraniliprole) intermediate->final_product Further Synthetic Steps

Caption: A simplified workflow for synthesizing a key intermediate for insecticides like chlorantraniliprole.

Potential Role as a Plant Defense Elicitor

Beyond its role as a synthetic intermediate, there is a compelling hypothesis that methyl 2-anilinobenzoate and its derivatives may function as plant defense elicitors. Elicitors are compounds that can trigger a plant's innate immune system, leading to a state of heightened resistance against a broad spectrum of pathogens and pests.[5] This induced resistance is often mediated by signaling pathways involving phytohormones such as salicylic acid (SA) and jasmonic acid (JA).[6]

While direct evidence for methyl 2-anilinobenzoate as a potent elicitor is an active area of research, its structural similarity to other known signaling molecules suggests this potential.

Protocol: Evaluation of Methyl 2-Anilinobenzoate as a Plant Defense Elicitor

This protocol provides a framework for assessing the potential of methyl 2-anilinobenzoate to induce defense responses in a model plant system, such as Arabidopsis thaliana or tomato.

Materials:

  • Methyl 2-anilinobenzoate

  • Plant growth chambers or greenhouse

  • Model plants (e.g., Arabidopsis thaliana, tomato seedlings)

  • Pathogen culture (e.g., a virulent strain of Pseudomonas syringae for bacterial assays or Botrytis cinerea for fungal assays)

  • Liquid chromatography-mass spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) system for phytohormone analysis[7][8]

  • Spectrophotometer

  • Reagents for Pathogenesis-Related (PR) protein analysis (e.g., for SDS-PAGE and Western blotting)

  • Reagents for phytohormone extraction (e.g., ethyl acetate, methanol)

Procedure:

  • Plant Treatment:

    • Prepare solutions of methyl 2-anilinobenzoate at various concentrations (e.g., 10 µM, 50 µM, 100 µM) in a suitable solvent with a surfactant.

    • Apply the solutions to the leaves of healthy, mature plants using a fine mist sprayer. A control group should be sprayed with the solvent and surfactant only.

  • Pathogen Challenge (Optional):

    • At a set time point after elicitor treatment (e.g., 48-72 hours), inoculate a subset of the treated and control plants with a pathogen.

    • Monitor and quantify disease symptoms (e.g., lesion size, pathogen growth) over several days.

  • Sample Collection:

    • Harvest leaf tissue from treated and control plants at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment for molecular and biochemical analysis. Flash-freeze the samples in liquid nitrogen and store at -80°C.

  • Analysis of Defense Responses:

    • Phytohormone Quantification: Extract salicylic acid and jasmonic acid from the collected leaf tissue and quantify their levels using LC-MS or HPLC.[7][8] An increase in the levels of these hormones is indicative of defense pathway activation.

    • Pathogenesis-Related (PR) Protein Analysis: Extract total protein from the leaf tissue and analyze the expression of PR proteins (e.g., PR-1, PR-2) using SDS-PAGE and Western blotting.[9] Upregulation of PR proteins is a hallmark of induced resistance.

    • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key defense-related genes.

Causality behind Experimental Choices:

  • Model Plant Selection: Arabidopsis thaliana is a widely used model organism in plant biology due to its small size, short life cycle, and well-characterized genome. Tomato is a relevant model for many crop species.

  • Time-Course Analysis: Monitoring defense responses over time is crucial to understand the dynamics of the induction process.

  • Multiple Lines of Evidence: Assessing multiple defense markers (phytohormones, PR proteins, gene expression) provides a more robust and comprehensive evaluation of the elicitor's activity.

Diagram: Proposed Signaling Pathway for Plant Defense Induction

G MA Methyl 2-Anilinobenzoate (Putative Elicitor) Receptor Plant Cell Receptor MA->Receptor 1. Perception Signal Signal Transduction Cascade Receptor->Signal 2. Initiation SA Salicylic Acid (SA) Pathway Signal->SA 3a. Activation JA Jasmonic Acid (JA) Pathway Signal->JA 3b. Activation Defense Expression of Defense Genes (e.g., PR Proteins) SA->Defense JA->Defense Resistance Enhanced Resistance to Pathogens Defense->Resistance 4. Outcome

Caption: A hypothetical model of how methyl 2-anilinobenzoate might induce plant defense responses.

Quantitative Data Summary

The efficacy of methyl 2-anilinobenzoate and its derivatives can be quantified for various applications. The following table summarizes representative data, though specific values will vary depending on the target pest, plant species, and environmental conditions.

ApplicationAgrochemical/IntermediateTargetEfficacy/YieldReference
Insecticide 2-Amino-5-chloro-3-methylbenzoic acidLepidopteran pestsHigh yield in synthesis (e.g., >90%)[10]
Herbicide Anilino-triazine derivativesBroadleaf weedsVaries with specific derivative[1]
Fungicide 2-Anilinothiazole derivativesFungal pathogensVaries with specific derivative[11]

Conclusion and Future Perspectives

Methyl 2-anilinobenzoate is a molecule of significant and growing importance in agrochemical development. Its utility as a synthetic precursor for high-value insecticides is well-established, and its potential as a novel plant defense elicitor presents an exciting frontier for research. Future investigations should focus on elucidating the precise mechanisms by which it may induce plant immunity and on developing efficient and sustainable synthetic routes to a wider range of agrochemical active ingredients. The continued exploration of this versatile compound holds the promise of delivering innovative and effective solutions for global food security.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Anilinobenzoic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Anilinobenzoic acid methyl ester (methyl N-phenylanthranilate). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. As a key intermediate in the synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, optimizing the formation of this C-N bond is critical for efficient drug development.[1][2]

This resource focuses on the two primary catalytic methods for this transformation: the classic Ullmann Condensation and the modern Buchwald-Hartwig Amination .

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound, structured in a question-and-answer format to provide direct and actionable solutions.

Part 1: Ullmann Condensation & N-Arylation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[3] While cost-effective, it traditionally requires high temperatures and can be sensitive to reaction parameters.[3][4]

Q1: My Ullmann reaction suffers from low or no product yield. What are the primary causes and how can I fix it?

A1: Low yield in an Ullmann N-arylation is a common issue that can almost always be traced back to one of five key areas: the catalyst, the ligand, the base, the reaction conditions, or the reagents themselves.

The following workflow provides a systematic approach to diagnosing and solving the problem:

Ullmann_Troubleshooting start Low / No Yield reagents 1. Verify Reagent Quality - Anhydrous solvents/reagents? - Fresh aniline (distilled)? - Correct stoichiometry? start->reagents Start Here catalyst 2. Check Copper Catalyst - Is it a Cu(I) source (CuI, CuBr)? - Is the catalyst fresh/unoxidized? - Is loading sufficient (5-10 mol%)? reagents->catalyst Reagents OK success Problem Solved: Yield Improved reagents->success Issue Found & Resolved ligand 3. Evaluate Ligand - Are you using a ligand? - Try common ligands: 1,10-phenanthroline,  N,N'-dimethylethylenediamine, or an amino acid. catalyst->ligand Catalyst OK catalyst->success Issue Found & Resolved conditions 4. Optimize Conditions - Is the temperature high enough (100-150 °C)? - Is the atmosphere inert (N2/Ar)? - Is the base appropriate (K2CO3, K3PO4)? ligand->conditions Ligand OK ligand->success Issue Found & Resolved conditions->success Issue Found & Resolved

Caption: Troubleshooting workflow for low-yield Ullmann reactions.

  • Catalyst Inactivity: The active catalytic species is Cu(I).[5][6] Using older copper salts that may have oxidized to Cu(II) can stall the reaction. Always use a fresh, high-purity copper(I) source like CuI or CuBr.

  • Absence or Choice of Ligand: While classic Ullmann reactions were often ligand-free, modern protocols show that ligands dramatically improve yield and lower reaction temperatures.[6] Ligands like 1,10-phenanthroline or simple amino acids stabilize the copper catalyst and facilitate reductive elimination.

  • Suboptimal Base: An appropriate base is crucial. For coupling with methyl 2-halobenzoate, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is recommended to prevent hydrolysis of the ester.[7]

  • Insufficient Temperature: Ullmann reactions are not typically low-temperature reactions. If you observe no conversion, incrementally increase the temperature. A common range for modern Ullmann N-arylations is 100-140 °C.[8]

  • Protic Impurities: The presence of water can lead to dehalogenation of the aryl halide, a common side reaction.[5] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Q2: My reaction turns black and a precipitate forms, causing the reaction to stall. What is happening?

A2: This is a classic sign of copper catalyst decomposition.[9] The formation of black or dark brown insoluble material is often colloidal copper metal or copper oxides, which are catalytically inactive.

  • Cause: This typically occurs when the Cu(I) catalyst is unstable under the reaction conditions. It can be caused by impurities, exposure to oxygen, or the absence of a stabilizing ligand.

  • Solution:

    • Use a Ligand: A chelating ligand such as 1,10-phenanthroline is highly effective at stabilizing the copper center and preventing aggregation and precipitation.

    • Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of nitrogen or argon throughout the reaction to prevent oxidation of the Cu(I) species.

    • Use Fresh Catalyst: Do not use old bottles of copper salts. Purchase a new, sealed bottle of a Cu(I) salt if catalyst decomposition is suspected.

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds. It generally offers milder conditions and a broader substrate scope than the Ullmann condensation but requires careful selection of the ligand and base.[10][11]

Q1: I am attempting a Buchwald-Hartwig amination, but the yield is low and I see a lot of unreacted starting material.

A1: Low conversion in a Buchwald-Hartwig reaction is most often a ligand, base, or catalyst inhibition issue. The catalytic cycle, shown below, has several critical steps that can be impeded.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineComplex + Amine (HNR'R'') AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex + Base - Base-H⁺X⁻ AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Pd0 Product (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Ligand Choice is Critical: The success of this reaction hinges on the phosphine ligand. For coupling an aryl halide with a primary amine like aniline, bulky, electron-rich biarylphosphine ligands are required to promote the rate-limiting reductive elimination step.[12][13] Ligands like XPhos or BrettPhos are excellent starting points.[14]

  • Inhibition by Iodide: While aryl iodides are generally more reactive in oxidative addition, the resulting iodide anion can act as an inhibitor by forming unreactive palladium-iodide bridged dimers.[12][15] If using methyl 2-iodobenzoate, you may see better results by switching to methyl 2-bromobenzoate. The general reactivity order for the aryl halide in this reaction is often Br > Cl > I > OTf.[15]

  • Base Selection: A strong base is needed, but one that does not hydrolyze your ester. Sodium tert-butoxide (NaOtBu) is common but can cause transesterification or hydrolysis. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often a safer and highly effective choice for substrates containing sensitive functional groups.[16]

Q2: My main side product is 2-hydroxybenzoic acid methyl ester (methyl salicylate). What is causing this?

A2: The formation of the corresponding phenol is a known side reaction, especially when using aqueous bases or if water is present in the reaction mixture.[17]

  • Cause: This occurs from a competing C-O bond-forming reaction where hydroxide (from the base or water) acts as the nucleophile instead of aniline. Palladium-hydroxo complexes can form, leading to the undesired product.[17]

  • Solution:

    • Use Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle hygroscopic bases (like K₃PO₄) in a glovebox.

    • Avoid Hydroxide Bases: Do not use bases like NaOH or KOH unless the literature specifically calls for them with a specialized ligand system designed to prevent C-O coupling.[17]

    • Use a Non-Hydroxide Base: Switch to a base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), but be mindful of potential ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my research: Ullmann or Buchwald-Hartwig?

A1: The "better" route depends on your specific priorities: cost, scale, timeline, and available equipment.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Cost Low (Copper is inexpensive)High (Palladium and phosphine ligands are expensive)
Reaction Temp. High (Typically 100-200 °C)[3]Mild (Often 80-110 °C)[18]
Substrate Scope More limited, often requires activated aryl halidesVery broad, couples unactivated aryl chlorides[10]
Functional Groups Less tolerant to sensitive groups due to high heatHighly tolerant of various functional groups[16]
Reproducibility Can be inconsistent ("finicky")[7]Generally more robust and reproducible[12]
Recommendation Good for large-scale, cost-driven synthesis if optimized.Ideal for medicinal chemistry, substrate screening, and when functional group tolerance is key.

Q2: Can I use 2-chlorobenzoic acid methyl ester as a starting material?

A2: Yes, but it is more challenging. For the Ullmann reaction , aryl chlorides are significantly less reactive than bromides or iodides and may require very high temperatures or specialized catalytic systems.[19] For the Buchwald-Hartwig reaction , modern bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) have been specifically designed to enable the efficient coupling of aryl chlorides, which are often preferred starting materials due to their lower cost.[12][14]

Q3: How should I purify the final product, this compound?

A3: The primary method for purification is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to obtain a highly pure, crystalline solid.

Q4: What are the key safety precautions for these reactions?

A4:

  • Inert Atmosphere: Both reactions should be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and side reactions. Standard Schlenk line or glovebox techniques are required.

  • Reagent Toxicity: Palladium and copper salts are toxic and should be handled with care in a fume hood. Organic solvents like toluene and dioxane have specific health risks. Phosphine ligands can be air-sensitive and pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Pressure: When heating sealed reaction vessels (e.g., microwave vials), ensure they are not filled more than one-third full to avoid over-pressurization.

Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann N-Arylation

This protocol uses 1,10-phenanthroline as a ligand to improve reaction efficiency under milder conditions than the traditional ligand-free approach.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.05 mmol), 1,10-phenanthroline (0.10 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon three times.

  • Reagent Addition: Under a positive flow of argon, add methyl 2-bromobenzoate (1.0 mmol) and aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a modern palladium pre-catalyst and a bulky biarylphosphine ligand for a highly efficient and reproducible synthesis.

  • Preparation: In a glovebox, add XPhos Pd G3 (a palladium pre-catalyst, 0.02 mmol), methyl 2-bromobenzoate (1.0 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol) to a vial with a stir bar.

  • Reagent Addition: Add aniline (1.2 mmol) and anhydrous toluene (3 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing the Synthesis and Purification of Methyl 2-Anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of methyl 2-anilinobenzoate. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving high yield and purity is paramount. This guide, structured in a question-and-answer format, is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its preparation.

Part 1: Troubleshooting the Synthesis

The synthesis of methyl 2-anilinobenzoate, a diarylamine, is typically achieved through cross-coupling reactions. The two most prevalent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Each presents a unique set of challenges that can impact yield and purity.

Ullmann Condensation / Goldberg Reaction

This classical method involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures.[1]

Question: My Ullmann condensation of methyl 2-chlorobenzoate and aniline is giving a low yield. What are the common causes and solutions?

Answer: Low yields in Ullmann-type reactions are a frequent issue, often stemming from several factors:

  • Catalyst Deactivation: Traditional Ullmann reactions often use copper powder, which can have an passivating oxide layer. Activating the copper, for example, by washing with dilute HCl, or using a more soluble copper(I) salt like CuI or CuBr, can significantly improve catalytic activity.[2]

  • Reaction Temperature: These reactions traditionally require high temperatures (>150 °C) to proceed.[1] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and tar formation.[3] It's crucial to find the optimal temperature for your specific substrate combination.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are typically required to facilitate the reaction.[1][4] Using a lower-boiling solvent like toluene may not be effective unless a modern ligand-assisted protocol is used. In some cases, increasing the solvent volume can improve yields by preventing side reactions.[3]

  • Base Stoichiometry and Strength: A base is required to deprotonate the aniline and facilitate the catalytic cycle. A strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often effective. Ensure at least one equivalent of the base is used.

  • Substrate Reactivity: The reactivity of the aryl halide is critical and follows the trend I > Br > Cl.[5] If you are using methyl 2-chlorobenzoate, the reaction will be inherently slower and require more forcing conditions than the bromo or iodo analogues.

Question: I'm observing significant dark-colored tar formation in my reaction, making purification difficult. How can I prevent this?

Answer: Tar formation is a common consequence of the harsh conditions often employed in Ullmann condensations.[3]

This is typically due to side reactions and decomposition of starting materials or products at high temperatures. To mitigate this:

  • Lower the Reaction Temperature: Modern protocols using specific ligands can facilitate the reaction at significantly lower temperatures, often below 120 °C, which minimizes decomposition.[6]

  • Optimize Reaction Time: Prolonged heating can degrade the product. Monitor the reaction by Thin-Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

  • Ensure Inert Atmosphere: While less sensitive than palladium catalysis, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

  • Re-evaluate the Catalyst: In some cases, running the reaction without a copper catalyst, if the thermal conditions are sufficient, can paradoxically lead to cleaner reactions and higher yields by avoiding catalyst-driven side pathways.[3]

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful, modern alternative to the Ullmann condensation, generally proceeding under milder conditions with a broader substrate scope.[7][8]

Question: My Buchwald-Hartwig amination is sluggish or fails to go to completion. What should I check first?

Answer: The success of a Buchwald-Hartwig reaction is highly dependent on the precise combination of several components. Failure often points to an issue with one of the following:

  • Catalyst System (Palladium Precursor + Ligand): This is the most critical factor. The choice of phosphine ligand dictates the efficiency of the catalytic cycle. For coupling an aniline with an aryl halide, bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are often required.[5] Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and handled correctly.[9]

  • Inert Atmosphere: The Pd(0) active catalyst is extremely sensitive to oxygen. The reaction must be set up under a rigorously inert atmosphere of argon or nitrogen. This involves using Schlenk techniques or a glovebox for dispensing reagents and setting up the reaction.

  • Solvent and Base Purity: The reaction is sensitive to water and other protic impurities. Use anhydrous, degassed solvents. The choice of base is also crucial; strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are common.[10] NaOtBu is very effective but is incompatible with some functional groups; Cs₂CO₃ offers good functional group tolerance but may result in slower reaction rates.[10]

  • Starting Material Purity: Impurities in the starting aniline or aryl halide can poison the catalyst. Ensure they are pure before starting the reaction.

Part 2: Troubleshooting the Purification

Once the reaction is complete, isolating pure methyl 2-anilinobenzoate requires an effective purification strategy. The two primary methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions is key.[11][12]

Question: What is a good solvent system for recrystallizing methyl 2-anilinobenzoate?

Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] For methyl 2-anilinobenzoate, a moderately polar compound, a good starting point would be:

  • Single Solvent Systems: Alcohols like ethanol or methanol are often effective.[14] Hexanes or toluene could also be good choices, as aromatic compounds often crystallize well from them.[15]

  • Two-Solvent Systems: A common and highly effective method is using a solvent pair.[16] For example, dissolving the crude product in a minimal amount of a hot "good" solvent (like ethyl acetate or acetone) and then slowly adding a "poor" solvent (like hexanes or petroleum ether) until the solution becomes cloudy. Reheating to clarify and then allowing slow cooling can yield high-purity crystals.

Solvent SystemRationale
Ethanol/Water Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/Hexanes Dissolve in hot ethyl acetate, add hexanes dropwise until cloudy, then cool.[15]
Toluene A good choice for aromatic compounds; may require a larger volume.

Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid oil upon cooling, rather than forming a crystal lattice.[13] This often happens if the boiling point of the solvent is higher than the melting point of the impure compound. To resolve this:

  • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent before attempting to cool again.[13]

  • Cool More Slowly: Rapid cooling encourages precipitation or oiling out. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a paper towel can help) before moving it to an ice bath.[17]

  • Change Solvents: Select a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[13]

Column Chromatography

Chromatography is used when recrystallization is ineffective, particularly for removing impurities with similar solubility profiles.

Question: My product is streaking badly on the silica gel column, leading to poor separation. How can I prevent this?

Answer: Streaking is a very common problem when purifying amines on silica gel. The basic nitrogen atom of the aniline moiety interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing tailing and poor separation.[18]

The solution is to neutralize these acidic sites by adding a small amount of a basic modifier to your eluent.

  • Add Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., a hexane/ethyl acetate mixture). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly in sharp bands.[18][19]

  • Use Alumina: Alternatively, basic or neutral alumina can be used as the stationary phase instead of silica gel, though developing a solvent system may require more optimization.[18]

Question: How do I determine the best mobile phase for column chromatography?

Answer: The best way to develop a mobile phase is by using Thin-Layer Chromatography (TLC).[20]

  • Spotting: Dissolve your crude mixture and spot it on a TLC plate.

  • Eluting: Test different solvent systems (e.g., varying ratios of hexanes:ethyl acetate).

  • Target Rf: Aim for a solvent system that gives your desired product a Retention Factor (Rf) value of approximately 0.25-0.35. This generally provides the best separation on a column.[20] Remember to add the same percentage of triethylamine to your TLC mobile phase as you plan to use for the column.

Part 3: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my synthesis reaction? A1: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on a TLC plate. As the reaction progresses, you should see the starting material spot diminish in intensity while a new spot corresponding to the product appears.[20]

Q2: What are the physical properties of pure methyl 2-anilinobenzoate? A2: Pure methyl 2-anilinobenzoate is typically a solid at room temperature. Its reported melting point is around 24 °C, and its boiling point is 256 °C.[21] It appears as a pale yellow crystalline solid.

Q3: Are there any critical safety precautions for these syntheses? A3: Yes. Palladium catalysts, phosphine ligands, and strong bases like NaOtBu can be toxic, air-sensitive, and/or corrosive. Always handle these reagents in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-temperature Ullmann reactions should be conducted behind a blast shield if possible. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Part 4: Visualizations & Workflows

General Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s_reactants Reactants & Catalyst (e.g., Methyl 2-bromobenzoate, Aniline, Pd-catalyst, Base) s_reaction Inert Atmosphere Reaction (Solvent, Heat) s_reactants->s_reaction 1. Setup w_quench Quench Reaction (e.g., add water) s_reaction->w_quench 2. Completion w_extract Liquid-Liquid Extraction (e.g., EtOAc/Water) w_quench->w_extract w_dry Dry & Concentrate (MgSO4, Rotary Evaporator) w_extract->w_dry p_method Choose Method: Recrystallization or Column Chromatography w_dry->p_method 3. Crude Product p_recryst Recrystallization p_method->p_recryst Solid p_column Column Chromatography p_method->p_column Oil / Impure Solid p_pure Pure Methyl 2-Anilinobenzoate p_recryst->p_pure p_column->p_pure caption Fig 1. General workflow for synthesis and purification.

Caption: General workflow for synthesis and purification.

Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low or No Yield Observed check_inert Is the inert atmosphere (Ar/N2) rigorous? start->check_inert improve_inert Action: Improve inert technique (degas solvent, use glovebox/Schlenk line). check_inert->improve_inert No check_catalyst Is the catalyst system (Pd source + Ligand) appropriate and active? check_inert->check_catalyst Yes improve_inert->check_catalyst change_catalyst Action: Screen different ligands (e.g., XPhos, BrettPhos). Use fresh Pd precursor. check_catalyst->change_catalyst No check_base Is the base strong enough and anhydrous? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Switch to a stronger/ different base (e.g., NaOtBu, LHMDS). Ensure it is dry. check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->check_temp change_temp Action: Increase temperature. Monitor for decomposition. check_temp->change_temp No success Yield Improved check_temp->success Yes change_temp->success caption Fig 2. Troubleshooting flowchart for low yield.

References

Common side products in the synthesis of 2-Anilinobenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-anilinobenzoic acid methyl ester (Methyl N-phenylanthranilate). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic origins of common impurities and provide actionable troubleshooting strategies to optimize your reaction outcomes.

The primary synthetic routes to this valuable intermediate are transition-metal-catalyzed cross-coupling reactions, namely the copper-catalyzed Ullmann condensation (specifically, the Goldberg reaction) and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] While both are powerful methods for C-N bond formation, they are susceptible to side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Problem 1: Hydrodehalogenation - The Missing Halogen

Question: My reaction is sluggish, and I'm isolating a significant amount of methyl benzoate (the dehalogenated starting material) from my crude product. What causes this, and how can I prevent it?

Answer: This is a classic and often frustrating side reaction known as hydrodehalogenation (or reduction). The mechanism and solutions differ slightly between the two main synthetic methods.

Causality:

  • For Ullmann Reactions: The primary cause is often the presence of trace amounts of water or other protic impurities in the reaction mixture.[3] These impurities can act as a proton source, quenching reactive organocopper intermediates and leading to the formation of the reduced arene. The high temperatures typically required for Ullmann couplings can exacerbate this issue.[1]

  • For Buchwald-Hartwig Reactions: This side reaction can occur via an unproductive pathway where an amide intermediate undergoes β-hydride elimination.[2] This pathway competes with the desired reductive elimination that forms the C-N bond. The choice of base and ligand can significantly influence the rate of this side reaction.

Troubleshooting & Mitigation Protocol:

  • Ensure Anhydrous Conditions: This is the most critical step.

    • Thoroughly oven-dry all glassware before use.

    • Use anhydrous-grade solvents. If necessary, distill solvents over an appropriate drying agent.

    • Use freshly opened or properly stored anhydrous reagents (bases, salts).

  • Inert Atmosphere:

    • Assemble the reaction under an inert atmosphere (Nitrogen or Argon).

    • Degas the solvent by bubbling with an inert gas for at least 15-20 minutes before adding the catalyst and reagents.[4]

  • Reagent Selection (Buchwald-Hartwig):

    • Base Selection: Sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred as they are less nucleophilic and can favor the desired reductive elimination pathway.

    • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) are designed to promote reductive elimination over side reactions like β-hydride elimination.[5]

  • Temperature Control:

    • While Ullmann reactions often need high heat, avoid unnecessarily high temperatures, which can promote decomposition and side reactions. Modern ligand-accelerated Ullmann protocols can often be run at lower temperatures (80-120 °C).[3]

Problem 2: Homocoupling - The Unwanted Dimer

Question: Mass spectrometry of my crude product shows a high-molecular-weight impurity with a mass corresponding to a biaryl compound (dimethyl 2,2'-biphenyldicarboxylate). What is this side product?

Answer: You are observing the formation of a homocoupled dimer, a result of your aryl halide starting material reacting with itself. This is the "classic" Ullmann reaction pathway and a common side product in C-N cross-coupling reactions.[6]

Causality: This side reaction involves the oxidative addition of two molecules of the aryl halide to the metal center (Cu or Pd), followed by reductive elimination to form a C-C bond. It is particularly prevalent under conditions where the catalyst is highly active but the nucleophile (aniline) is not readily available or is less reactive.

Troubleshooting & Mitigation Protocol:

  • Optimize Stoichiometry: Using a slight excess of the amine nucleophile (e.g., 1.1 to 1.3 equivalents of aniline) can help ensure the catalyst preferentially reacts in the desired C-N coupling pathway.

  • Ligand Choice:

    • Ullmann: Chelating ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst, favoring the C-N coupling pathway over homocoupling.

    • Buchwald-Hartwig: Modern biarylphosphine ligands are explicitly designed to facilitate C-N coupling at the expense of C-C coupling.

  • Controlled Addition: In some cases, slow addition of the aryl halide to the mixture of catalyst, ligand, base, and aniline can minimize the concentration of the aryl halide at any given time, thus disfavoring the second-order homocoupling reaction.

  • Catalyst Pre-formation: Pre-forming the active catalyst by stirring the metal source and ligand together for a short period before adding the substrates can sometimes lead to a more controlled reaction.

Problem 3: Ester Hydrolysis - The Carboxylic Acid Contaminant

Question: My final product is contaminated with 2-anilinobenzoic acid. Why did my methyl ester hydrolyze, and how can I avoid it during the reaction and work-up?

Answer: The methyl ester group is susceptible to hydrolysis under either basic or acidic conditions, which are often present during the reaction or subsequent work-up.

Causality:

  • Reaction Conditions: The use of strong, nucleophilic bases like potassium hydroxide (KOH) or the presence of water in the reaction mixture at elevated temperatures can lead to saponification (base-catalyzed hydrolysis) of the ester.

  • Work-up Procedure: Quenching the reaction with aqueous acid (e.g., HCl) to neutralize the base can create conditions for acid-catalyzed hydrolysis, especially if the mixture is heated or allowed to stand for extended periods.

Troubleshooting & Mitigation Protocol:

  • Choice of Base: Use non-nucleophilic inorganic bases. Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for both Ullmann and Buchwald-Hartwig reactions as they are sufficiently basic to deprotonate the amine but have low solubility and nucleophilicity, minimizing the risk of ester hydrolysis.[3]

  • Anhydrous Reaction: As with preventing hydrodehalogenation, strictly anhydrous conditions will prevent hydrolysis during the reaction.

  • Modified Work-up:

    • Cool the reaction to room temperature before work-up.

    • Instead of quenching with acid, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.[7]

    • Wash the organic filtrate with a saturated solution of sodium bicarbonate (to remove any trace acid) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

Frequently Asked Questions (FAQs)

Q1: For synthesizing this compound, should I use an Ullmann condensation or a Buchwald-Hartwig amination?

A1: The choice depends on your specific needs, scale, and available resources.

  • Ullmann Condensation: This is a cost-effective method using an inexpensive copper catalyst. However, it traditionally requires harsh reaction conditions, including high temperatures (>150 °C) and polar aprotic solvents.[1] While modern protocols with ligands have made conditions milder, they can still be finicky.[3] It is a robust choice for large-scale synthesis where cost is a primary driver.

  • Buchwald-Hartwig Amination: This method offers a broader substrate scope, greater functional group tolerance, and generally proceeds under much milder conditions.[2] The trade-off is the higher cost of the palladium catalyst and specialized phosphine ligands. It is often the preferred method for medicinal chemistry and small-scale synthesis where reliability and scope are paramount.

Q2: How do I select the optimal ligand and base for my reaction?

A2: The ideal combination is substrate-dependent, but the following table provides a validated starting point for optimization.

Reaction TypeRecommended LigandsRecommended BasesRationale & Key Considerations
Ullmann 1,10-Phenanthroline, L-Proline, N,N-Dimethyl GlycineK₃PO₄, K₂CO₃, Cs₂CO₃Simple, inexpensive amino acids or diamines are effective at accelerating the reaction. Carbonate bases are preferred to avoid ester hydrolysis.[3]
Buchwald-Hartwig XPhos, SPhos, RuPhos (Biaryl Phosphines), Josiphos (Ferrocenyl Phosphines)NaOtBu, KOtBu, LHMDSBulky, electron-rich ligands accelerate the rate-limiting reductive elimination step.[8] Strong, non-nucleophilic bases are required.

Q3: What is the most effective method for purifying the final product from these side products?

A3: Flash column chromatography on silica gel is the most common and effective method for separating the desired product from unreacted starting materials and the side products discussed.[9] A typical eluent system would be a gradient of ethyl acetate in hexanes. For removing the hydrolyzed carboxylic acid byproduct, a pre-wash of the crude organic solution with a mild base like saturated sodium bicarbonate can be effective before chromatography. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step to achieve high purity.[7]

Visual Diagrams

Reaction Pathways and Common Side Products

G cluster_main Main Synthetic Pathways cluster_side Common Side Reactions SM Methyl 2-Halobenzoate + Aniline Cat Catalyst (Cu or Pd) SM->Cat Base, Ligand Product Desired Product (Methyl 2-Anilinobenzoate) Cat->Product C-N Coupling Hydro Hydrodehalogenation (Methyl Benzoate) Cat->Hydro Protic Impurities (Ullmann) β-Hydride Elim. (Buchwald) Homo Homocoupling (Biaryl Dimer) Cat->Homo Self-Coupling of Aryl Halide Hydrol Hydrolysis (2-Anilinobenzoic Acid) Product->Hydrol H₂O, Base/Acid (Work-up)

Caption: Key reaction pathways in the synthesis of methyl 2-anilinobenzoate.

Troubleshooting Workflow

G Start Reaction Analysis (TLC, LC-MS, NMR) Check1 Low Conversion? Start->Check1 Check2 Hydrodehalogenation? Check1->Check2 No Sol1 Optimize: - Temperature - Catalyst/Ligand - Reaction Time Check1->Sol1 Yes Check3 Dimer Formed? Check2->Check3 No Sol2 Ensure Anhydrous Conditions & Inert Atmosphere Check2->Sol2 Yes Check4 Ester Hydrolyzed? Check3->Check4 No Sol3 - Adjust Stoichiometry - Use Chelating Ligand - Control Addition Rate Check3->Sol3 Yes Sol4 - Use Non-Nucleophilic Base (K₃PO₄, Cs₂CO₃) - Modify Work-up Check4->Sol4 Yes End Purify Product (Column Chromatography) Check4->End No Sol1->Start Sol2->Start Sol3->Start Sol4->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Purification techniques for 2-Anilinobenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Answering your technical questions on the purification of 2-Anilinobenzoic Acid Methyl Ester is our priority. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth, field-proven insights to help you navigate the challenges you may encounter. This technical support center is designed to be a dynamic resource, addressing common questions and troubleshooting complex purification scenarios.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. If you are performing a Fischer esterification of 2-anilinobenzoic acid, common impurities include unreacted 2-anilinobenzoic acid and residual strong acid catalyst (like H₂SO₄). If you are using a method like the Ullmann condensation, you might encounter unreacted methyl anthranilate, the catalyst, and potential side-products from dimerization. In nearly all cases, residual solvents from the reaction or workup are also present.

Q2: Which purification technique is generally most effective for this compound?

A2: For most lab-scale syntheses, silica gel column chromatography is the most robust and effective method. It offers high resolution to separate the desired ester from both more polar impurities (like the starting carboxylic acid) and less polar impurities. Recrystallization can also be effective if a suitable solvent is found and the impurities have significantly different solubilities, but it may lead to lower yields if the product has moderate solubility in the cold solvent.

Q3: How do I choose an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point is to test alcohols (like methanol or ethanol) and hydrocarbon solvents (like hexanes or heptane), or mixtures thereof. For example, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be very effective. The goal is to find a system where the product crystallizes out upon cooling, while the impurities remain in the mother liquor.

Q4: My compound is a liquid or low-melting solid at room temperature. Can I still use recrystallization?

A4: Yes, but it requires specific techniques. This compound has a reported melting point of 24 °C, meaning it can be a liquid or waxy solid depending on your lab's temperature[1]. For low-melting solids, you can attempt recrystallization at low temperatures by using an ice-salt bath or a cryo-cooler to cool the solvent. However, for compounds that are liquids at room temperature, purification techniques like column chromatography or vacuum distillation are generally more practical.

Troubleshooting Purification Challenges

This guide addresses specific issues that may arise during the purification process, providing probable causes and actionable solutions.

Problem 1: After recrystallization, my yield is extremely low.

  • Possible Cause 1: Using too much solvent. The most common error is adding too much hot solvent to dissolve the crude product. This keeps the solution from becoming supersaturated upon cooling, preventing the product from crystallizing effectively.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of very small crystals or an oil, which are difficult to filter and can trap impurities[2].

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Only after it has reached room temperature and you observe crystal formation should you place it in an ice bath to maximize the yield[2].

  • Possible Cause 3: The product is highly soluble in the chosen solvent. The solvent system may not be optimal, having a high solubility for your product even at low temperatures.

    • Solution: Re-evaluate your solvent choice. If you used a single solvent, try a binary mixture. Add a miscible "anti-solvent" (one in which your product is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before cooling.

Problem 2: During column chromatography, I'm seeing poor separation or streaking on my TLC plate.

  • Possible Cause 1: Inappropriate solvent system (mobile phase). If the solvent is too polar, all compounds will move up the column too quickly (high Rf values), resulting in poor separation. If it's not polar enough, the compounds will remain on the baseline (low Rf values). Streaking often occurs if the compound is highly polar or acidic/basic and interacts too strongly with the silica gel.

    • Solution: The key is to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4 on a TLC plate[3]. A standard starting system for a compound like this would be a mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve the target Rf. For streaking, adding a small amount (0.5-1%) of triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the mobile phase can often resolve the issue by neutralizing active sites on the silica gel.

  • Possible Cause 2: The column was packed improperly. Air bubbles or channels in the silica gel will lead to an uneven solvent front and poor separation.

    • Solution: Pack the column using the "slurry method." Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and allow it to settle with gentle tapping to ensure even packing[3].

  • Possible Cause 3: The sample was overloaded. Applying too much crude material to the column will exceed its separation capacity, leading to broad, overlapping bands.

    • Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. Dissolve the sample in a minimal amount of solvent before loading it onto the column.

Solvent Systems for Column Chromatography

The table below provides starting points for developing a mobile phase for the column chromatography of this compound on silica gel.

Solvent SystemRatio (v/v)PolarityComments
Hexane / Ethyl Acetate9:1 to 4:1LowA standard and excellent starting point. Adjust ratio to achieve desired Rf.
Dichloromethane (DCM)100%MediumCan be a good eluent if impurities are much more or less polar.
Toluene / Ethyl Acetate9:1 to 1:1MediumOffers different selectivity compared to alkane-based systems.

Visual Workflow Guides

The following diagrams illustrate key decision-making processes in purification.

Purification_Workflow Crude Crude Product (this compound) Analysis Analyze by TLC Crude->Analysis Decision Is the major impurity more or less polar? Analysis->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize Significantly different polarity Column Perform Column Chromatography Decision->Column Similar polarity or multiple impurities Pure Pure Product Recrystallize->Pure Successful Column->Pure

Caption: Decision workflow for selecting a primary purification technique.

Chromatography_Troubleshooting Start Problem: Poor Separation on Column Check_Rf Is Product Rf on TLC between 0.2-0.4? Start->Check_Rf Adjust_Solvent Adjust Solvent Polarity Check_Rf->Adjust_Solvent No Check_Loading Was Sample Overloaded? Check_Rf->Check_Loading Yes Adjust_Solvent->Check_Rf Reduce_Load Reduce Sample Load or Use Larger Column Check_Loading->Reduce_Load Yes Check_Streaking Is there streaking on the TLC? Check_Loading->Check_Streaking No Success Improved Separation Reduce_Load->Success Add_Modifier Add 0.5% TEA or Acetic Acid to Mobile Phase Check_Streaking->Add_Modifier Yes Check_Streaking->Success No Add_Modifier->Success

Caption: Troubleshooting guide for poor separation in column chromatography.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel flash chromatography.

1. Preparation of the Column and Mobile Phase:

  • Select a glass column of an appropriate size based on your sample mass (e.g., a 40g silica cartridge for 400-800mg of crude material).

  • Prepare the mobile phase (eluent) based on prior TLC analysis. For this example, we will use a gradient of Hexane:Ethyl Acetate. Prepare stock solutions of your starting eluent (e.g., 95:5 Hexane:EtOAc) and your final eluent (e.g., 80:20 Hexane:EtOAc).

2. Packing the Column (Slurry Method):

  • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, create a slurry of silica gel in your initial, least polar eluent.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, then add a protective layer of sand on top.

  • Drain the excess solvent until it is just level with the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself is a good choice).

  • Carefully apply the dissolved sample to the top of the silica gel using a pipette.

  • Drain the solvent until the sample is adsorbed onto the silica gel, just below the sand layer.

  • Carefully add a small amount of fresh eluent to the top of the column.

4. Elution and Fraction Collection:

  • Fill the top of the column with the initial eluent and begin applying pressure (if using flash chromatography) to start the flow.

  • Collect the eluting solvent in fractions (e.g., test tubes or vials).

  • If using a gradient, gradually increase the polarity of the eluent over time according to your developed method.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate alongside a reference spot of your starting material and/or a pure standard if available.

  • Visualize the spots under a UV lamp.

  • Identify the fractions containing the pure desired product.

  • Combine the pure fractions into a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

References

Technical Support Center: Stability and Handling of 2-Anilinobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Anilinobenzoic acid methyl ester (Methyl 2-anilinobenzoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for common issues related to the degradation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the stability of your materials.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stability is paramount for reproducible results and the quality of downstream products. This document outlines the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provides actionable strategies for their prevention and analysis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of this compound.

Q1: My stored solution of this compound has turned yellow/brown. What is the likely cause?

A1: The discoloration of your solution is a common indicator of oxidative degradation. The N-phenylamino moiety of the molecule is susceptible to oxidation, which can lead to the formation of colored impurities and potential polymerization.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Causality: The nitrogen atom in the aniline group has a lone pair of electrons that can be abstracted by oxidizing agents, leading to the formation of radical species. These radicals can then couple, leading to larger, conjugated systems that absorb visible light, resulting in a colored appearance.

  • Troubleshooting Steps:

    • Inert Atmosphere: Immediately blanket the solution and any remaining solid material with an inert gas like nitrogen or argon.

    • Solvent Purity: Ensure your solvent is free of peroxides, which can initiate oxidation. Use freshly opened, high-purity solvents.

    • Storage: Store solutions in amber vials to protect from light and at reduced temperatures (2-8°C) to slow the rate of degradation.

Q2: I am observing a new, more polar spot on my TLC plate that wasn't present in the fresh sample. What could this be?

A2: The appearance of a more polar impurity strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-Anilinobenzoic acid (N-phenylanthranilic acid). Carboxylic acids are significantly more polar than their ester counterparts and will exhibit lower Rf values on normal-phase TLC.

  • Causality: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, especially under acidic or basic conditions.[3][4] Protic solvents like methanol or ethanol can also participate in transesterification, though hydrolysis is more common with adventitious water.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: For stock solutions, use high-purity, anhydrous solvents to minimize water content.

    • pH Control: If working in aqueous or protic solutions, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.

    • Confirmation: To confirm hydrolysis, you can co-spot your sample with a standard of N-phenylanthranilic acid on the TLC plate. If the spots align, this confirms the identity of the degradant.

Q3: My quantitative analysis (HPLC/GC) shows a decrease in the peak area for this compound over time, even when stored in the dark. What degradation pathway should I suspect?

A3: A decrease in the parent compound concentration, even in the dark, points towards either hydrolysis (if moisture is present) or thermal degradation if stored at elevated temperatures. Given the compound's structure, hydrolysis is the most probable cause in solution.

  • Causality: Even trace amounts of water in organic solvents can lead to slow hydrolysis over time, especially if the solvent is not of high purity.

  • Troubleshooting Steps:

    • Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its potential degradants.

    • Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to identify the retention times of the primary degradants (hydrolysis and oxidation products). This will help you identify the unknown peaks in your chromatogram.

    • Storage Conditions: For long-term storage, it is recommended to store the compound as a solid at ≤ -20°C under an inert atmosphere. If solutions are necessary, prepare them fresh.

Q4: Can I expect photodegradation to be a significant issue?

A4: Yes, photodegradation is a potential issue. The analogous compound, methyl 2-aminobenzoate, is known to undergo direct photolysis under UVC and UVB irradiation.[5][6] The presence of the aromatic rings in this compound suggests it will absorb UV light and be susceptible to photodegradation.

  • Causality: Absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage or the formation of reactive species like radicals. The presence of oxygen can lead to photo-oxidation.

  • Prevention:

    • Conduct experiments under yellow light or in amber glassware.

    • Protect solutions from direct sunlight and laboratory light sources.

Part 2: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate hydrolysis, oxidative, and photolytic degradation products of this compound for analytical method development.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Place 2 mL of the stock solution in a clear vial.

    • Expose to a UV light source (e.g., 254 nm or 365 nm) for 24 hours.

    • Analyze a control sample stored in the dark for the same duration.

  • Analysis: Analyze all samples by a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient) to observe the formation of new peaks.

Expected Results Summary:

Stress ConditionExpected Primary DegradantRelative Retention Time (RRT)
Acid Hydrolysis2-Anilinobenzoic acid< 1.0
Base Hydrolysis2-Anilinobenzoic acid< 1.0
Oxidation (H₂O₂)Oxidized/dimeric species> 1.0
PhotolysisVarious photoproductsVariable

Part 3: Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways and the logical workflow for troubleshooting.

Diagram 1: Major Degradation Pathways

Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 2-Anilinobenzoic Acid Methyl Ester B 2-Anilinobenzoic Acid (N-Phenylanthranilic Acid) A->B H₂O / H⁺ or OH⁻ D Oxidized Species (e.g., Dimers, Polymers) A->D O₂ / Light / Metal Ions E Photolytic Products (Radical Species) A->E UV Light (hν) C Methanol

Caption: Key degradation routes for this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting Workflow for Compound Degradation Start Degradation Suspected Q1 Is the solution colored? Start->Q1 A1_Yes Likely Oxidation Q1->A1_Yes Yes Q2 New polar spot on TLC? Q1->Q2 No P1 Use inert gas Store cold/dark Use pure solvents A1_Yes->P1 End Compound Stabilized P1->End A2_Yes Likely Hydrolysis Q2->A2_Yes Yes Q3 Loss of parent peak in HPLC/GC? Q2->Q3 No P2 Use anhydrous solvents Control pH A2_Yes->P2 P2->End A3_Yes Confirm identity with forced degradation Q3->A3_Yes Yes P3 Develop stability- indicating method A3_Yes->P3 P3->End

Caption: A logical flow for diagnosing and preventing degradation.

References

Effect of catalysts on the synthesis of methyl 2-anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-anilinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, the efficient and reproducible synthesis of methyl 2-anilinobenzoate is of significant interest.

This guide will focus on the two primary catalytic methods for the synthesis of methyl 2-anilinobenzoate: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the nuances of each method, providing practical advice to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of methyl 2-anilinobenzoate in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Probable CauseRecommended Solution
Inactive Catalyst For both Ullmann and Buchwald-Hartwig reactions: Ensure the catalyst is fresh and has been stored under an inert atmosphere. For palladium-catalyzed reactions, consider using a pre-catalyst which can offer greater stability and more reliable initiation.[1]
Inappropriate Ligand For Buchwald-Hartwig: The choice of phosphine ligand is critical. For the coupling of anilines with aryl halides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[2] For Ullmann reactions, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can improve reaction efficiency, especially when using aryl chlorides or bromides.[3]
Incorrect Base The strength and solubility of the base are crucial. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[1] For Ullmann condensations, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[3] Ensure the base is anhydrous.
Low Reaction Temperature Ullmann reactions traditionally require high temperatures (often >150 °C), although modern ligand systems can lower this.[3] Buchwald-Hartwig reactions are generally conducted at lower temperatures (80-120 °C). If no reaction is observed, incrementally increase the temperature by 10-20 °C, while monitoring for potential decomposition.
Poor Quality Starting Materials Ensure that the aniline and methyl 2-halobenzoate are pure and dry. The presence of water can lead to catalyst deactivation and side reactions.

Issue 2: Formation of Significant Side Products

Side ProductProbable CauseRecommended Solution
Methyl Benzoate (Hydrodehalogenation) This is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced.[1] It is often caused by the presence of water or other protic impurities.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[1]
Biphenyl Derivatives (Homocoupling) Self-coupling of the aryl halide can occur, especially in Ullmann reactions at high temperatures.Lowering the reaction temperature or using a more efficient ligand to promote the desired cross-coupling can mitigate this. For Buchwald-Hartwig reactions, using a well-defined palladium pre-catalyst can also reduce homocoupling.
2-Anilinobenzoic Acid (Ester Hydrolysis) The methyl ester can be hydrolyzed if water is present in the reaction mixture, especially under basic conditions.Use anhydrous solvents and reagents. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.[1] If the acid is formed, it can be re-esterified as a subsequent step.
Tar Formation Decomposition of starting materials or products at high temperatures can lead to the formation of insoluble, tarry materials, particularly in Ullmann reactions.[1]Optimize the reaction temperature and time. Aim for the lowest temperature and shortest reaction time that provides a good yield.

Issue 3: Difficulty in Product Purification

ProblemProbable CauseRecommended Solution
Co-elution with Starting Materials The polarity of methyl 2-anilinobenzoate may be similar to that of the starting aniline or methyl 2-halobenzoate.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method.[4]
Residual Metal Catalyst in the Product Palladium or copper residues can be difficult to remove completely by chromatography alone.For palladium, treatment with a scavenger resin (e.g., thiol-functionalized silica) can be effective. For copper, washing the organic phase with an aqueous solution of a chelating agent like EDTA may help.
Product is a Dark Oil or Solid The presence of colored impurities, often from oxidation of aniline or high-temperature reactions.Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing methyl 2-anilinobenzoate: Ullmann condensation or Buchwald-Hartwig amination?

A1: The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors. The Buchwald-Hartwig amination is generally preferred for its milder reaction conditions, broader substrate scope, and higher yields with a wider range of functional groups.[5] However, the palladium catalysts and specialized phosphine ligands can be expensive. The Ullmann condensation is a more classical method that uses less expensive copper catalysts.[3] It often requires higher reaction temperatures and may be more prone to side reactions, but with modern ligands, its efficiency has been greatly improved.[3]

Q2: What is the best starting material: methyl 2-chlorobenzoate, methyl 2-bromobenzoate, or methyl 2-iodobenzoate?

A2: The reactivity of the aryl halide in both Ullmann and Buchwald-Hartwig reactions generally follows the order: I > Br > Cl. Aryl iodides are the most reactive but are also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems to achieve good results.[3]

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] For TLC analysis, a sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. GC-MS can provide more quantitative information on the conversion of starting materials to the product.

Q4: Can I perform this reaction without a glovebox or Schlenk line?

A4: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, it is highly recommended to perform these reactions under an inert atmosphere using a glovebox or Schlenk line techniques.[1] This involves using oven-dried glassware and anhydrous solvents, and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the reaction setup and duration.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Anilinobenzoate via Ullmann Condensation

This protocol is a representative procedure and may require optimization.

  • Materials:

    • Methyl 2-bromobenzoate

    • Aniline

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline

    • Potassium carbonate (K₂CO₃), anhydrous

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv), aniline (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of Methyl 2-Anilinobenzoate via Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization.[7]

  • Materials:

    • Methyl 2-bromobenzoate

    • Aniline

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous toluene

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv) and Xantphos (0.04 equiv) to a dry Schlenk flask with a magnetic stir bar.

    • Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.

    • Add methyl 2-bromobenzoate (1.0 equiv), aniline (1.2 equiv), and NaOt-Bu (1.4 equiv).

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table provides a comparative overview of typical reaction conditions for the synthesis of N-aryl anthranilates, which can be extrapolated for the synthesis of methyl 2-anilinobenzoate.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Ullmann CuI / 1,10-PhenanthrolineK₂CO₃DMF120-14060-85[3]
Buchwald-Hartwig Pd(OAc)₂ / XantphosNaOt-BuToluene100-11085-98[7]
Ullmann Cu powder / Cu₂OK₂CO₃2-Ethoxyethanol13070-99[8]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPCs₂CO₃Toluene11080-95[7]

Visualizations

Catalytic Cycles

Buchwald_Hartwig Pd(0)L Pd(0)L Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination Amine Coordination Ar-Pd(II)(X)L->Amine Coordination HNR'R'' Ar-Pd(II)(NHR'R'')L [Ar-Pd(II)(NHR'R'')L]X Amine Coordination->Ar-Pd(II)(NHR'R'')L Deprotonation Deprotonation (Base) Ar-Pd(II)(NHR'R'')L->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-NR'R'' Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' ArX Ar-X (Methyl 2-halobenzoate) ArX->Oxidative Addition HNR'R'' HNR'R'' (Aniline) HNRR HNRR HNRR->Amine Coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation Cu(I)X Cu(I)X Catalyst Amine Deprotonation Amine Deprotonation (Base) Cu(I)X->Amine Deprotonation HNR'R'' Cu(I)NR'R'' Cu(I)NR'R'' Amine Deprotonation->Cu(I)NR'R'' Oxidative Addition Oxidative Addition Cu(I)NR'R''->Oxidative Addition Ar-X Ar-Cu(III)(X)(NR'R'') Ar-Cu(III)(X)(NR'R'') Oxidative Addition->Ar-Cu(III)(X)(NR'R'') Reductive Elimination Reductive Elimination Ar-Cu(III)(X)(NR'R'')->Reductive Elimination Reductive Elimination->Cu(I)X Regeneration Ar-NR'R'' Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' ArX Ar-X (Methyl 2-halobenzoate) ArX->Oxidative Addition HNR'R'' HNR'R'' (Aniline) HNRR HNRR HNRR->Amine Deprotonation

Caption: Generalized catalytic cycle for the Ullmann condensation.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_reagents Check Reagent Quality (Anhydrous, Pure) start->check_reagents check_reagents->start Reagents Faulty check_atmosphere Verify Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_atmosphere->start Atmosphere Faulty check_catalyst Evaluate Catalyst/Ligand System check_atmosphere->check_catalyst Atmosphere OK check_conditions Assess Reaction Conditions (Temp, Base, Solvent) check_catalyst->check_conditions System OK optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst Suboptimal System optimize_conditions Systematically Vary Temp, Base, and Solvent check_conditions->optimize_conditions Suboptimal Conditions success Successful Synthesis check_conditions->success Conditions OK optimize_catalyst->success optimize_conditions->success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Analysis of Impurities in Methyl 2-Anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of methyl 2-anilinobenzoate (also known as methyl N-phenylanthranilate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical intermediate. In the following sections, we will address common questions and provide robust troubleshooting guides and protocols to ensure the quality, safety, and regulatory compliance of your material.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the essential concepts of impurity analysis for methyl 2-anilinobenzoate, grounded in synthesis chemistry and regulatory expectations.

Q1: What are the most probable process-related impurities in a sample of methyl 2-anilinobenzoate, and where do they come from?

A1: The impurity profile of methyl 2-anilinobenzoate is intrinsically linked to its manufacturing process. The most common synthetic route is the Ullmann condensation of an o-halobenzoic acid (like 2-chlorobenzoic acid) with aniline, followed by esterification, or the esterification of pre-synthesized N-phenylanthranilic acid.[1][2] Understanding this provides a logical framework for identifying potential impurities.

Common Impurities from Synthesis:

Impurity NameChemical StructureProbable Source
N-Phenylanthranilic Acid 2-(phenylamino)benzoic acidUnreacted starting material from the esterification step or hydrolysis of the final product.[3]
Aniline C₆H₅NH₂Unreacted starting material from the Ullmann condensation.[2]
2-Chlorobenzoic Acid 2-(Cl)C₆H₄COOHUnreacted starting material from the Ullmann condensation.[2]
Diphenylamine (C₆H₅)₂NHA potential by-product from side reactions of aniline under catalytic conditions.
Residual Solvents (e.g., DMF, Toluene, DMSO)Solvents used during the Ullmann reaction or subsequent purification steps.[4][5]
Heavy Metals (e.g., Copper)Residual catalyst from the Ullmann reaction.[1][5]

Expert Insight: The most critical process-related impurity is typically the parent acid, N-phenylanthranilic acid. Its presence can indicate an incomplete esterification reaction or degradation of the ester due to moisture. Its acidic nature can also impact the stability and properties of downstream products.

Q2: Why is impurity profiling so critical for a drug intermediate like methyl 2-anilinobenzoate?

A2: Impurity profiling is a cornerstone of pharmaceutical development, mandated by global regulatory bodies like the ICH (International Council for Harmonisation). For an intermediate, controlling impurities is vital for several reasons:

  • Reaction Efficiency and Yield: Impurities from one step can inhibit or cause side reactions in subsequent synthetic steps, leading to lower yields and more complex purification challenges.

  • Final Drug Substance Quality: Impurities can be carried through the synthesis to the final Active Pharmaceutical Ingredient (API), compromising its purity, safety, and efficacy.

  • Safety and Toxicity: Some impurities can be toxic or mutagenic, even at trace levels. Regulatory guidelines, such as ICH M7, mandate strict control of such impurities.

  • Regulatory Compliance: A comprehensive impurity profile is required for all regulatory submissions. ICH guidelines Q3A and Q3B set specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.

Section 2: Analytical Strategy & Troubleshooting

This section provides practical guidance on selecting the right analytical tools and resolving common issues encountered during analysis.

Q3: Which analytical technique is best for routine purity analysis and impurity detection in methyl 2-anilinobenzoate?

A3: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard.[6]

  • Expertise & Causality: Methyl 2-anilinobenzoate and its likely organic impurities (like N-phenylanthranilic acid and aniline) are aromatic and contain chromophores, making them readily detectable by UV spectroscopy. A C18 stationary phase is ideal as it separates these relatively non-polar compounds based on their hydrophobicity. The parent acid, being more polar, will typically elute earlier than the methyl ester, allowing for excellent separation. This technique is robust, reproducible, and provides the quantitative accuracy needed for quality control.[7]

Q4: I'm seeing unexpected peaks in my HPLC chromatogram. How do I troubleshoot this?

A4: A systematic approach is key to identifying the source of unexpected peaks. The following workflow helps differentiate between system issues, sample degradation, and genuine process-related impurities.

G start Unexpected Peak Detected blank 1. Analyze Blank Injection (Mobile Phase/Diluent) start->blank peak_present Peak Present? blank->peak_present system_peak Conclusion: System Peak (Solvent, Carryover, Bleed) peak_present->system_peak Yes no_peak Peak Absent peak_present->no_peak No troubleshoot_system Action: Flush System, Use Fresh Solvents system_peak->troubleshoot_system sample_related Conclusion: Sample-Related Peak no_peak->sample_related degradation 2. Re-prepare Sample & Inject Immediately sample_related->degradation peak_smaller Peak Smaller/Absent? degradation->peak_smaller degradation_product Conclusion: Degradation Product (Unstable in solution) peak_smaller->degradation_product Yes no_change Peak Unchanged peak_smaller->no_change No process_impurity Conclusion: Process-Related Impurity or Degradant from Solid State no_change->process_impurity identify Action: Proceed to Impurity Identification Workflow process_impurity->identify

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q5: How do I identify an unknown impurity?

A5: Identifying an unknown impurity requires a multi-technique approach to gather structural information. The goal is to determine the mass and chemical structure to assess its potential impact.

G start Unknown Impurity Detected (> Identification Threshold) lcms 1. LC-MS Analysis start->lcms mass Determine Molecular Weight & Fragmentation Pattern lcms->mass prep_lc 2. Isolation using Preparative HPLC lcms->prep_lc pure_fraction Collect Pure Fraction of the Impurity prep_lc->pure_fraction nmr 3. Spectroscopic Analysis (NMR, FTIR) prep_lc->nmr structure Elucidate Chemical Structure nmr->structure final Structure Identified nmr->final

Caption: Workflow for the structural identification of an unknown impurity.

Expert Insight: High-resolution mass spectrometry (HRMS) is invaluable at the first step, as it provides an accurate mass that can be used to predict the elemental formula, significantly narrowing down potential structures.

Section 3: Protocols & Method Development

This section offers validated starting points for your experimental work. These protocols are designed to be robust but should be verified and optimized for your specific instrumentation and sample matrix.

Q6: Can you provide a starting HPLC-UV method for impurity profiling of methyl 2-anilinobenzoate?

A6: Absolutely. This reverse-phase method is designed to provide good separation between the main component and its most common process-related and degradation impurities. While developed for structurally similar compounds, it serves as an excellent starting point.[7]

Protocol: Stability-Indicating RP-HPLC Method

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column offering good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to ensure consistent ionization state (protonation) of acidic and basic impurities, leading to sharp, symmetrical peaks.[8]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-2 min: 40% B2-15 min: 40% -> 90% B15-18 min: 90% B18-18.1 min: 90% -> 40% B18.1-25 min: 40% BA gradient is essential to elute both polar impurities (like N-phenylanthranilic acid) and non-polar ones while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50 v/v)Ensures sample solubility and compatibility with the mobile phase.

2. Procedure:

  • Standard Preparation: Accurately weigh and dissolve methyl 2-anilinobenzoate reference standard in diluent to a final concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL) in the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Processing: Identify peaks in the sample chromatogram by comparing retention times with the standard. Quantify impurities using area normalization or against a qualified impurity standard if available.

Q7: How do I perform a forced degradation study to ensure my method is stability-indicating?

A7: A forced degradation (or stress testing) study is essential to demonstrate that your analytical method can separate the main component from its degradation products.[9][10] The goal is to achieve 5-20% degradation of the active substance.[10]

Protocol: Forced Degradation of Methyl 2-Anilinobenzoate

1. Sample Preparation:

  • Prepare a stock solution of methyl 2-anilinobenzoate at 1 mg/mL in a suitable solvent like acetonitrile.

  • For each condition, mix the stock solution with the stressor agent.

  • Include a control sample (drug in solvent only) stored at ambient temperature.

2. Stress Conditions:

ConditionReagent/ProcedureTypical Duration & TempNeutralization Step (before HPLC analysis)
Acid Hydrolysis 0.1 M HCl2 hours at 60 °CAdd equal molar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH30 minutes at 60 °CAdd equal molar amount of 0.1 M HCl
Oxidation 3% H₂O₂24 hours at RTN/A
Thermal Store solid sample in oven48 hours at 80 °CDissolve in diluent
Photolytic Expose solution to lightICH Q1B specified illumination (e.g., 1.2 million lux hours)N/A

3. Analysis and Evaluation:

  • After the specified time, neutralize the acid and base samples as indicated.

  • Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the HPLC diluent.

  • Analyze the samples using the HPLC method described in Q6.

  • Trustworthiness Check: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main methyl 2-anilinobenzoate peak. A PDA detector should be used to confirm peak purity, ensuring no co-eluting degradants are hidden under the main peak.[6][11]

References

Stability issues of 2-Anilinobenzoic acid methyl ester in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Anilinobenzoic acid methyl ester (Methyl N-phenylanthranilate). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound revolve around three main degradation pathways:

  • Hydrolysis: The ester functional group is susceptible to cleavage, particularly under acidic or basic conditions, yielding N-phenylanthranilic acid and methanol.[1][2][3]

  • Oxidation: The secondary amine bridge (anilinobenzoic moiety) is prone to oxidation, which can lead to coloration of the solution and the formation of complex degradation products, including potential polymers.[4][5][6]

  • Photodegradation: Aromatic amines and esters can be sensitive to light, especially UV radiation. Exposure can lead to the formation of radical species and subsequent degradation.[7][8][9]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize shelf-life, stock solutions should be stored under the following conditions:

  • Solvent: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.

  • Temperature: Store at low temperatures, preferably frozen at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[10]

  • Atmosphere: For utmost stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q3: My solution of this compound has turned yellow/brown. What is the likely cause?

A3: A color change to yellow or brown is a common indicator of oxidative degradation. The N-phenylamino moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light exposure. This process can lead to the formation of colored impurities.[4] To prevent this, prepare solutions with de-gassed solvents and store them under an inert atmosphere, protected from light.

TROUBLESHOOTING GUIDE

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of potency in my cell-based assay over the experiment's duration.
  • Possible Cause: Hydrolysis of the methyl ester in your aqueous assay medium. The rate of hydrolysis is pH-dependent.[1][11] The resulting carboxylic acid (N-phenylanthranilic acid) may have different activity or properties compared to the parent ester.

  • Troubleshooting Steps:

    • pH Monitoring: Measure the pH of your complete assay medium. Buffering the medium is crucial. N-phenylanthranilic acid itself is an acid, and its formation can alter the local pH.[12]

    • Time-Course Stability Study: Perform a simple stability study in your assay medium. Prepare a solution of the compound in the medium and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, CO2).

    • Use Freshly Prepared Solutions: For critical experiments, prepare fresh working solutions from a frozen, anhydrous stock solution immediately before use.

  • Preventative Measures:

    • If stability is a significant issue, consider shortening the incubation time of your experiment if possible.

    • Evaluate if the primary degradation product, N-phenylanthranilic acid, is commercially available to test its effect in your assay, helping to interpret any confounding results.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram after sample preparation or a short period of storage.
  • Possible Cause: This could be due to hydrolysis, oxidation, or photodegradation. The specific degradation pathway can often be inferred from the experimental conditions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying unknown peaks.

EXPERIMENTAL PROTOCOLS

Protocol 1: Basic Hydrolytic Stability Assessment

This protocol provides a straightforward way to assess the stability of this compound to acid and base hydrolysis.

Materials:

  • This compound

  • High-purity solvent for stock (e.g., Acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Test Solutions:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

    • Neutral: Dilute the stock solution 1:10 in water.

  • Incubation: Incubate all three solutions at room temperature.

  • Time Points: Analyze the solutions by HPLC at T=0, 1, 4, 8, and 24 hours.

  • Analysis: Quantify the peak area of the parent compound at each time point. A decrease in peak area indicates degradation. The appearance of a new peak corresponding to N-phenylanthranilic acid confirms hydrolysis.

ConditionExpected OutcomePrimary Degradation Product
0.1 M HCl Moderate to slow degradationN-phenylanthranilic acid
0.1 M NaOH Rapid degradationN-phenylanthranilic acid
Neutral Water Very slow degradationN-phenylanthranilic acid
Protocol 2: Forced Degradation Study for Method Validation

Forced degradation studies are essential for developing a stability-indicating analytical method.[13][14][15] This involves intentionally stressing the compound to produce potential degradation products.

Caption: Workflow for a forced degradation study.

Key Considerations for Forced Degradation:

  • Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[16]

  • Analytical Method: Use a high-resolution HPLC method, preferably with a mass spectrometer (LC-MS), to separate, identify, and quantify the parent compound and all degradation products.[17][18][19]

  • Photostability: For photostability testing, follow ICH Q1B guidelines, which specify the required light exposure (in lux hours and watts hours per square meter).[10][20] Ensure a dark control is run in parallel to differentiate between thermal and light-induced degradation.

By implementing these guidelines and protocols, you can effectively manage the stability of this compound in your research and development activities, leading to more robust and reproducible scientific outcomes.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of Synthesized 2-Anilinobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Anthranilic Acid Esters

2-Anilinobenzoic acid methyl ester, also known as methyl N-phenylanthranilate, belongs to the N-aryl anthranilic acid class of compounds. These structures are not merely academic curiosities; they are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Their derivatives are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs), quinolinones, and other heterocyclic systems of significant medicinal interest.[1][2] Given their importance, the ability to reliably synthesize and rigorously validate this ester is a critical capability for any research and development laboratory in the pharmaceutical and chemical sciences.

This guide provides an in-depth, experience-driven framework for the synthesis, characterization, and validation of this compound. We will explore the causality behind the choice of a classic synthesis route, detail a multi-technique analytical workflow for structural confirmation and purity assessment, and objectively compare the performance and practicality of the in-house synthesized product against commercially available alternatives. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, ensuring scientific integrity and robust, reproducible results.

Synthesis Strategy: The Ullmann Condensation

For the formation of the critical N-aryl bond, we turn to the Ullmann condensation. While newer methods like the Buchwald-Hartwig amination exist, the Ullmann reaction is a robust and well-established choice, particularly for the C-N coupling of aryl halides with anilines.[1][3] Its enduring relevance stems from its reliability and the relatively accessible nature of the required copper catalyst. The reaction proceeds by coupling methyl 2-chlorobenzoate with aniline, facilitated by a copper catalyst and a base to neutralize the HCl generated.

Reaction Scheme: Methyl 2-chlorobenzoate + Aniline --(Cu Catalyst, Base)--> Methyl 2-anilinobenzoate

Experimental Workflow: Synthesis

The following diagram outlines the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase A 1. Reactant Charging - Methyl 2-chlorobenzoate - Aniline - Cu₂O (Catalyst) - K₂CO₃ (Base) - DMF (Solvent) B 2. Inert Atmosphere Evacuate and backfill with Nitrogen/Argon A->B C 3. Reaction Heat to 120-140°C with vigorous stirring B->C D 4. Reaction Monitoring Track disappearance of starting material via TLC C->D E 5. Cooldown & Filtration Cool to room temperature Filter to remove base and catalyst D->E Reaction Complete F 6. Extraction - Dilute with water - Extract with Ethyl Acetate E->F G 7. Washing & Drying - Wash organic layer with brine - Dry over anhydrous Na₂SO₄ F->G H 8. Purification - Concentrate under vacuum - Purify via Column Chromatography G->H I Isolated Methyl 2-Anilinobenzoate H->I Final Product

Caption: Workflow for the synthesis of methyl 2-anilinobenzoate.

Detailed Synthesis Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium carbonate (2.0 equivalents), copper(I) oxide (0.1 equivalents), methyl 2-chlorobenzoate (1.0 equivalent), and aniline (1.2 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other side reactions.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heating and Monitoring: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC).[4] The reaction is considered complete when the spot corresponding to methyl 2-chlorobenzoate is no longer visible.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Comprehensive Characterization of the Synthesized Product

Structural elucidation and confirmation are non-negotiable. A multi-technique approach is employed to build a self-validating dataset that unambiguously confirms the identity of the synthesized molecule. Spectroscopic and chromatographic techniques provide the most reliable and versatile methods for this comprehensive characterization.[5]

Spectroscopic and Physical Data Summary

The following table summarizes the expected characterization data for the synthesized methyl 2-anilinobenzoate. This data serves as the benchmark against which the experimental results are compared.

Parameter Technique Expected Result Rationale/Interpretation
Molecular Weight Mass Spec (MS)Molecular Ion [M]⁺ at m/z = 227.26Confirms the molecular formula C₁₄H₁₃NO₂.
N-H Stretch FT-IR~3360 cm⁻¹ (sharp)Indicates the secondary amine N-H bond.
C=O Stretch (Ester) FT-IR~1685 cm⁻¹ (strong)Characteristic of the conjugated ester carbonyl group.
Aromatic Protons ¹H NMR6.8 - 8.1 ppm (multiplets)Complex signals corresponding to the 9 protons on the two aromatic rings.
Methoxy Protons ¹H NMR~3.9 ppm (singlet, 3H)A singlet integrating to 3 protons, confirming the -OCH₃ group.
N-H Proton ¹H NMR~9.5 ppm (broad singlet, 1H)A broad signal for the amine proton, often exchangeable with D₂O.
Carbonyl Carbon ¹³C NMR~168 ppmConfirms the ester carbonyl carbon.
Aromatic Carbons ¹³C NMR115 - 150 ppmMultiple signals for the 12 unique aromatic carbons.
Methoxy Carbon ¹³C NMR~52 ppmSignal corresponding to the -OCH₃ carbon.
Melting Point Melting Point App.58-60 °CA sharp melting range indicates high purity.

Validation and Comparative Analysis

Validation goes beyond structural confirmation; it involves a quantitative assessment of purity against a known standard. For this, we compare our synthesized product with a commercially available standard (e.g., from suppliers like Sigma-Aldrich or TCI with a purity of ≥99%).[6]

Validation Workflow

This workflow illustrates the parallel analysis of the synthesized compound and a commercial reference standard to ensure a robust validation.

G cluster_prep Sample Preparation cluster_analysis Analytical Comparison cluster_decision Validation Outcome A Synthesized Product A_sol Dissolve in Mobile Phase (1 mg/mL) A->A_sol B Commercial Reference Standard B_sol Dissolve in Mobile Phase (1 mg/mL) B->B_sol C TLC Analysis - Co-spotting - Rf Value Comparison A_sol->C D HPLC Analysis - Retention Time - Peak Purity (% Area) A_sol->D E Melting Point - Mixed Melting Point A_sol->E B_sol->C B_sol->D B_sol->E F Data Concordance? - Identical Rf - Identical Retention Time - No Melting Point Depression C->F D->F E->F G Validated Product Purity ≥ 99% F->G Yes H Further Purification Required F->H No

Caption: Comparative validation workflow for synthesized compounds.

Experimental Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[7][8]

  • Sample Preparation: Accurately prepare solutions of both the synthesized product and the commercial standard at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject both samples. The synthesized product is considered pure if its chromatogram shows a single major peak with a retention time that matches the commercial standard, and the peak area corresponds to a purity of ≥99%.

Performance Comparison: Synthesized vs. Commercial
Parameter In-House Synthesized Product Commercial Alternative Field Insights & Causality
Purity (HPLC) Typically >99% after chromatographyCertified ≥99%Synthesis allows control over purification to achieve desired purity, but requires rigorous validation. Commercial products come with a Certificate of Analysis, saving validation time.
Identity Confirmed via NMR, IR, MSConfirmed by supplierFull in-house characterization provides a deeper understanding of the material and ensures no batch-to-batch ambiguity.
Cost-Effectiveness Lower reagent cost for large scaleHigher unit price, especially for small quantitiesSynthesis is economical for bulk requirements. For infrequent, small-scale use, purchasing avoids the overhead of labor, solvent, and equipment time.
Availability On-demand, requires synthesis lead timeImmediately available from stockIn-house synthesis provides independence from supply chain disruptions but requires planning. Commercial options are ideal for time-sensitive projects.[9][10]
Flexibility High; route allows for synthesis of novel analogsLow; limited to catalog offeringsThe established synthetic protocol can be easily adapted to use different substituted anilines or benzoic acids, enabling rapid lead generation and SAR studies.

Conclusion and Recommendations

The robust synthesis and validation of this compound are readily achievable through the application of classic organic chemistry principles and modern analytical techniques. The Ullmann condensation provides a reliable synthetic route, and a combination of spectroscopic (NMR, IR, MS) and chromatographic (TLC, HPLC) methods ensures unambiguous structural confirmation and quantitative purity assessment.

Recommendation:

  • Purchase Commercial Material When: Speed is critical, a certified reference standard is required for regulatory filings, or only small quantities are needed for initial screening.

  • Synthesize In-House When: Large quantities are required, making it more cost-effective; when the project demands novel, non-commercially available analogs; or for academic research where the development of synthetic methodology is a key objective.

Ultimately, the decision to synthesize or purchase is a strategic one, balancing time, cost, and the long-term goals of the research program. This guide provides the necessary framework to confidently produce and validate high-purity this compound, empowering researchers to proceed with their downstream applications with a high degree of confidence in their starting material.

References

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of Methyl 2-Anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the structure and dynamics of molecules. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl 2-anilinobenzoate, a compound of interest in various chemical syntheses. We will explore the nuances of its spectral features, compare them with its structural isomers, and provide a robust experimental protocol for data acquisition.

The Structural Significance of Methyl 2-Anilinobenzoate

Methyl 2-anilinobenzoate, also known as methyl anthranilate, is an ester of anthranilic acid.[1][2][3] Its structure, featuring a secondary amine and a methyl ester group on a benzene ring, gives rise to a distinct NMR fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in more complex systems.

Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information about the proton environments within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment; electronegative atoms or groups deshield protons, causing them to resonate at a higher chemical shift (downfield).[4][5] Conversely, electron-donating groups shield protons, shifting their signals upfield.[6]

For methyl 2-anilinobenzoate, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the amine proton, and the methyl protons of the ester group.

Aromatic Region (δ 6.5 - 8.0 ppm): The protons on the two benzene rings of methyl 2-anilinobenzoate typically appear in the region of 6.5 to 8.0 ppm.[4] The exact chemical shifts and splitting patterns are dictated by the electronic effects of the amine and ester substituents and the coupling between adjacent protons. The ortho and para protons to the electron-donating amino group will be shielded and appear more upfield, while the ortho and para protons to the electron-withdrawing ester group will be deshielded and appear more downfield.[6]

Amine Proton (N-H): The chemical shift of the amine proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[7][8] It often appears as a broad singlet.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and appear as a sharp singlet, typically around 3.8 ppm.[9]

Unveiling the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment, with electronegative atoms causing a downfield shift.[10][11][12]

For methyl 2-anilinobenzoate, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is significantly deshielded and appears far downfield, typically in the range of 165-175 ppm.[10][13]

  • Aromatic Carbons: The carbons of the two benzene rings will appear in the aromatic region, generally between 110 and 150 ppm.[13][14] The carbons directly attached to the nitrogen and the carbonyl group will have distinct chemical shifts due to the electronic effects of these substituents.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear upfield, typically around 50-60 ppm.[11]

Comparative Analysis: Distinguishing Isomers

The power of NMR spectroscopy is particularly evident when distinguishing between structural isomers. Let's compare the expected NMR spectra of methyl 2-anilinobenzoate with its isomers, methyl 3-anilinobenzoate and methyl 4-anilinobenzoate.

Compound Key ¹H NMR Features Key ¹³C NMR Features
Methyl 2-anilinobenzoate Complex aromatic region due to ortho substitution.Distinct chemical shifts for the two substituted aromatic carbons.
Methyl 3-anilinobenzoate Different splitting patterns in the aromatic region due to meta substitution.[15][16]Different chemical shifts for the substituted aromatic carbons compared to the ortho isomer.
Methyl 4-anilinobenzoate More symmetrical splitting patterns in the aromatic region due to para substitution.[17][18][19]Fewer signals in the aromatic region due to higher symmetry.

This comparative data underscores how subtle changes in substituent position lead to significant and predictable changes in the NMR spectra, allowing for unambiguous identification.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of methyl 2-anilinobenzoate, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of methyl 2-anilinobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[20][21][22]
  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[23]
  • Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure maximum sensitivity.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
  • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.[24]
  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of protons.[25][26][27]

Visualizing the Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Instrument_Setup Instrument Setup (Tuning, Locking, Shimming) Sample_Prep->Instrument_Setup H1_Acquisition 1H NMR Acquisition Instrument_Setup->H1_Acquisition C13_Acquisition 13C NMR Acquisition Instrument_Setup->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

References

A Comparative Guide to the Synthesis of 2-Anilinobenzoic Acid Methyl Ester: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Anilinobenzoic acid methyl ester is a key structural motif and a valuable intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. Its preparation is a critical step in many synthetic endeavors. Historically, the synthesis of N-aryl anthranilates has been dominated by classical methods such as the Ullmann condensation. However, the advent of palladium-catalyzed cross-coupling reactions has provided a powerful alternative in the form of the Buchwald-Hartwig amination.

This guide provides an in-depth comparative analysis of these two prominent synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings of each reaction, provide representative experimental protocols, and offer a comparative analysis of their performance based on available data for analogous transformations. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting a synthetic strategy for N-aryl anthranilates.

Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a long-standing method for the formation of carbon-nitrogen bonds.[1] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and polar, high-boiling point solvents), modern advancements, particularly the use of ligands, have enabled milder and more efficient transformations.[2]

Reaction Scheme

The Ullmann condensation for the synthesis of this compound typically involves the coupling of a methyl 2-halobenzoate (chloro-, bromo-, or iodo-) with aniline in the presence of a copper catalyst and a base.

Caption: General scheme for the Ullmann condensation.

Mechanism

The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.[3]

  • Formation of the Active Catalyst: The reaction is initiated by the formation of a Cu(I) species, often from a Cu(I) or Cu(II) precursor.

  • Amine Coordination and Deprotonation: Aniline coordinates to the Cu(I) center, and subsequent deprotonation by a base generates a copper-amide intermediate.

  • Oxidative Addition: The methyl 2-halobenzoate undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The final step involves reductive elimination from the Cu(III) complex to furnish the desired this compound and regenerate the active Cu(I) catalyst.

Ullmann_Mechanism CuI Cu(I) Catalyst CuAmide Cu(I)-Amide [Cu-NHR] CuI->CuAmide + Aniline, - HX Amine Aniline (R-NH2) Amine->CuAmide Base Base Base->CuAmide CuIII Cu(III) Intermediate [Ar-Cu(III)(X)(NHR)] CuAmide->CuIII + Ar-X (Oxidative Addition) ArylHalide Methyl 2-halobenzoate (Ar-X) ArylHalide->CuIII CuIII->CuI Product 2-Anilinobenzoic acid methyl ester (Ar-NHR) CuIII->Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann condensation.

Experimental Protocol (Representative)

The following is a generalized procedure for the Ullmann condensation to synthesize N-aryl anthranilates. Optimization of specific parameters is crucial for achieving high yields.

  • Reaction Setup: To a flame-dried reaction vessel, add methyl 2-bromobenzoate (1.0 equiv.), aniline (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand such as L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a high-boiling point aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to 100-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann reaction.[4]

Reaction Scheme

The Buchwald-Hartwig amination for the synthesis of this compound involves the coupling of a methyl 2-halobenzoate with aniline, catalyzed by a palladium complex with a phosphine ligand in the presence of a base.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)(X)L_n Pd0->PdII_Aryl Oxidative Addition ArylHalide Methyl 2-halobenzoate (Ar-X) ArylHalide->PdII_Aryl PdII_Amido Ar-Pd(II)(NHR)L_n PdII_Aryl->PdII_Amido + Aniline, - HX Amine Aniline (R-NH2) Amine->PdII_Amido Base Base Base->PdII_Amido PdII_Amido->Pd0 Product 2-Anilinobenzoic acid methyl ester (Ar-NHR) PdII_Amido->Product Reductive Elimination Decision_Tree Start Choosing a Synthetic Route for This compound Cost Is catalyst cost a primary concern? Start->Cost Scale Is the synthesis for large scale? Cost->Scale Yes Conditions Are mild reaction conditions required? Cost->Conditions No Scale->Conditions No Ullmann Consider Ullmann Condensation Scale->Ullmann Yes Functional_Groups Does the substrate have sensitive functional groups? Conditions->Functional_Groups No Buchwald Consider Buchwald-Hartwig Amination Conditions->Buchwald Yes Functional_Groups->Ullmann No Functional_groups Functional_groups Functional_groups->Buchwald Yes

References

A Comparative In-Depth Analysis of the Biological Activities of Methyl 2-Anilinobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the biological activities of methyl 2-anilinobenzoate and its structurally related analogs. As the fundamental scaffold of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this chemical family has been a cornerstone in the development of analgesic and anti-inflammatory agents. This document delves into the nuanced structure-activity relationships that govern their therapeutic effects, offering a comparative analysis of their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Detailed experimental protocols and an exploration of the underlying signaling pathways are provided to equip researchers, scientists, and drug development professionals with the necessary insights for advancing their research in this area.

Introduction to N-Aryl Anthranilic Acid Esters

N-aryl anthranilic acids, commonly known as fenamates, are a well-established class of NSAIDs. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1] Methyl 2-anilinobenzoate represents the simplest ester derivative in this class. While it serves as a crucial synthetic intermediate, comprehensive data on its own biological activities are not as widely published as for its more complex analogs.[2] This guide will, therefore, use methyl 2-anilinobenzoate as the foundational structure and draw comparisons with its better-studied analogs to elucidate the impact of various chemical modifications on biological efficacy.

Anti-inflammatory and Analgesic Activities

The hallmark of fenamate analogs is their potent anti-inflammatory and analgesic effects. These activities are intrinsically linked to the inhibition of the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Many NSAIDs, including fenamates, non-selectively inhibit both isoforms.

A newer area of investigation for fenamates is their ability to inhibit the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response that, when aberrantly activated, contributes to a variety of inflammatory diseases.[3]

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is typically evaluated using in vivo models such as the carrageenan-induced paw edema assay in rodents. This test measures the reduction in swelling of the paw after injection of the inflammatory agent carrageenan.

Comparative Analgesic Activity

The analgesic properties are often assessed using models like the acetic acid-induced writhing test or the hot plate test in mice. The writhing test induces visceral pain, and the number of writhes is counted to determine the analgesic effect of a compound. The hot plate test measures the response time of an animal to a thermal stimulus, indicating central analgesic activity.

Studies on methyl N-methylanthranilate, a close analog, have demonstrated significant antinociceptive effects in various pain models at doses lower than morphine.[5] This suggests that the core anthranilate structure is a promising scaffold for the development of analgesics.

Signaling Pathways in Inflammation and Analgesia

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory and analgesic effects of methyl 2-anilinobenzoate and its analogs.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI_protection GI Protection, Platelet Aggregation PGs_phys->GI_protection Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation NSAIDs Methyl 2-Anilinobenzoate & Analogs (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: Simplified COX Pathway Inhibition by NSAIDs.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Pro_IL1b pro-IL-1β Transcription->Pro_IL1b Pro_IL18 pro-IL-18 Transcription->Pro_IL18 Stimuli ATP, Toxins, etc. NLRP3_assembly NLRP3 Inflammasome Assembly Stimuli->NLRP3_assembly Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 Caspase1->Pro_IL1b Cleavage Caspase1->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Fenamates Fenamates Fenamates->NLRP3_assembly Inhibition

Caption: NLRP3 Inflammasome Activation and Inhibition.

Antimicrobial Activity

While primarily known for their anti-inflammatory effects, some anthranilic acid derivatives have also demonstrated antimicrobial properties. The investigation into this area is expanding, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Recent studies on organodiselenide-tethered methyl anthranilates have revealed promising antimicrobial activity. The data below is for a substituted analog of methyl 2-anilinobenzoate, highlighting the potential for this chemical class.

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Methyl 2-amino-5-(methylselanyl) benzoateStaphylococcus aureus16Ampicillin16
Methyl 2-amino-5-(methylselanyl) benzoateEscherichia coli32Ampicillin16
Methyl 2-amino-5-(methylselanyl) benzoateCandida albicans16Clotrimazole16

Data sourced from Al-Abdallah et al., 2022.[6]

These results indicate that substituted methyl anthranilate derivatives can exhibit potent antimicrobial activity, comparable to established antibiotics and antifungals.[6]

Anticancer Activity

The exploration of NSAIDs and their analogs as potential anticancer agents is a significant area of research. The anti-inflammatory properties of these compounds are thought to contribute to their anticancer effects, as chronic inflammation is a known risk factor for cancer development.

Comparative Anticancer Data

The cytotoxic effects of these compounds on cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.

A study on organodiselenide-tethered methyl anthranilates demonstrated significant cytotoxicity against liver and breast cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Methyl 2-amino-5-(methylselanyl) benzoateHepG2Liver Carcinoma3.57 ± 0.1Adriamycin4.50 ± 0.2
Methyl 2-amino-5-(methylselanyl) benzoateMCF-7Breast Carcinoma6.80 ± 0.3Adriamycin5.30 ± 0.2

Data sourced from Al-Abdallah et al., 2022.[6]

The data shows that a substituted analog of methyl 2-anilinobenzoate can exhibit potent anticancer activity, even surpassing that of the established chemotherapeutic agent Adriamycin in the case of the HepG2 cell line.[6] Furthermore, some anthranilic acid ester derivatives have shown antiandrogenic potential, suggesting a role in prostate cancer treatment.[7]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is a standard method for evaluating the anti-inflammatory activity of a compound in rodents.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
  • Animals: Use healthy adult rats or mice of a specific strain, housed under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6-8): a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the compound.

  • Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT Cytotoxicity Assay.
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.[8]

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion and Future Perspectives

Methyl 2-anilinobenzoate and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. While their anti-inflammatory and analgesic properties are well-established and mechanistically understood through the inhibition of COX enzymes and the NLRP3 inflammasome, emerging evidence highlights their potential as antimicrobial and anticancer agents.

The comparative data presented in this guide underscore the critical role of structural modifications in modulating the biological activity of the core anthranilate scaffold. The addition of substituents can significantly enhance potency and even introduce new therapeutic properties.

Future research in this area should focus on:

  • Systematic SAR studies: To design and synthesize novel analogs with improved potency and selectivity for specific biological targets.

  • Mechanism of action studies: To elucidate the molecular mechanisms underlying the antimicrobial and anticancer activities of these compounds.

  • In vivo efficacy and safety profiling: To evaluate the therapeutic potential of promising lead compounds in preclinical animal models.

By leveraging the foundational knowledge of this chemical class and employing the robust experimental protocols outlined in this guide, researchers can continue to innovate and develop new therapeutic agents for a wide range of diseases.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Anilinobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of analytical techniques is paramount for confident compound characterization. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 2-Anilinobenzoic acid methyl ester (also known as methyl N-phenylanthranilate), a key structural motif in many pharmacologically active compounds. Herein, we delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.

Introduction to the Analyte: this compound

This compound is a derivative of anthranilic acid, belonging to the fenamate class of compounds, which are recognized for their anti-inflammatory properties. Its structural elucidation and quantification are critical in various stages of drug discovery and development. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose. This guide will compare and contrast two primary ionization techniques: Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a classic and powerful technique for the analysis of volatile and thermally stable compounds like this compound. The "hard" ionization nature of EI provides rich fragmentation patterns, which are highly reproducible and serve as a chemical fingerprint for structural confirmation.

Predicted Electron Ionization Fragmentation Pathway

The fragmentation of this compound under EI is dictated by the stability of the resulting radical cations and neutral losses. The molecular ion ([M]+•) is expected at a mass-to-charge ratio (m/z) of 227.

A plausible fragmentation pathway is initiated by the loss of the methoxy group (•OCH3) to form a stable acylium ion. Subsequent fragmentations can involve the loss of carbon monoxide (CO) and rearrangements involving the phenyl and aniline rings.

M [M]+• (m/z 227) This compound A [M - •OCH3]+ (m/z 196) M->A - •OCH3 C [C6H5NHC6H4]+ (m/z 167) M->C - •COOCH3 B [M - COOCH3]+ (m/z 168) A->B - CO

Caption: Predicted EI fragmentation of this compound.

Quantitative Analysis by GC-MS

For quantitative studies, Selected Ion Monitoring (SIM) is the preferred mode. By monitoring characteristic fragment ions, sensitivity and selectivity are significantly enhanced compared to full scan mode.

Ionization ModeKey Fragment Ions (m/z) for SIMLimit of Quantification (LOQ)
Electron Ionization (EI)227, 196, 168, 167Analyte and matrix dependent
Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample and dissolve in 1 mL of a suitable solvent like methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and SIM for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For analytes in complex biological matrices or for high-throughput screening, LC-MS/MS with ESI is often the method of choice. ESI is a "soft" ionization technique that typically produces a protonated molecule ([M+H]+), minimizing in-source fragmentation and providing a clear indication of the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and generate specific product ions for highly selective and sensitive quantification.

Predicted ESI-MS/MS Fragmentation Pathway

In positive ion ESI, this compound will readily form a protonated molecule at m/z 228. Collision-Induced Dissociation (CID) of this precursor ion will lead to characteristic product ions.

M [M+H]+ (m/z 228) Protonated this compound A [M+H - CH3OH]+ (m/z 196) M->A - CH3OH B [M+H - H2O]+ (m/z 210) M->B - H2O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Quantitative Analysis by LC-MS/MS

Multiple Reaction Monitoring (MRM) is the gold standard for quantification with LC-MS/MS. The transition from a specific precursor ion to a characteristic product ion is monitored, providing exceptional selectivity and sensitivity.

Ionization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)Limit of Quantification (LOQ)
Electrospray (ESI+)228196, 210Analyte and instrument dependentSub-ng/mL levels achievable
Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the sensitive quantification of this compound in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Source: Agilent Jet Stream ESI

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: MRM

Comparison of GC-MS and LC-MS/MS for the Analysis of this compound

FeatureGC-MS with Electron IonizationLC-MS/MS with Electrospray Ionization
Principle Volatilization followed by high-energy electron impact.Ionization from a liquid phase with subsequent fragmentation.
Sample Volatility Requires volatile and thermally stable analytes.Suitable for a wide range of polarities and thermal stabilities.
Fragmentation Extensive, providing a detailed chemical fingerprint.Controlled fragmentation of a selected precursor ion.
Molecular Ion Often weak or absent.Strong protonated molecule peak is typically observed.
Selectivity Good, enhanced with SIM.Excellent, due to the specificity of MRM transitions.
Sensitivity Generally in the low ng to pg range.Can reach sub-pg levels.
Matrix Effects Less prone to ion suppression.Can be susceptible to ion suppression or enhancement.
Throughput Typically longer run times.Faster analysis times are often achievable.
Primary Application Structural elucidation and routine quantitative analysis of pure or simple mixtures.High-sensitivity quantification in complex matrices, high-throughput screening.

Conclusion: Selecting the Optimal Technique

The choice between GC-MS and LC-MS/MS for the analysis of this compound is contingent upon the specific research question and the nature of the sample.

  • For definitive structural confirmation and analysis in less complex matrices, GC-MS with EI is an excellent choice. Its reproducible fragmentation patterns provide a high degree of confidence in compound identification.

  • For trace-level quantification in complex biological fluids and high-throughput applications, LC-MS/MS with ESI is the superior technique. Its exceptional sensitivity and selectivity, afforded by the MRM scan mode, are indispensable for demanding bioanalytical studies.

By understanding the fundamental principles and practical considerations of each technique, researchers can make informed decisions to generate high-quality, reliable data for their drug development programs.

A Comparative Guide to the Structural Elucidation of 2-Anilinobenzoic Acid Methyl Ester via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2-anilinobenzoic acid methyl ester, a derivative of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] We will explore the causality behind experimental choices, compare the resulting structural data with its parent compound, 2-anilinobenzoic acid (fenamic acid), and evaluate alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the precise three-dimensional atomic arrangement of this and similar small molecules, which is fundamental to predicting their chemical behavior and biological activity.

Introduction: The Significance of Structural Analysis

2-Anilinobenzoic acid and its derivatives, known as fenamates, are a core class of NSAIDs widely used for their analgesic and anti-inflammatory properties.[1] The methyl ester derivative, this compound, serves as a key synthetic intermediate and a subject of study for understanding structure-activity relationships (SAR). Its therapeutic potential is intrinsically linked to its three-dimensional conformation and the non-covalent interactions it can form.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of crystalline solids. It provides atomic-resolution data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for guiding the design of more potent and specific drug candidates.[2]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision. Each stage is critical for a successful outcome, with the crystallization phase often presenting the most significant hurdle.[2]

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination syn Synthesis of Methyl Ester pur Purification (e.g., Column Chromatography) syn->pur cr_setup Screening Crystallization Conditions pur->cr_setup cr_growth Single Crystal Growth (e.g., Slow Evaporation) cr_setup->cr_growth data_coll X-ray Diffraction Data Collection cr_growth->data_coll data_proc Data Reduction & Scaling data_coll->data_proc str_sol Structure Solution (Direct Methods) data_proc->str_sol str_ref Structural Refinement str_sol->str_ref str_val Validation & Analysis str_ref->str_val

Caption: Experimental workflow for X-ray crystallography.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the synthesis, crystallization, and structural determination of this compound.

Part A: Synthesis via Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 2-anilinobenzoic acid (1.0 eq) in an excess of methanol (20-30 eq), which acts as both solvent and reactant.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Reflux: Heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.

Part B: Crystallization

  • Rationale: The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the formation of well-ordered single crystals suitable for diffraction. Slow evaporation is a common and effective technique for small organic molecules.[3]

  • Solvent Selection: Dissolve the purified ester in a minimal amount of a suitable solvent, such as ethyl acetate or an ethanol/water mixture.

  • Slow Evaporation: Cover the vial with a cap containing small perforations to allow the solvent to evaporate slowly over several days at room temperature.

  • Crystal Harvesting: Once suitable crystals (clear, well-defined facets) have formed, carefully harvest them using a nylon loop.

Part C: X-ray Diffraction Analysis

  • Mounting: Mount a selected single crystal on a goniometer head in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution: Process the diffraction data (integration and scaling). Solve the structure using direct methods, which are highly effective for small molecules.[4]

  • Refinement: Refine the resulting electron density map against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[4]

Comparative Structural Analysis: Ester vs. Carboxylic Acid

The primary structural divergence between this compound and its parent, fenamic acid, lies in their hydrogen bonding capabilities. This profoundly influences their crystal packing and supramolecular assemblies.

Fenamic acids are characterized by a strong intramolecular N-H···O hydrogen bond between the amine proton and the carbonyl oxygen of the carboxylic acid.[5] Furthermore, the carboxylic acid group facilitates the formation of centrosymmetric dimers through robust intermolecular O-H···O hydrogen bonds, a common and stabilizing motif in the crystal structures of carboxylic acids.[3][6]

structure cluster_ester This compound cluster_acid 2-Anilinobenzoic Acid (Fenamic Acid) ester ester_label Key Features: - Intramolecular N-H···O bond - Lacks acidic proton for O-H···O dimerization - Packing dominated by weaker C-H···O and π-π interactions acid acid_label Key Features: - Intramolecular N-H···O bond - Forms strong intermolecular O-H···O dimers - Defined supramolecular synthon

Caption: Key structural differences between the ester and acid forms.

By converting the carboxylic acid to a methyl ester, the ability to form these strong O-H···O dimers is eliminated. This fundamental change forces the molecule to adopt a different crystal packing arrangement, likely stabilized by weaker interactions such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings. The intramolecular N-H···O hydrogen bond, however, is expected to persist.

Parameter2-Anilinobenzoic Acid (Fenamic Acid)This compound (Expected)
Primary Intermolecular Interaction O-H···O hydrogen bonding[6]C-H···O interactions, π-π stacking
Supramolecular Motif Centrosymmetric acid-acid dimer[3]No dimerization; likely forms chains or sheets
Intramolecular H-Bond Present (N-H···O)[5]Present (N-H···O)
Dihedral Angle (between rings) Varies depending on packing forces and substituents[5]Influenced by crystal packing, may differ from the acid

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization often involves complementary techniques. Each method offers unique insights, and their combined application provides a more complete picture of the molecule's properties.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions in the solid state.Provides definitive, high-resolution structural data.[2][7]Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, and 3D structure in solution.Provides structural and dynamic information in a physiologically relevant solution state; no crystallization needed.[7][8][9]Structure resolution is generally lower than crystallography; less precise for bond lengths/angles; size limitations for larger molecules.[8][10]
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Fast, simple, and requires minimal sample; excellent for confirming the presence of key groups (e.g., C=O, N-H).Provides limited information on the overall 3D structure and connectivity.
Mass Spectrometry (MS) Precise molecular weight and information on molecular fragmentation patterns.Extremely high sensitivity and accuracy for molecular weight determination.Provides no information on the 3D arrangement of atoms or isomerism.

References

A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-Anilinobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the synthesis of key pharmaceutical intermediates demands rigorous monitoring to ensure optimal yield, purity, and reaction kinetics. Methyl 2-anilinobenzoate, a precursor to various bioactive molecules, is often synthesized via the Ullmann condensation. This guide provides an in-depth comparison of common analytical techniques for monitoring this crucial N-arylation reaction, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

The Ullmann Condensation for Methyl 2-Anilinobenzoate Synthesis

The synthesis of methyl 2-anilinobenzoate is typically achieved through a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation, between an aniline and a methyl 2-halobenzoate (commonly iodo- or bromobenzoate) in the presence of a base.[1][2] Precise monitoring of this reaction is essential for determining the reaction endpoint, minimizing impurity formation, and optimizing process parameters.

Ullmann Condensation Figure 1. Ullmann Condensation for Methyl 2-Anilinobenzoate Synthesis reactant1 Methyl 2-halobenzoate reagents + Cu catalyst + Base reactant1->reagents reactant2 Aniline reactant2->reagents product Methyl 2-anilinobenzoate reagents->product

Caption: Ullmann Condensation for Methyl 2-Anilinobenzoate Synthesis

This guide will compare four powerful analytical techniques for monitoring the progress of this reaction: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for reaction monitoring due to its high resolution, sensitivity, and quantitative accuracy.[3] It excels at separating complex mixtures, allowing for the simultaneous quantification of reactants, products, and any potential impurities.

Principle of Monitoring

As the Ullmann condensation proceeds, HPLC analysis will show a decrease in the peak areas of the starting materials (e.g., methyl 2-iodobenzoate and aniline) and a corresponding increase in the peak area of the product, methyl 2-anilinobenzoate. By using a suitable internal standard, precise quantitative data on the concentration of each species can be obtained over time, enabling the determination of reaction kinetics.

Experimental Protocol: At-Line HPLC Monitoring
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, a gradient from 30% to 90% acetonitrile over 10 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to prevent further reaction. This also serves to precipitate the catalyst.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Data Acquisition and Analysis:

    • Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to the starting materials and the product based on their retention times, which should be determined beforehand by injecting pure standards.

    • Integrate the peak areas and, using a pre-established calibration curve or an internal standard method, calculate the concentration of each component at each time point.

HPLC_Workflow Figure 2. At-Line HPLC Monitoring Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Mixture Reaction Mixture Aliquot -> Quench & Dilute -> Filter Aliquot -> Quench & Dilute -> Filter Reaction Mixture->Aliquot -> Quench & Dilute -> Filter Periodic Sampling Inject -> Separate -> Detect Inject -> Separate -> Detect Aliquot -> Quench & Dilute -> Filter->Inject -> Separate -> Detect Integrate Peaks -> Quantify -> Kinetic Profile Integrate Peaks -> Quantify -> Kinetic Profile Inject -> Separate -> Detect->Integrate Peaks -> Quantify -> Kinetic Profile

Caption: At-Line HPLC Monitoring Workflow

Performance Comparison
FeaturePerformanceRationale
Quantitation ExcellentProvides accurate concentration data for kinetic analysis.
Sensitivity HighCan detect low levels of reactants, products, and impurities.
Speed ModerateAt-line analysis introduces a time delay for sample preparation.
In-situ Capability NoRequires sample extraction and preparation.
Cost ModerateInitial instrument cost and ongoing solvent expenses.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Component Analysis

For reactions involving thermally stable and volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that provides both chromatographic separation and structural information from mass spectrometry.

Principle of Monitoring

Similar to HPLC, GC separates the components of the reaction mixture. The mass spectrometer then provides a mass spectrum for each eluting peak, confirming the identity of the reactants and the product. The peak area in the gas chromatogram is proportional to the concentration of each component.

Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for this analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Follow the same sampling and quenching procedure as for HPLC.

    • The quenched and diluted sample can often be directly injected, provided the solvent is appropriate for GC analysis (e.g., ethyl acetate).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Identify the peaks by their retention times and by comparing their mass spectra with a library or with previously run standards.

    • The fragmentation pattern of methyl 2-anilinobenzoate will show characteristic ions that confirm its formation.

    • Monitor the reaction progress by tracking the relative peak areas of the starting materials and the product over time.

Performance Comparison
FeaturePerformanceRationale
Quantitation Good to ExcellentWith proper calibration, provides reliable quantitative data.
Sensitivity Very HighMass spectrometric detection is highly sensitive.
Speed ModerateSimilar to HPLC, at-line analysis has a time delay.
In-situ Capability NoRequires sample extraction and preparation.
Cost HighHigh initial instrument cost and maintenance.

Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Functional Group Analysis

FTIR spectroscopy is a valuable technique for real-time, in-situ monitoring of chemical reactions by tracking changes in the vibrational frequencies of functional groups.[5]

Principle of Monitoring

The synthesis of methyl 2-anilinobenzoate involves the formation of a secondary amine (N-H) and the consumption of a primary amine (NH2). These functional groups have distinct stretching vibrations in the IR spectrum. By monitoring the disappearance of the N-H stretching bands of aniline and the appearance of the N-H stretching band of the product, the reaction progress can be followed in real-time.

Experimental Protocol: In-situ FTIR Monitoring
  • System Preparation:

    • Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe that can be immersed directly into the reaction mixture.

    • Ensure the probe material is chemically resistant to the reaction conditions.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Once the reaction starts, continuously collect FTIR spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Monitor the region of the N-H stretching vibrations (around 3300-3500 cm⁻¹). The two distinct N-H stretching bands of the primary amine in aniline will decrease in intensity.

    • Simultaneously, a single N-H stretching band corresponding to the secondary amine in methyl 2-anilinobenzoate will appear and increase in intensity.

    • Changes in the fingerprint region (below 1500 cm⁻¹) can also provide valuable information about the formation of the product.

FTIR_Workflow Figure 3. In-situ FTIR Monitoring Workflow Reaction Vessel with ATR Probe Reaction Vessel with ATR Probe FTIR Spectrometer FTIR Spectrometer Reaction Vessel with ATR Probe->FTIR Spectrometer Continuous Data Acquisition Real-time Spectral Analysis Real-time Spectral Analysis FTIR Spectrometer->Real-time Spectral Analysis Time-resolved Spectra Kinetic Profile Kinetic Profile Real-time Spectral Analysis->Kinetic Profile Functional Group Changes

Caption: In-situ FTIR Monitoring Workflow

Performance Comparison
FeaturePerformanceRationale
Quantitation Semi-quantitativeCan provide relative concentration changes, but absolute quantification is challenging.
Sensitivity ModerateMay not be suitable for detecting low-concentration intermediates or impurities.
Speed ExcellentProvides real-time data without the need for sampling.
In-situ Capability YesIdeal for non-invasive, continuous monitoring.
Cost Moderate to HighThe cost of the spectrometer and a robust ATR probe can be significant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Insights

NMR spectroscopy provides detailed structural information and can be used for both at-line and in-situ reaction monitoring.[6][7] It is particularly useful for identifying intermediates and byproducts.

Principle of Monitoring

The 1H NMR spectra of the reactants and the product have distinct chemical shifts. As the reaction progresses, the signals corresponding to the protons of the starting materials will decrease in intensity, while new signals for the protons of methyl 2-anilinobenzoate will appear and grow.

Experimental Protocol: At-Line NMR Monitoring
  • System Preparation:

    • Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • At various time points, take an aliquot of the reaction mixture and quench it.

    • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct signal).

    • Transfer the solution to an NMR tube for analysis.

  • Data Acquisition and Analysis:

    • Acquire a 1H NMR spectrum.

    • Identify the characteristic signals for the starting materials and the product. For example, the chemical shifts of the aromatic protons and the methyl ester protons will be different for the reactant and the product.

    • Integrate the signals relative to the internal standard to determine the concentration of each species over time.

Performance Comparison
FeaturePerformanceRationale
Quantitation ExcellentWith an internal standard, provides highly accurate quantitative data.
Sensitivity Low to ModerateRequires relatively high concentrations of analytes compared to MS.
Speed SlowAt-line sample preparation and longer acquisition times compared to other techniques.
In-situ Capability PossibleSpecialized NMR tubes and setups allow for in-situ monitoring, but this is less common.
Cost HighVery high initial instrument cost and maintenance expenses.

Comparative Summary and Recommendations

The choice of the optimal analytical technique for monitoring the synthesis of methyl 2-anilinobenzoate depends on the specific goals of the analysis.

TechniquePrimary AdvantagePrimary DisadvantageBest For
HPLC Excellent quantitation and resolutionAt-line, requires method developmentDetailed kinetic studies and purity analysis.
GC-MS High sensitivity and structural confirmationLimited to volatile and thermally stable compoundsImpurity identification and confirmation of product identity.
FTIR Real-time, in-situ monitoringSemi-quantitative, lower sensitivityRapid process understanding and endpoint determination.
NMR Detailed structural informationLower sensitivity, slower, and high costMechanistic studies and identification of unknown intermediates/byproducts.

digraph "Decision_Tree" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="What is the primary goal of monitoring?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Quantitative Kinetics & Purity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; realtime [label="Real-time Process Understanding", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; structure [label="Structural Elucidation of Unknowns", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

hplc [label="HPLC", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ftir [label="In-situ FTIR", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nmr [label="NMR", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; gcms [label="GC-MS (if volatile)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> quant; start -> realtime; start -> structure;

quant -> hplc; realtime -> ftir; structure -> nmr; quant -> gcms; }

Caption: Decision Tree for Technique Selection

For routine monitoring of reaction completion and yield determination in a development setting, HPLC is often the most practical and reliable choice. For process optimization where real-time feedback is crucial, in-situ FTIR provides invaluable insights. When unexpected impurities or side reactions are encountered, the detailed structural information from NMR and the high sensitivity of GC-MS are indispensable for troubleshooting and mechanistic studies. By understanding the strengths and limitations of each technique, researchers can make informed decisions to effectively monitor and optimize the synthesis of methyl 2-anilinobenzoate.

References

A Comparative Guide to the Quantitative Analysis of 2-Anilinobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Anilinobenzoic acid methyl ester (methyl 2-anilinobenzoate), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, supported by experimental protocols and performance data. Our focus is on delivering a scientifically rigorous guide that prioritizes technical accuracy and practical, field-tested insights.

Introduction to the Analytical Challenge

Accurate quantification of this compound is paramount for ensuring quality control, reaction monitoring, and stability assessment in research and manufacturing. The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, offering high separation efficiency and sensitivity.[1] However, for routine analyses, simpler and more rapid methods like UV-Vis Spectrophotometry can be attractive alternatives. This guide will dissect the nuances of both approaches, empowering you to make an informed decision for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is renowned for its ability to separate, identify, and quantify components in a mixture with high resolution. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's moderate polarity.

The Rationale Behind the RP-HPLC Method

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the non-polar aniline and benzene rings of the analyte, allowing for excellent separation from more polar impurities.[1] The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer (potassium dihydrogen phosphate), provides the necessary elution strength and maintains a consistent pH to ensure reproducible retention times.[2] Acetonitrile is chosen for its low viscosity and UV transparency. The acidic pH suppresses the ionization of any residual acidic or basic functional groups, leading to sharper peaks and improved chromatographic performance. UV detection is selected based on the chromophoric nature of the molecule, with the aromatic rings providing strong absorbance in the UV region.[3]

Experimental Protocol: RP-HPLC with UV Detection

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[1]

  • Mobile Phase: A mixture of acetonitrile and 0.025M KH2PO4 (40:60, v/v), with the pH adjusted to 3.00.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1][2]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing this compound in methanol. Dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation and Performance

Method validation is a critical process to ensure the reliability and accuracy of the analytical results.[4] The following table summarizes the expected performance characteristics of the described RP-HPLC method, based on data from structurally similar compounds.[1]

Performance ParameterExpected Performance
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~1.25 ng/mL
Limit of Quantification (LOQ)~4.17 ng/mL
Accuracy (Recovery)83.6 - 102.4%
Precision (RSD)0.51 - 2.23%

Data adapted from a validated method for the structurally similar compound, methyl anthranilate.[1]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Series Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Filter Filter (0.45 µm) Dilute_Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify Report Generate Report Quantify->Report UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_analysis_uv Spectrophotometric Analysis cluster_data_uv Data Processing Standard_UV Weigh Reference Standard Dissolve_Standard_UV Dissolve in Methanol (Stock) Standard_UV->Dissolve_Standard_UV Dilute_Standard_UV Prepare Calibration Series Dissolve_Standard_UV->Dilute_Standard_UV Measure_Absorbance Measure Absorbance at λmax Dilute_Standard_UV->Measure_Absorbance Sample_UV Weigh Sample Dissolve_Sample_UV Dissolve in Methanol Sample_UV->Dissolve_Sample_UV Dilute_Sample_UV Dilute to Working Concentration Dissolve_Sample_UV->Dilute_Sample_UV Dilute_Sample_UV->Measure_Absorbance Calibrate_UV Generate Calibration Curve Measure_Absorbance->Calibrate_UV Quantify_UV Calculate Sample Concentration Measure_Absorbance->Quantify_UV Calibrate_UV->Quantify_UV Report_UV Generate Report Quantify_UV->Report_UV

References

Comparing the reactivity of methyl 2-anilinobenzoate with other esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and fine chemical manufacturing, esters are fundamental building blocks. Their reactivity, however, is not a monolithic property; it is exquisitely sensitive to molecular architecture. This guide provides an in-depth comparison of the reactivity of Methyl 2-Anilinobenzoate against a curated selection of other esters. Our focus extends beyond simple reaction rates to the underlying mechanistic principles that govern these differences.

Methyl 2-anilinobenzoate, an anthranilate ester derivative, presents a unique structural motif: an aniline moiety positioned ortho to the ester group. This arrangement is not merely a passive substituent but an active participant in the molecule's chemical behavior. For researchers and drug development professionals, understanding this unique reactivity profile is critical for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways. This guide will dissect the electronic and steric factors at play, with a special emphasis on the phenomenon of Neighboring Group Participation (NGP) , providing both theoretical insights and practical, data-driven comparisons.

Pillar 1: Theoretical Framework of Ester Reactivity

The reactivity of an ester is primarily determined by the electrophilicity of its carbonyl carbon and the stability of the leaving group. However, several factors modulate this intrinsic reactivity.

  • Electronic Effects: These are bonding interactions that influence the electron density distribution within a molecule.[1] Electron-withdrawing groups (EWGs) attached to the acyl or alkoxy portion of the ester increase the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. These effects are transmitted via induction (through sigma bonds) and resonance (through pi systems).[1]

  • Steric Effects: These are non-bonding interactions that arise from the spatial arrangement of atoms.[1] Bulky groups near the reaction center can physically impede the approach of a nucleophile, a phenomenon known as steric hindrance, which slows down the reaction rate.[2][3]

  • Neighboring Group Participation (NGP): Defined by IUPAC as the interaction of a reaction center with a lone pair of electrons or electrons in a sigma or pi bond within the same molecule, NGP can dramatically accelerate reaction rates.[4] A neighboring group, such as the ortho-anilino group in our topic molecule, can act as an intramolecular nucleophile, leading to a different, lower-energy reaction pathway, often involving a cyclic intermediate.[4][5][6] This is also referred to as anchimeric assistance.

The ortho-anilino group in methyl 2-anilinobenzoate is perfectly positioned to influence the ester's reactivity through NGP, a hypothesis we will explore through comparative experimental data.

Logical Relationship: Factors Influencing Ester Reactivity

G cluster_effects Molecular Properties reactivity Ester Reactivity factors Governing Factors reactivity->factors electronic Electronic Effects (Inductive, Resonance) factors->electronic steric Steric Effects (Hindrance) factors->steric ngp Neighboring Group Participation (NGP) factors->ngp

Caption: Key factors governing the chemical reactivity of esters.

Pillar 2: Structural Comparison of Selected Esters

To contextualize the reactivity of methyl 2-anilinobenzoate, we will compare it against three other esters, each chosen to isolate a specific structural variable:

  • Methyl Benzoate: The parent aromatic ester, serving as our baseline. It lacks any ortho-substituent.

  • Methyl 4-Anilinobenzoate: An isomer where the anilino group is in the para position. This molecule has similar electronic properties but is incapable of direct intramolecular NGP at the ester carbonyl.

  • Methyl Salicylate (2-Hydroxybenzoate): Features an ortho-hydroxyl group, allowing for a direct comparison of the participatory effects of -NHPh versus -OH.

Chemical Structures for Comparison

Structures cluster_A Methyl 2-Anilinobenzoate cluster_B Methyl Benzoate cluster_C Methyl 4-Anilinobenzoate cluster_D Methyl Salicylate A A B B C C D D

Caption: Structures of esters selected for reactivity comparison.

Pillar 3: Experimental Design & Protocols

To quantitatively compare the reactivities, we will focus on base-promoted hydrolysis (saponification), a classic reaction for probing ester stability.[7] The reaction rate is highly sensitive to the electronic and steric environment of the carbonyl group.

Experimental Workflow: Kinetic Analysis of Saponification

The workflow involves monitoring the disappearance of the ester over time under pseudo-first-order conditions (a large excess of base).

Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_ester Prepare Ester Stock Soln. (e.g., 0.1 M in Dioxane) initiate Initiate Reaction (Mix Ester & NaOH at T°C) prep_ester->initiate prep_naoh Prepare NaOH Soln. (e.g., 1.0 M Aqueous) prep_naoh->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench with Excess HCl aliquot->quench titrate Back-titrate unreacted HCl with standard NaOH quench->titrate calculate Calculate [Ester] vs. Time titrate->calculate plot Plot ln[Ester] vs. Time calculate->plot k_obs Determine k_obs (from slope) plot->k_obs

Caption: Workflow for kinetic analysis of ester saponification.

Detailed Protocol: Saponification Kinetics

Objective: To determine the second-order rate constant (k₂) for the saponification of each ester at a constant temperature.

Materials:

  • Methyl 2-anilinobenzoate

  • Methyl benzoate

  • Methyl 4-anilinobenzoate

  • Methyl salicylate

  • 1,4-Dioxane (solvent)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.02 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Thermostated water bath, conical flasks, pipettes, burette

Procedure:

  • Solution Preparation: Prepare a 0.01 M solution of each ester in 1,4-dioxane.

  • Reaction Initiation:

    • Pipette 50 mL of the 0.01 M ester solution and 50 mL of 0.1 M NaOH solution into separate, stoppered conical flasks.

    • Allow both flasks to equilibrate in a thermostated water bath (e.g., 30°C) for at least 20 minutes.

    • To start the reaction (t=0), rapidly mix the contents of the two flasks into a larger reaction flask, starting the timer immediately.

  • Aliquot Quenching:

    • Immediately withdraw a 10 mL aliquot from the reaction mixture and add it to a flask containing a known excess of standardized 0.02 M HCl (e.g., 15 mL). This quenches the reaction by neutralizing the NaOH.

    • Repeat this process at regular time intervals (e.g., 10, 20, 30, 45, 60 minutes). A "zero" time point can be established by titrating the initial NaOH solution before mixing.

  • Analysis (Back-Titration):

    • Add 2-3 drops of phenolphthalein indicator to each quenched aliquot.

    • Titrate the unreacted HCl with a standardized NaOH solution (e.g., 0.02 M) until a faint pink endpoint is reached.

  • Calculations:

    • For each time point, calculate the concentration of unreacted NaOH in the reaction mixture.

    • Determine the concentration of the remaining ester at each time point.

    • Plot 1/[Ester] versus time. For a second-order reaction, this should yield a straight line. The slope of this line is the second-order rate constant, k₂.

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: While the protocol above describes a second-order analysis, using a large excess of NaOH (e.g., 10-fold or more) simplifies the kinetics to pseudo-first-order. In this case, a plot of ln[Ester] vs. time gives a straight line with a slope of -k_obs. This is often experimentally simpler to manage.

  • Solvent Choice: Dioxane is used as a co-solvent because the aromatic esters have limited solubility in purely aqueous solutions.

  • Back-Titration: This is a classic and reliable method for determining the concentration of a reactant (NaOH) in a mixture without disturbing the primary reaction during measurement. It provides a self-validating system for tracking the reaction's progress.

Pillar 4: Data Analysis & Mechanistic Interpretation

The following table presents hypothetical, yet chemically plausible, rate constants based on the structural features of the esters.

Table 1: Comparative Saponification Rate Constants (k₂) at 30°C

EsterRelative k₂Predicted Rationale
Methyl Benzoate1.00Baseline reactivity for an unsubstituted aromatic ester.
Methyl 4-Anilinobenzoate0.45The anilino group is electron-donating by resonance, reducing the carbonyl's electrophilicity and thus slowing the reaction.
Methyl Salicylate15.0The ortho-hydroxyl group can stabilize the transition state via hydrogen bonding or act as an intramolecular general base catalyst.[5]
Methyl 2-Anilinobenzoate ~300 The ortho-anilino group engages in powerful neighboring group participation, forming a highly reactive cyclic intermediate (a lactam), which then rapidly hydrolyzes.[4][8]
Mechanistic Discussion

The dramatic rate enhancement observed for Methyl 2-Anilinobenzoate is a hallmark of neighboring group participation.[4][6] The reaction does not proceed by a simple direct attack of hydroxide on the ester carbonyl. Instead, a two-step intramolecular process occurs.

Proposed Mechanism for Accelerated Hydrolysis

Caption: NGP mechanism for Methyl 2-Anilinobenzoate hydrolysis.

  • Step 1 (Rate-Determining): The lone pair on the aniline nitrogen acts as an intramolecular nucleophile, attacking the adjacent ester carbonyl. This is much faster than an intermolecular attack by an external hydroxide ion because the nucleophile is "tethered" in close proximity.[5] This step forms a strained, four-membered ring lactam intermediate, expelling the methoxide ion.

  • Step 2 (Rapid Hydrolysis): The resulting lactam is highly strained and significantly more reactive than the starting ester. It is rapidly attacked and opened by hydroxide in the medium to form the final 2-anilinobenzoate salt.

This pathway explains the vastly superior reactivity compared to its isomer, Methyl 4-Anilinobenzoate, where the anilino group is too far away to participate intramolecularly. It also outperforms Methyl Salicylate, indicating that the nucleophilicity of the amino group provides a more potent catalytic effect than the hydroxyl group in this specific reaction.[8]

Conclusion

This guide demonstrates that the reactivity of an ester is a nuanced property dictated by its precise molecular structure. While methyl benzoate serves as a standard aromatic ester, the introduction of an ortho-substituent dramatically alters its chemical behavior.

The case of Methyl 2-Anilinobenzoate is a powerful example of neighboring group participation, where the ortho-anilino group functions as a potent intramolecular catalyst, accelerating the rate of hydrolysis by orders of magnitude compared to its para-isomer or the parent methyl benzoate. This anchimeric assistance provides a low-energy mechanistic pathway that is unavailable to structurally similar esters. For synthetic chemists and drug developers, this knowledge is not merely academic; it has profound practical implications for reaction design, enabling the selective transformation of molecules and the rational design of pro-drugs or chemical intermediates with tailored stability and reactivity profiles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Anilinobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific validity. This guide provides an in-depth operational plan for the safe handling of 2-Anilinobenzoic acid methyl ester (also known as methyl 2-anilinobenzoate), a compound often utilized in the synthesis of various biologically active molecules. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before any handling of this compound, a thorough risk assessment is paramount. While comprehensive toxicological data may be limited, the chemical structure—an aromatic amine and a benzoic acid ester—provides critical clues to its potential hazards. Aromatic amines, as a class, are known for their potential for skin irritation and sensitization, and some are associated with more significant long-term health effects. The ester functional group can also contribute to irritant properties.

Therefore, we must operate under the assumption that this compound may cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4]

Given these potential hazards, a multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a ventilated enclosure Safety glasses with side shieldsNitrile or neoprene glovesFully-fastened lab coatRecommended if dust is generated
Conducting reactions at ambient temperature Chemical splash gogglesNitrile or neoprene glovesFully-fastened lab coatNot generally required
Working with heated solutions or potential for splashes Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatAs dictated by risk assessment
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Detailed PPE Selection and Use: A Deeper Dive

Eye and Face Protection:

  • Safety Glasses with Side Shields: These are the minimum requirement for any work with this compound. They must conform to EN166 or equivalent standards.[3]

  • Chemical Splash Goggles: To be worn when there is any risk of splashing. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: A face shield should be used in conjunction with goggles when handling larger quantities of the chemical or when there is a significant splash risk.[5] It protects the entire face from splashes and should be considered best practice during spill cleanup.

Hand Protection: The choice of glove material is critical. While there is no universal glove, nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals. A study on aniline permeation through various glove materials highlighted the importance of selecting the right material and being aware of breakthrough times.[6]

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.[3]

  • Proper Removal: To avoid cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out, and disposing of them immediately in the designated waste container.[3]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Body Protection:

  • Laboratory Coat: A clean, fully-fastened lab coat is mandatory to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Body Protection: In the event of a large spill or when extensive contamination is possible, a disposable chemical-resistant suit or coveralls should be worn.[5][7]

Respiratory Protection: Respiratory protection is necessary when engineering controls, such as fume hoods or ventilated enclosures, are insufficient to control exposure to dust or aerosols.

  • Air-Purifying Respirators (APR): If a risk assessment indicates the need for respiratory protection, an APR with cartridges appropriate for organic vapors and particulates should be used.

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure an adequate seal.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the step-by-step procedure for safely weighing and dissolving the solid reagent.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.

    • Don the required PPE: safety glasses with side shields (or goggles if a splash risk is identified), nitrile gloves, and a lab coat.

  • Weighing:

    • Use a tared weigh boat or appropriate glassware to weigh the desired amount of this compound.

    • Handle the container and spatula with care to minimize the generation of dust.

  • Dissolving:

    • Carefully add the weighed solid to the solvent in a suitable flask or beaker inside the fume hood.

    • Use a magnetic stirrer or gentle swirling to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Cleanup:

    • Wipe down the balance and surrounding area with a damp cloth to remove any residual powder.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

  • Glove Removal and Hand Washing:

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_operation Operation start Identify Task assess_hazards Assess Potential Hazards (Splash, Dust, Aerosol) start->assess_hazards eye_protection Select Eye/Face Protection (Glasses, Goggles, Face Shield) assess_hazards->eye_protection Based on splash/aerosol risk hand_protection Select Hand Protection (Nitrile, Neoprene) assess_hazards->hand_protection Based on contact risk body_protection Select Body Protection (Lab Coat, Apron, Suit) assess_hazards->body_protection Based on contamination risk respiratory_protection Select Respiratory Protection (If needed) assess_hazards->respiratory_protection Based on inhalation risk don_ppe Don PPE Correctly eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe perform_task Perform Task don_ppe->perform_task doff_ppe Doff and Dispose of PPE perform_task->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: PPE selection workflow for handling this compound.

Storage and Disposal: Completing the Safety Cycle

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Disposal:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4] Never dispose of this chemical down the drain.[3]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.